Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Description
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Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJLRKZIINJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441931 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-16-0 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine CAS number
An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Abstract
This compound, identified by CAS Number 141743-16-0 , is a highly versatile N-substituted glycine derivative indispensable in modern synthetic chemistry.[1][2][3][4][5] Its unique bifunctional nature, featuring two distinct and orthogonally protected carboxyl groups, positions it as a critical building block for the synthesis of complex peptides, peptidomimetics, and other advanced molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, its foundational role in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols for its application, and its broader utility in drug discovery and bioconjugation.
Core Physicochemical & Structural Properties
This compound is a synthetic compound characterized as a white crystalline powder.[1][3] The molecule's design is centered on a glycine backbone, which is N-substituted with both a carboxymethyl group and the α-amino protecting group, Fmoc. The appended carboxymethyl group is itself protected as a tert-butyl ester. This intricate design is fundamental to its utility.
The core of its functionality lies in its orthogonal protection scheme. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed under mild conditions using a secondary amine like piperidine.[6] Conversely, the tert-butyloxycarbonyl (Boc) group protecting the side-chain carboxyl moiety is highly acid-labile and is cleaved with strong acids like trifluoroacetic acid (TFA).[6] This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for selective deprotection and chain elongation without compromising the integrity of other protecting groups.[6][7]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 141743-16-0 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][3][4] |
| Molecular Weight | 411.45 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1][3] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Melting Point | 115-120 °C | [3] |
| Storage Conditions | Store at 0-8 °C for long-term stability | [3] |
| Synonyms | Fmoc-Nasp(OtBu)-OH, Fmoc-N-(t-butoxycarbonylmethyl)-Gly-OH | [1][4] |
Foundational Role in Solid-Phase Peptide Synthesis (SPPS)
The primary and most significant application of this compound is as a specialized building block in SPPS.[1][2][3] The Fmoc/tBu chemistry is the predominant method for peptide synthesis today, prized for its mild reaction conditions, which preserve the integrity of sensitive amino acid side chains and complex modifications like phosphorylation and glycosylation.[6][7]
The Causality of Orthogonal Protection
The deliberate choice of Fmoc for the α-amino group and a t-Bu-based ester for the side chain is a classic example of an orthogonal protection strategy. In the iterative cycle of peptide synthesis, the N-terminal Fmoc group must be removed at each step to allow for the coupling of the next amino acid. This is achieved with a solution of piperidine in a polar aprotic solvent (e.g., DMF). These basic conditions leave the acid-sensitive tert-butyl ester on the side chain completely intact.
This side-chain carboxyl group remains protected throughout the entire chain assembly process. Only at the final step, when the full-length peptide is cleaved from the solid-phase resin, is it exposed to a strong acid cocktail (typically TFA with scavengers). This final cleavage step simultaneously removes the t-Bu group, liberating the free carboxylic acid on the glycine side chain. This strategic approach prevents unwanted side reactions and ensures the synthesis of a high-purity final product.[1]
Workflow: Incorporation into a Peptide Chain
The incorporation of this compound into a growing peptide chain follows the standard, cyclical workflow of Fmoc-SPPS. The process is highly efficient and amenable to automation.[3] A key advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure the reaction has gone to completion before proceeding to the next coupling cycle.[6]
Figure 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) showing the incorporation of an Fmoc-protected amino acid like this compound.
Experimental Protocol: Coupling Reaction
This protocol describes a standard manual coupling procedure for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.
Self-Validating System: This protocol includes a qualitative test (Kaiser test) to validate the completion of the coupling reaction, ensuring a trustworthy and reproducible workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Kaiser Test Kit (Phenol, KCN in Pyridine, Ninhydrin)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Perform an N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Verification: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary amine.
-
-
Activation of the Amino Acid:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.
-
-
Monitoring and Completion:
-
After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates that the coupling reaction is complete and all primary amines have been acylated.
-
If the test is positive (blue beads), extend the coupling time for another hour or perform a second coupling with a freshly prepared activated amino acid solution.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF (5x), DCM (3x), and Isopropanol (3x) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Broader Scientific Applications
While its primary use is in SPPS, the unique structure of this compound makes it a valuable intermediate in several other research areas.
-
Drug Discovery: This compound is used to synthesize peptidomimetics and complex molecules for therapeutic applications, including targeted cancer therapies.[2] The glycine backbone can serve as a scaffold to introduce specific functionalities.
-
Bioconjugation: It facilitates the linking of biomolecules to drugs or imaging agents, which can enhance the efficacy and specificity of the resulting conjugate.[2][3]
-
Neuroscience Research: Derivatives of this compound are employed to study peptide interactions within the central nervous system, potentially leading to novel treatments for neurological disorders.[2]
Conclusion
This compound (CAS 141743-16-0) is more than a standard amino acid derivative; it is a sophisticated chemical tool engineered for precision and control in synthesis. Its orthogonal protecting groups, compatibility with automated synthesis platforms, and the stability it imparts make it a preferred choice for researchers in peptide chemistry, medicinal chemistry, and drug development.[3] The principles demonstrated by its application—namely, the power of orthogonal protection and workflow validation—are central to the successful construction of complex, high-purity biomolecules.
References
-
Title: Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE | lookchem Source: LookChem URL: [Link]
-
Title: Fmoc-N-(tert-butyloxycarbonylethyl)glycine | C24H27NO6 | CID 10526402 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Fmoc / t-Bu Solid Phase Synthesis - Sunresin Source: Sunresin New Materials URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis - PMC - NIH Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
Sources
An In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a pivotal building block in modern peptide and peptidomimetic chemistry. We will delve into its fundamental properties, provide detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS), and explore its utility in the development of novel therapeutics, particularly in the realms of oncology and neuroscience.
Core Characteristics of this compound
This compound is a synthetic amino acid derivative meticulously designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] Its unique structure, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups, offers distinct advantages in the construction of complex peptide and peptidomimetic architectures.[2]
Molecular Profile
A thorough understanding of the physicochemical properties of this reagent is fundamental to its effective application.
| Property | Value | Source |
| Molecular Weight | 411.45 g/mol | [1][3] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][3] |
| CAS Number | 141743-16-0 | [1][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 115-120 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Structural Rationale and Advantages
The deliberate incorporation of two distinct protecting groups is central to the utility of this molecule. The base-labile Fmoc group serves as a temporary protecting group for the α-amine, allowing for its selective removal at each step of peptide elongation.[4] Concurrently, the acid-labile tert-butyloxycarbonyl (Boc) group protects the carboxymethyl functionality on the glycine nitrogen. This orthogonal protection scheme is critical for preventing unwanted side reactions during synthesis.[5] The N-substitution also provides a scaffold for creating peptidomimetics with altered backbone conformations and improved resistance to proteolytic degradation.[6]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound lies in its role as a building block in Fmoc-based SPPS.[5] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support.[2]
The Fmoc-SPPS Workflow: A Conceptual Overview
The synthesis cycle involves a series of repeated steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and a final wash. This iterative process allows for the stepwise elongation of the peptide chain.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol: Incorporation of this compound
This protocol outlines the manual synthesis of a model peptide incorporating this compound.
Materials:
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent like HATU (3-5 equivalents) in DMF.[8]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to facilitate activation.[2]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
To monitor the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no blue color) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for incorporating the modified glycine derivative.
Advanced Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool in the design of sophisticated therapeutic agents.
Peptidomimetic Design for Enhanced Stability and Efficacy
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[6][9] The N-substituted glycine backbone introduced by this building block disrupts the typical peptide bond structure, rendering it less susceptible to cleavage by proteases.[6] This is a critical advantage in the development of peptide-based drugs.
Applications in Cancer Research
The development of targeted cancer therapies often involves modulating protein-protein interactions (PPIs).[10] Peptidomimetics derived from this compound can be designed to mimic the binding interface of key proteins involved in cancer pathways, thereby acting as potent and specific inhibitors.[3] For example, cyclic RGD peptidomimetics have shown promise as high-affinity ligands for integrins, which are involved in tumor angiogenesis and metastasis.[3]
Neuroscience and Neuropeptide Analogs
In neuroscience research, this modified amino acid is employed in the synthesis of neuropeptide analogs.[11] Neuropeptides are crucial for a wide range of neurological functions, and their instability in vivo often limits their therapeutic potential. By incorporating N-substituted glycines, researchers can develop more stable and potent analogs for studying neurological disorders and for potential therapeutic interventions. For instance, analogs of cholecystokinin (CCK) containing modified glycine residues have been developed as potential anxiolytic and memory-enhancing agents.[12]
Conclusion and Future Perspectives
This compound is a cornerstone reagent for the synthesis of complex peptides and peptidomimetics. Its well-defined chemical properties and the robustness of the Fmoc-SPPS methodology enable the creation of novel molecular entities with significant therapeutic potential. As the demand for more stable and specific peptide-based drugs continues to grow, the strategic application of such meticulously designed building blocks will undoubtedly play an ever-more critical role in advancing the frontiers of drug discovery and development.
References
-
LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Gucwa, M., & Dziubak, M. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. [Link]
-
Krystek Jr, S. R., Andersen, T. T., & Weber, P. B. (1989). Cleavage of a Model Peptide at Its Glycine Residue by Alkaline Mercuric Oxycyanide. International Journal of Peptide and Protein Research, 34(1), 52-55. [Link]
-
LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
-
Mabonga, L., & Kappo, A. P. (2022). Peptidomimetics in cancer targeting. PMC. [Link]
-
Wierzbicka, M., Waliczek, M., Dziadecka, A., & Stefanowicz, P. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2025). [Link]
-
Mabonga, L., & Kappo, A. P. (2019). Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. ResearchGate. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed. [Link]
-
Wang, P., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC. [Link]
-
Gbahou, F., et al. (2000). Replacement of glycine with dicarbonyl and related moieties in analogues of the C-terminal pentapeptide of cholecystokinin: CCK(2) agonists displaying a novel binding mode. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Replacement of glycine with dicarbonyl and related moieties in analogues of the C-terminal pentapeptide of cholecystokinin: CCK(2) agonists displaying a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Application of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Prepared by: Senior Application Scientist
Abstract
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a uniquely functionalized amino acid derivative that serves as a cornerstone in the synthesis of advanced peptidomimetics and complex peptide structures.[1] Its architecture, featuring a glycine core with orthogonal Nα-Fmoc and side-chain Boc protecting groups, provides chemists with precise control over peptide chain elongation and modification.[1][2] This guide deconstructs the molecular structure of this versatile building block, elucidates its physicochemical properties, and provides a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the strategic importance of its orthogonal protecting groups and its role in developing next-generation peptide-based therapeutics with enhanced stability and bioactivity.
Introduction: The Rise of Peptidomimetics
While native peptides are central to countless biological processes, their therapeutic potential is often hindered by poor metabolic stability, primarily due to enzymatic degradation by proteases. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to this challenge.[3] A key strategy in their design is the modification of the peptide backbone, such as N-substitution, which can sterically block protease access without drastically altering the overall conformation required for biological activity.[3]
This compound, a specialized N-substituted glycine derivative, is an exemplary tool in this field. It allows for the introduction of a carboxymethyl group onto the glycine nitrogen, enabling the creation of peptide analogs with modified hydrogen bonding capabilities, polarity, and proteolytic resistance.[3] Its strategic design makes it an invaluable asset for researchers in drug discovery, bioconjugation, and neuroscience.[1][4]
Deconstruction of the Molecular Architecture
The utility of this compound stems from the distinct and synergistic functions of its three primary components. Understanding this structure is fundamental to its effective application.
The Core Components
-
Glycine Backbone: As the simplest amino acid, the achiral glycine core provides maximal conformational flexibility within a peptide sequence.[5]
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky group provides temporary protection for the α-amino group. Its critical feature is its lability to basic conditions (e.g., piperidine), allowing for its selective removal at each synthesis cycle without disturbing other protecting groups. This is the foundation of the widely used Fmoc/tBu orthogonal synthesis strategy.[6][7]
-
N-(tert-butyloxycarbonylmethyl) Substituent: This is the defining feature of the molecule. It consists of a methyl group linked to a carboxylic acid, which is itself protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of releasing the completed peptide from the solid support.[8][9]
The deliberate combination of a base-labile Fmoc group and an acid-labile Boc group within the same molecule is a classic example of an orthogonal protection scheme , which is the key to its power in complex chemical synthesis.[6]
Figure 1: Structural deconstruction of this compound.
Physicochemical Properties and Handling
Accurate handling and storage are paramount for maintaining the integrity and reactivity of this building block. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 141743-16-0 | [1][10][11] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][10][11] |
| Molecular Weight | 411.45 g/mol | [1][10][11] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 115-120 °C | [1] |
| Purity (Typical) | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in common SPPS solvents like DMF, NMP, and green alternatives such as PolarClean. | [12][13] |
| Storage Conditions | Store at 0-8 °C, desiccated. | [1][10] |
Expert Insight: While some datasheets may indicate room temperature storage is acceptable, long-term storage at refrigerated temperatures (0-8 °C) is strongly recommended to minimize potential degradation and preserve its high purity, which is critical for successful peptide synthesis.[1][10]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. The process is defined by a deprotection step followed by a coupling step.
Figure 2: The iterative cycle for incorporating an amino acid building block in Fmoc-SPPS.
Detailed Protocol: Manual Incorporation
This protocol outlines the single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.
Prerequisites:
-
Solid support (e.g., Wang or Rink Amide resin) with the nascent peptide chain.
-
Standard manual peptide synthesis vessel.
-
Nitrogen line for agitation/draining.
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Wash Solvent: High-purity DMF.
-
Amino Acid Solution: this compound (3-5 equivalents relative to resin loading).
-
Activation Reagent: HCTU or HATU (0.95 equivalents relative to the amino acid).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2 equivalents relative to the amino acid).
Methodology:
-
Resin Preparation:
-
If starting a new cycle, ensure the resin is washed thoroughly with DMF (3x) to remove residual reagents from the previous coupling.
-
-
Nα-Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate with nitrogen bubbling for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain the vessel.
-
Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, while the second, longer treatment ensures complete removal of the Fmoc group, liberating the free amine for the subsequent coupling.[12]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine.
-
Trustworthiness: A positive Kaiser test (or other ninhydrin-based test) at this stage validates the presence of a free primary amine and confirms the success of the deprotection step. Incomplete washing can neutralize the subsequent coupling reaction.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound and the activation reagent (HCTU/HATU) in DMF.
-
Add the base (DIPEA/Collidine) to the vial. This initiates the activation of the carboxylic acid.
-
Immediately add the activated amino acid solution to the synthesis vessel containing the washed resin.
-
Agitate with nitrogen for 45-90 minutes.
-
Expertise: HCTU and HATU are highly efficient coupling reagents that minimize racemization and are suitable for hindered couplings, which can sometimes occur with N-substituted amino acids.[12]
-
-
Post-Coupling Wash:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts.
-
A negative Kaiser test at this stage confirms the complete consumption of the free amine, indicating a successful coupling.
-
The resin is now ready for the next deprotection and coupling cycle.
The Power of Orthogonal Deprotection
The strategic brilliance of this compound lies in its orthogonal nature. The two protecting groups are removed under mutually exclusive conditions, granting the synthetic chemist precise and independent control over the molecule.
-
Fmoc Group Removal (Chain Elongation): Treatment with a mild base (piperidine) selectively cleaves the Nα-Fmoc group to expose the amine for the next coupling, leaving the acid-sensitive Boc group and resin linkage intact.[12][14]
-
Boc Group & Resin Cleavage (Final Deprotection): Treatment with a strong acid cocktail (e.g., 95% TFA with scavengers) simultaneously cleaves the N-(tert-butyloxycarbonylmethyl) side-chain protection, other side-chain protecting groups (like tBu, Trt), and the bond linking the finished peptide to the solid support.[8][9]
This orthogonality is essential for synthesizing complex peptides and their analogs, preventing unwanted side reactions and ensuring the final product has the intended structure.[6]
Conclusion and Future Perspectives
This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool designed for precision and control. Its well-defined structure, characterized by an orthogonal protection scheme, empowers researchers to construct novel peptidomimetic scaffolds that are fundamental to modern drug development. By enabling the synthesis of peptides with enhanced proteolytic stability, this building block plays a direct role in the ongoing effort to create more robust and effective peptide-based therapeutics for a wide range of diseases. As research continues to push the boundaries of molecular complexity, the demand for such versatile and reliable synthetic intermediates will only grow.
References
-
LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
-
J&K Scientific. This compound | 141743-16-0. [Link]
-
BIOSYNCE. This compound CAS 141743-16-0. [Link]
-
PubChem. Fmoc-N-(tert-butyloxycarbonylethyl)glycine. [Link]
-
The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Aapptec Peptides. Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. [Link]
-
T. G. Gadek, et al. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. [Link]
-
ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Yang, R., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
SpectraBase. Fmoc-Gly-OH - Optional[13C NMR] - Spectrum. [Link]
-
SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. [Link]
- Google Patents. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
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- 5. peptide.com [peptide.com]
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An In-depth Technical Guide to the Synthesis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Abstract
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a key building block in modern peptide chemistry, serves as a versatile tool for introducing N-substituted glycine units into peptide sequences. These modifications are instrumental in developing peptidomimetics with enhanced stability, conformational constraint, and biological activity. This guide provides a comprehensive, field-proven methodology for the robust synthesis of this compound. We will dissect a reliable two-step synthetic pathway, beginning with the N-alkylation of glycine to form the N-(tert-butyloxycarbonylmethyl)glycine intermediate, followed by the strategic protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group. This document furnishes detailed experimental protocols, mechanistic insights, characterization data, and safety considerations, designed to empower researchers, scientists, and drug development professionals with a self-validating system for producing high-purity this compound.
Introduction: Strategic Importance in Peptide Synthesis
The field of peptide science continuously evolves, seeking novel ways to imbue peptides with drug-like properties such as improved metabolic stability and specific receptor affinities. One powerful strategy is the incorporation of non-proteinogenic amino acids. This compound (CAS 141743-16-0) is a pivotal derivative of glycine, the simplest amino acid, designed for this purpose.[1][2]
Its structure features two critical protecting groups:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group , which provides temporary, base-labile protection for the α-amino group, rendering it fully compatible with the most common solid-phase peptide synthesis (SPPS) strategies.[3][4] The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent like DMF.[5][6]
-
The tert-butyl (tBu) ester , which offers robust, acid-labile protection for the side-chain carboxyl group. This orthogonality ensures that the side-chain remains protected during the iterative Fmoc deprotection steps and is cleaved only during the final acidolytic release of the peptide from the resin support (e.g., using trifluoroacetic acid, TFA).[7][8]
This dual-protection scheme allows for the precise and efficient incorporation of an N-substituted glycine moiety, which can act as a flexible spacer, a scaffold for further modification, or a means to disrupt secondary structures like β-sheets.[9][10] Consequently, mastery of its synthesis is a valuable capability in any laboratory focused on medicinal chemistry and drug discovery.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of this compound is most logically approached via a two-step sequence. A retrosynthetic analysis reveals the key disconnections and the required starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a straightforward forward synthesis:
-
N-Alkylation: A nucleophilic substitution reaction between glycine and an appropriate t-butyl protected C2 synthon, such as tert-butyl bromoacetate. This forms the crucial secondary amine intermediate.
-
Fmoc Protection: Installation of the Fmoc group onto the secondary amine of the intermediate using a suitable Fmocylating agent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
This strategy is advantageous because it utilizes readily available starting materials and employs well-understood, high-yielding reaction classes. The choice of tert-butyl bromoacetate is deliberate; it is a potent alkylating agent, and the tert-butyl ester is stable to the basic conditions of the subsequent Fmoc protection step. Similarly, Fmoc-OSu is a preferred reagent for Fmoc protection due to its high reactivity and the ease of removing the N-hydroxysuccinimide byproduct during work-up.[11]
Overall Synthetic Scheme
The complete two-step synthesis is illustrated below.
Caption: The two-step synthetic pathway to the target compound.
Detailed Experimental Protocols
Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Glycine | C₂H₅NO₂ | 75.07 | 56-40-6 | ACS Grade or higher |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets, ≥97% |
| tert-Butyl bromoacetate | C₆H₁₁BrO₂ | 195.05 | 5292-43-3 | ≥98%, Lachrymator |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 82911-69-1 | ≥99% |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
Protocol 1: Synthesis of N-(tert-butyloxycarbonylmethyl)glycine
This procedure details the nucleophilic substitution reaction to form the key intermediate. The causality behind this protocol is the deprotonation of glycine's amino group by a strong base (NaOH) to create a potent nucleophile, which then attacks the electrophilic carbon of tert-butyl bromoacetate.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (7.51 g, 100 mmol) in a solution of sodium hydroxide (8.00 g, 200 mmol) in 100 mL of deionized water. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: While maintaining the temperature below 10 °C, add tert-butyl bromoacetate (19.5 g, 100 mmol) dropwise to the stirred solution over 30 minutes. Caution: tert-Butyl bromoacetate is a lachrymator; handle with care in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC (Mobile Phase: Dichloromethane:Methanol 9:1).
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 1 L separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted bromoacetate and other nonpolar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the slow addition of concentrated HCl. The product may begin to precipitate.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL). The product will move into the organic phase.
-
-
Drying and Isolation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or off-white solid, can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system if necessary.
-
Protocol 2: Synthesis of this compound
This protocol installs the final Fmoc protecting group. The reaction is performed in a biphasic solvent system (dioxane/water) with a mild inorganic base (NaHCO₃). The base is crucial to neutralize the protons released during the reaction, driving it to completion, and to maintain a pH that ensures the secondary amine remains nucleophilic.
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the crude N-(tert-butyloxycarbonylmethyl)glycine (18.9 g, 100 mmol, assuming quantitative yield from the previous step) in a solution of sodium bicarbonate (16.8 g, 200 mmol) in 150 mL of deionized water.
-
Reagent Addition: To this aqueous solution, add 150 mL of 1,4-dioxane. Stir the biphasic mixture vigorously to ensure adequate mixing. In a separate beaker, dissolve Fmoc-OSu (33.7 g, 100 mmol) in 50 mL of 1,4-dioxane and add this solution to the reaction mixture dropwise over 20 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction should become homogeneous as it progresses. Monitor for completion by TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1 with 1% acetic acid).
-
Work-up and Extraction:
-
Once the reaction is complete, concentrate the mixture via rotary evaporation to remove the bulk of the 1,4-dioxane.
-
Dilute the remaining aqueous residue with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any nonpolar impurities, including the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of the product should form.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
-
Purification and Isolation:
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid.
-
Purify the solid by recrystallization from an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow to cool to room temperature and then in a refrigerator (4 °C) to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under high vacuum.
-
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₆ | [2] |
| Molecular Weight | 411.45 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity (by HPLC) | ≥98% | [12] |
| Typical Yield | 75-85% over two steps | - |
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the t-butyl group (singlet ~1.4-1.5 ppm), and the methylene protons of the glycine backbone.
-
Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of 411.45.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthetic process, from initial reaction to final characterization.
Caption: General workflow for the synthesis and purification.
Conclusion
The two-step synthesis outlined in this guide represents a robust, scalable, and reliable method for the preparation of high-purity this compound. By understanding the causality behind each procedural step—from the choice of base and solvent to the specific work-up conditions—researchers can confidently reproduce this synthesis and troubleshoot effectively. The resulting compound is a valuable asset for any research program engaged in peptide synthesis, enabling the exploration of novel peptidomimetics for therapeutic and biotechnological applications.[9]
References
- Vertex AI Search. (n.d.). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved January 10, 2026.
-
Semantic Scholar. (2009). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Retrieved January 10, 2026, from [Link]
-
Chem-Impex International. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
-
Reddit. (n.d.). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health (NIH). (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved January 10, 2026, from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
- Google Patents. (n.d.). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
-
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health (NIH). (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2007). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved January 10, 2026, from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health (NIH). (2012). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Retrieved January 10, 2026, from [Link]
-
Chem-Impex International. (n.d.). Fmoc-N-(tert-butyloxycarbonylméthyl)glycine. Retrieved January 10, 2026, from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 10, 2026, from [Link]
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- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
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- 12. This compound | 141743-16-0 [sigmaaldrich.com]
Introduction: A Versatile Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: Properties, Protocols, and Applications
In the landscape of modern drug discovery and materials science, the demand for complex, custom-designed peptides and peptidomimetics has never been greater. These molecules offer a unique combination of specificity and biological activity, making them invaluable as therapeutics, diagnostic tools, and novel biomaterials.[1][2] The synthesis of such complex structures is heavily reliant on the strategic use of orthogonally protected amino acid building blocks. This compound, CAS 141743-16-0, stands out as a pivotal reagent in this field.[3]
This N-substituted glycine derivative is engineered with two distinct, chemically labile protecting groups: a base-sensitive 9-fluorenylmethyloxycarbonyl (Fmoc) group on the primary amine and an acid-sensitive tert-butyloxycarbonyl (Boc) group protecting a carboxymethyl substituent on the nitrogen atom.[3][4] This elegant orthogonal design provides researchers with precise control over the synthetic process, allowing for the selective deprotection and subsequent modification of specific sites within a growing peptide chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, field-proven protocols, and critical applications of this versatile compound.
Core Physicochemical Properties
The utility of this compound in a laboratory setting is dictated by its physical and chemical characteristics. It is typically supplied as a white crystalline powder with high purity, suitable for use in sensitive automated synthesis applications.[3] Its stability under standard storage conditions and compatibility with common peptide synthesis solvents are key to its widespread adoption.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 141743-16-0 | [3][5][6] |
| Molecular Formula | C₂₃H₂₅NO₆ | [3][5][6] |
| Molecular Weight | 411.45 g/mol | [3][5][6] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 115-120 °C | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
| Storage Temperature | 0-8 °C | [3] |
| Synonyms | Fmoc-Nasp(OtBu)-OH; Fmoc-N-(t-butyoxycarbonylmethyl)-Gly-OH | [5][6] |
The Principle of Orthogonal Protection: A Strategic Advantage
The core value of this compound lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting groups in the presence of another by using specific, non-interfering chemical conditions. This compound masterfully employs the widely-used Fmoc/tBu strategy.[7]
-
The Fmoc Group (Base-Labile): The Nα-Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent.[7] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).
-
The Boc Group (Acid-Labile): The tert-butyl ester protecting the side-chain carboxyl group is stable to the basic conditions used for Fmoc removal. However, it is efficiently cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step of synthesis when the peptide is cleaved from the solid support.[7]
This dual-protection strategy prevents unwanted side reactions and allows the carboxymethyl side chain to be selectively unmasked for further modification after the main peptide backbone has been assembled, enabling the creation of branched peptides, cyclic structures, or conjugates.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Fmoc/tBu SPPS strategy, which is the most widely used method for peptide synthesis today.[8] Its compatibility with automated synthesizers streamlines the production of high-purity peptides with high efficiency.[3]
Detailed Experimental Protocol: Incorporation into a Peptide Chain
The following protocol outlines the key steps for incorporating this compound into a peptide sequence using a standard acid-labile resin (e.g., Wang resin).
Materials:
-
Fmoc-Rink Amide or Wang Resin
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Workflow:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with a pre-loaded resin, proceed to step 2. If the first amino acid is not yet attached, perform the initial coupling according to standard protocols.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.
-
Pre-activate the mixture by letting it stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Causality Check: A positive Kaiser test (or other ninhydrin-based test) indicates an incomplete reaction, requiring a second coupling. A negative test (beads remain colorless) confirms successful coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid is coupled and its Nα-Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature. This single step simultaneously cleaves the peptide from the resin and removes the tert-butyl side-chain protecting group from the incorporated glycine derivative.[7]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
-
SPPS Workflow Diagram
Applications in Research and Drug Development
The unique structure of this compound makes it more than just a simple building block; it is an enabling tool for creating advanced molecular architectures.
-
Peptidomimetic Design: By introducing a substituent on the backbone nitrogen, this reagent is used to synthesize peptidomimetics with altered conformational properties and improved resistance to enzymatic degradation.
-
Drug Discovery: Its structure is instrumental in designing novel pharmaceuticals. It has been utilized in research programs targeting cancer, where modified peptides can serve as targeted therapies, and in neuroscience to create peptides that interact with specific brain receptors.[1]
-
Bioconjugation: The orthogonally protected side chain can be deprotected on-resin or in solution and used as a handle for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads, thereby enhancing the efficacy and specificity of biomolecules.[1]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and the associated reagents.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Reactivity: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.[9]
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
Conclusion
This compound is a highly valuable and versatile reagent for advanced peptide synthesis. Its well-designed orthogonal protection scheme provides chemists with the flexibility and control needed to build complex peptide and peptidomimetic structures with high fidelity. By enabling precise modifications and the construction of non-natural backbones, this compound serves as a critical tool in pushing the boundaries of medicinal chemistry, drug discovery, and materials science. Its robust performance in automated SPPS ensures its continued relevance and widespread application in both academic and industrial research.[3][4]
References
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LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE.[Link]
-
J&K Scientific. this compound | 141743-16-0.[Link]
-
PubChem. Fmoc-N-(tert-butyloxycarbonylethyl)glycine.[Link]
-
Omizzur. Fmoc-AEEA-OH CAS 166108-71-0 | Bulk Supply.[Link]
-
Liwei Peptide. Fmoc-AEEA-OH.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Fmoc-AEEA-AEEA-OH in Modern Peptide Synthesis.[Link]
-
BIOSYNCE. this compound CAS 141743-16-0.[Link]
-
Protheragen. Fmoc-AEEA-OH.[Link]
-
The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid.[Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis.[Link]
-
AAPPTec, LLC. Safety Data Sheet for (S)-Fmoc-2-(3'-butenyl)glycine.[Link]
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- 9. peptide.com [peptide.com]
An In-depth Technical Guide to the Solubility of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a pivotal building block in modern solid-phase peptide synthesis (SPPS). While precise quantitative solubility data in the public domain is scarce, this document synthesizes established principles of Fmoc-amino acid chemistry, extrapolates from structurally analogous compounds, and presents a robust framework for researchers to empirically determine solubility. By elucidating the physicochemical drivers of solubility and providing detailed experimental protocols, this guide empowers researchers, scientists, and drug development professionals to optimize the use of this versatile reagent, thereby enhancing the efficiency, purity, and yield of complex peptide syntheses.
Introduction: The Critical Role of Solubility in SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of contemporary solid-phase peptide synthesis, prized for its base-lability that allows for mild deprotection conditions.[1] The solubility of Fmoc-protected amino acids in the organic solvents used for coupling reactions is a critical, yet often overlooked, parameter that profoundly influences the success of peptide synthesis. Inadequate solubility can precipitate a cascade of detrimental events, including retarded reaction kinetics, incomplete coupling, and the generation of deletion sequences. These issues directly compromise the purity and final yield of the target peptide.
This compound is a valuable derivative for introducing a glycine residue with a protected carboxylic acid functionality on the alpha-amino group. This modification is instrumental in the synthesis of complex peptides, peptidomimetics, and various bioconjugates.[2] The presence of the bulky and lipophilic Fmoc and tert-butyloxycarbonyl (Boc) groups significantly influences its solubility profile.[2] A thorough understanding of its behavior in common SPPS solvents is therefore paramount for its effective utilization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.
| Property | Value | Source |
| CAS Number | 141743-16-0 | [2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [2] |
| Molecular Weight | 411.45 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 115-120 °C | [2] |
| Storage Conditions | 0-8 °C | [2] |
The molecule's structure, featuring the large, nonpolar Fmoc group, a flexible N-substituted glycine backbone, and a bulky tert-butyl ester, dictates its interaction with different solvent environments.
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property governed by a delicate interplay of intrinsic and extrinsic factors.
The Interplay of Protecting Groups and the Glycine Backbone
-
Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group is a primary determinant of solubility, generally conferring good solubility in many organic solvents.
-
N-(tert-butyloxycarbonylmethyl) Group: This N-alkylation introduces a bulky, non-polar tert-butyl group, which can further enhance solubility in less polar organic solvents. The presence of the ester functionality also contributes to the overall polarity of the molecule.
-
Glycine Backbone: As the simplest amino acid, glycine itself is highly soluble in aqueous solutions.[3] However, in this derivatized form, the influence of the protecting groups dominates its solubility in organic media.
The Solvent System: A Critical Choice
The choice of solvent is the most critical factor influencing solubility.[1] Polar aprotic solvents are the workhorses of Fmoc-based SPPS due to their ability to dissolve a wide range of protected amino acids and effectively swell the resin support.[4]
-
N,N-Dimethylformamide (DMF): Generally considered the solvent of choice for SPPS, DMF is a highly polar aprotic solvent with excellent solvating properties for most Fmoc-amino acids.[4]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another highly effective polar aprotic solvent, often used as an alternative to DMF. It can sometimes offer superior solubility for difficult sequences.[4]
-
Dichloromethane (DCM): A less polar solvent, DCM is also used in SPPS, particularly for washing steps. The solubility of many Fmoc-amino acids is lower in DCM compared to DMF and NMP.[4]
-
Other "Green" Solvents: In recent years, alternative, more environmentally friendly solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidone (NBP) have been explored.[1] Their solvating properties for specific derivatives like this compound would require empirical determination.
The Impact of Temperature
Solubility is generally temperature-dependent. In instances of poor solubility, gentle warming of the solvent can be an effective strategy to increase the dissolution of the Fmoc-amino acid derivative. However, caution must be exercised to avoid potential degradation of the compound at elevated temperatures.
Purity of Reagents
The purity of both the this compound and the solvent can significantly impact solubility. Impurities can sometimes act as nucleation points, promoting precipitation and reducing the apparent solubility. The use of high-purity, peptide-synthesis-grade solvents is always recommended.
Quantitative and Qualitative Solubility Data
While specific, publicly available quantitative solubility data for this compound is limited, we can extrapolate from general knowledge of Fmoc-amino acids and structurally similar compounds to provide a qualitative assessment and estimated solubility.
Table of Estimated and Qualitative Solubility
| Solvent | Type | Estimated Solubility | Qualitative Assessment & Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 0.4 M | Highly Soluble. DMF is the standard solvent for SPPS and is known to effectively dissolve a wide range of Fmoc-amino acids. The presence of the bulky, non-polar protecting groups on the glycine backbone is expected to contribute favorably to its solubility in this solvent. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 0.4 M | Highly Soluble. Similar to DMF, NMP is an excellent solvent for Fmoc-amino acids. It may even offer enhanced solubility in some cases. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Good Solubility. DMSO is a strong polar aprotic solvent and is expected to dissolve this compound effectively. |
| Dichloromethane (DCM) | Nonpolar Aprotic | < 0.4 M | Moderately Soluble. As a less polar solvent, the solubility is expected to be lower than in DMF or NMP. The large hydrophobic Fmoc and Boc groups may still allow for reasonable dissolution. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Moderately Soluble | Moderate Solubility. THF is less polar than DMF and NMP, and solubility is expected to be moderate. |
| Acetonitrile (ACN) | Polar Aprotic | Likely Moderately Soluble | Moderate Solubility. Similar to THF, acetonitrile is a less effective solvent for many Fmoc-amino acids compared to DMF. |
| Water | Polar Protic | Insoluble | Poor Solubility. The large, non-polar Fmoc and Boc groups render the molecule highly hydrophobic, leading to very poor solubility in aqueous solutions. |
Note: The molarity estimates are based on the general observation that most Fmoc-amino acids are soluble in DMF and NMP at concentrations of at least 0.4 M.[5] However, these are estimations, and empirical determination is strongly recommended for critical applications.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the shake-flask method is the gold-standard for determining the equilibrium solubility of a compound. This protocol provides a detailed, step-by-step methodology.
Materials and Equipment
-
This compound
-
High-purity solvents (DMF, NMP, DCM, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic orbital shaker
-
Centrifuge
-
Calibrated positive displacement micropipettes
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Autosampler vials
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Preparation for Saturation:
-
Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An excess is crucial to ensure a saturated solution is achieved.
-
Accurately add a known volume of the test solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials.
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Use a suitable reversed-phase column (e.g., C18).
-
Monitor the elution using a UV detector at a wavelength where the Fmoc group has a strong absorbance (typically around 265 nm or 301 nm).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample using the regression equation from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Practical Implications and Best Practices for Dissolution in SPPS
A thorough understanding of solubility directly translates to improved practices in the peptide synthesis laboratory.
Workflow for Handling this compound
Caption: A practical workflow for the dissolution of this compound.
Troubleshooting Solubility Issues
-
Precipitation During Storage: If a prepared solution of this compound shows precipitation upon standing, it may indicate that the initial concentration was close to the saturation point and a slight decrease in temperature caused it to fall out of solution. Gentle warming and vortexing can often redissolve the compound. For long-term storage of solutions, it is advisable to prepare them at a concentration well below the saturation point.
-
Incomplete Dissolution: If the compound fails to dissolve completely even with sonication and gentle heating, it may be necessary to use a stronger solvent (e.g., switching from DMF to NMP) or to decrease the target concentration.
-
Aggregation: While less common for individual amino acid derivatives compared to growing peptide chains, aggregation can sometimes contribute to poor solubility. The use of sonication is particularly effective at breaking up small aggregates.
Conclusion
References
- BenchChem. (2025). Solubility of Fmoc-protected amino acids.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
- PubMed. (n.d.). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves.
- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- RVR LABS. (n.d.). N-Boc-Glycine,CAS NO 4530-20-5.
- MedchemExpress.com. (n.d.). Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid).
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- BenchChem. (2025). The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers.
- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.
- NIH. (n.d.). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- ChemPep. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Semantic Scholar. (n.d.). Novel Poly(N-substituted glycine)
- NIH. (n.d.). Effect of Solvation on Glycine Molecules: A Theoretical Study.
- The Journal of Biological Chemistry. (n.d.). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale.
- MDPI. (n.d.).
- Bentham Science. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- BenchChem. (2025). An In-depth Technical Guide to the Solubility Characteristics of Fmoc-Pseudoproline Dipeptides.
- PubMed. (n.d.). Combined effects of solvation and aggregation propensity on the final supramolecular structures adopted by hydrophobic, glycine-rich, elastin-like polypeptides.
- Structure. (n.d.).
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An In-depth Technical Guide to the Stability of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Introduction: The Pivotal Role of a Peptoid Monomer
In the landscape of modern peptide science and drug development, the pursuit of novel structures with enhanced therapeutic properties is paramount. Peptoids, or N-substituted glycine oligomers, represent a significant class of peptide mimics that offer distinct advantages, including resistance to proteolytic degradation and often superior cell permeability.[1] At the heart of peptoid synthesis lies the strategic use of specialized building blocks. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a key N-substituted glycine derivative, serves as a foundational monomer for the controlled, stepwise assembly of these promising oligomers.[2]
This guide provides an in-depth analysis of the chemical stability of this compound. As researchers and drug development professionals, a comprehensive understanding of this molecule's behavior under the diverse conditions of solid-phase peptide synthesis (SPPS) is not merely academic—it is critical for troubleshooting, optimizing protocols, and ensuring the fidelity and purity of the final synthetic product. We will explore the intrinsic properties of its constituent protecting groups, dissect its stability throughout the SPPS workflow, illuminate potential degradation pathways, and provide validated protocols to mitigate risks and maximize synthetic success.
Molecular Architecture and Intrinsic Stability
The stability profile of this compound is a direct consequence of its unique chemical structure, which incorporates two orthogonal protecting groups on an N-substituted glycine core.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the secondary amine, which becomes the backbone nitrogen in the resulting peptoid. The Fmoc group is the linchpin of the most common SPPS strategy, defined by its pronounced lability to basic conditions (specifically, secondary amines like piperidine) and its robust stability towards acids.[3] This allows for its selective removal at each cycle without disturbing other acid-sensitive components.
-
tert-butyloxycarbonyl (Boc) Group: Protecting the side-chain carboxyl function, the Boc group exhibits the opposite chemical behavior. It is highly stable under the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[4] This orthogonality is the cornerstone of modern SPPS, enabling the selective deprotection of the N-terminus for chain elongation while keeping the side chain protected until the final cleavage step.
-
N-Substituted Glycine Core: Unlike natural amino acids, the side chain is attached to the backbone nitrogen rather than the α-carbon. This renders the monomer achiral, eliminating the risk of racemization at this position during activation and coupling.[1] The N-substituted backbone is generally stable under a wide range of thermal and solvent conditions.[1]
Caption: Chemical structure of this compound.
Stability Profile During the SPPS Cycle
The repetitive nature of SPPS subjects the growing peptoid chain and its constituent monomers to alternating basic and neutral/acidic conditions. This compound is designed to be robust throughout this process.
Fmoc Deprotection (Base Exposure)
The cyclical removal of the Fmoc group is achieved by treatment with a solution of a secondary amine, most commonly 20-50% piperidine in N,N-dimethylformamide (DMF).[4] The deprotection proceeds via a base-induced β-elimination mechanism.[3][5]
-
Mechanism: A proton on the carbon of the fluorenyl ring is abstracted by piperidine, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the secondary amine.[3] The highly reactive DBF is scavenged by piperidine to form a stable DBF-piperidine adduct.[6]
-
Stability: The core structure, including the N-substituted backbone and the side-chain Boc group, is completely stable under these standard Fmoc deprotection conditions.[3][4]
-
Monitoring: The formation of the DBF-piperidine adduct, which has a strong UV absorbance, is routinely used to monitor the reaction's completion in real-time.[6]
Amino Acid Coupling (Neutral/Slightly Basic)
During the coupling step, the carboxylic acid of the incoming monomer is activated to form a reactive species that readily acylates the newly deprotected amine of the resin-bound chain.
-
Conditions: Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with additives such as Oxyma or HOBt, or uronium/guanidinium salts like HBTU or HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3]
-
Stability: this compound is stable under these conditions. The Fmoc group is sufficiently resistant to premature cleavage by tertiary amines like DIPEA under typical coupling timescales and temperatures.[3] The Boc group is entirely unaffected. As previously noted, the absence of an α-carbon stereocenter precludes any possibility of racemization during the activation process.
Caption: Key potential degradation pathways.
Analytical Techniques for Stability and Purity Assessment
A multi-faceted analytical approach is essential to confirm the integrity of the starting material and the purity of the final product.
| Analytical Method | Application | Key Insights |
| Reverse-Phase HPLC | Purity assessment of the monomer and final peptoid. Monitoring reaction completion. | Quantifies the percentage of the main product and detects impurities or degradation byproducts. [7] |
| Mass Spectrometry (MS) | Identity confirmation of the monomer and final peptoid. | Provides the exact molecular weight, confirming the correct product was synthesized and helping to identify the mass of any impurities. [7] |
| NMR Spectroscopy | Structural elucidation of the starting material and characterization of unknown byproducts. | Confirms the chemical structure of the this compound monomer. [8] |
| UV-Vis Spectroscopy | Real-time monitoring of Fmoc deprotection during SPPS. | Quantifies the release of the DBF-piperidine adduct to ensure complete deprotection before the next coupling cycle. [6] |
Recommended Experimental Protocols
Adherence to validated protocols is the most effective way to ensure the stability of the monomer and the success of the synthesis.
Protocol 1: Standard SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 1-2 hours. [4]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes. [4]3. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring (Optional): Perform a Kaiser or TNBS test to confirm the absence of free amines, indicating complete coupling. [3]7. Repeat: Return to step 2 for the next cycle.
Protocol 2: Final Cleavage and Deprotection
-
Preparation: After the final synthesis cycle, wash the peptoid-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Add a pre-chilled cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin (approx. 10 mL per gram of resin). [9]3. Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptoid by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptoid pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptoid pellet under vacuum. The product can then be purified by preparative HPLC.
Conclusion
This compound is a robust and versatile building block that is fundamental to the synthesis of peptoids. Its stability is underpinned by the orthogonal nature of its Fmoc and Boc protecting groups, which are well-suited to the standard conditions of Fmoc-based SPPS. While the molecule itself is highly stable, researchers must remain vigilant against process-induced side reactions, primarily diketopiperazine formation at the dipeptoid stage and side-chain alkylation during final acid cleavage. By employing optimized protocols, appropriate resins, and correctly formulated cleavage cocktails containing scavengers, these degradation pathways can be effectively suppressed. A thorough understanding of this monomer's chemical behavior empowers scientists to confidently and efficiently synthesize high-purity N-substituted glycine oligomers for pioneering research and drug discovery applications.
References
-
Kwon, Y.-U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
Gu, F., & Newberg, R. W. (2023). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
-
ResearchGate. Fmoc decomposition pathways. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
National Center for Biotechnology Information. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]
-
Gausepohl, H., et al. (1992). Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry. Peptide Research. [Link]
-
National Center for Biotechnology Information. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]
- Google Patents. Method for the fmoc group cleavage.
-
ResearchGate. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
-
SlideShare. T boc fmoc protocols in peptide synthesis. [Link]
-
Chemdad. fmoc-n-(tert-butyloxycarbonylmethyl)-glycine. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Technical Guide to the Mechanistic Action of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Advanced Synthesis
Introduction
In the landscape of modern drug discovery and chemical biology, the precise construction of macromolecules is paramount. Peptidomimetics, particularly peptoids (or N-substituted glycines), have emerged as a compelling class of molecules due to their inherent resistance to proteolysis and their capacity for extensive functional diversification.[1][2] Central to the synthesis of these architectures is the strategic use of specialized building blocks. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine stands out as a quintessential example of a monomer engineered for maximum synthetic control.
This guide provides an in-depth analysis of the "mechanism of action" of this compound, interpreting this not in a pharmacological sense, but in the context of its chemical functionality within a synthetic workflow. We will dissect its molecular architecture, explore the causality behind its reactivity in solid-phase synthesis, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block for the creation of novel peptides and peptidomimetics.
Part 1: Molecular Architecture and the Principle of Orthogonality
The efficacy of this compound originates from its unique structural arrangement, which incorporates two distinct and "orthogonal" protecting groups.[3] Orthogonality in chemical synthesis refers to the ability to remove one type of protecting group in the presence of another without affecting it.[3][4] This principle is the cornerstone of modern solid-phase peptide synthesis (SPPS).[5][6]
The molecule consists of three key components:
-
The N-Fmoc Group (9-fluorenylmethyloxycarbonyl): This is a temporary, base-labile protecting group attached to the secondary amine of the glycine backbone.[5][7] Its purpose is to mask the amine's nucleophilicity during the coupling of the monomer's carboxyl group to the growing chain.
-
The Glycine Backbone with an N-Substitution: Unlike natural amino acids, the side chain is attached to the backbone nitrogen, not the alpha-carbon. This defines the molecule as a peptoid monomer and is responsible for the final oligomer's proteolytic resistance.[1]
-
The Side-Chain tert-Butyl (tBu) Ester: The N-substituted side chain terminates in a carboxylic acid protected as a tert-butyl ester. This group is stable under the basic conditions used to remove the Fmoc group but is highly sensitive to strong acids.[5][]
This dual-protection scheme allows for a two-dimensional control over the synthesis: iterative N-terminal deprotection for chain elongation and a final, global side-chain deprotection during cleavage from the solid support.[5]
Caption: Orthogonal protection in this compound.
Part 2: The Primary Mechanism of Action: Iterative Chain Elongation
The primary "mechanism of action" for this building block is its participation in the iterative cycle of solid-phase peptide synthesis (SPPS).[9] This cycle consists of two main steps: coupling and deprotection.
Step 1: Carboxyl Group Activation and Coupling
Before the building block can be attached to the growing chain (which is anchored to a solid resin support and has a free amine terminus), its C-terminal carboxylic acid must be activated. This is a critical step; direct reaction is too slow. Activation converts the carboxyl group's hydroxyl into a better leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the resin-bound amine.
Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts like HBTU.[9][10] The mechanism involves the formation of a highly reactive intermediate (e.g., an O-acylisourea for DIC) which then rapidly reacts with the terminal amine on the solid support to form a stable peptide bond.[7]
Step 2: Selective N-Fmoc Deprotection
Once coupling is complete, the N-terminus of the newly added monomer is still protected by the Fmoc group. To allow for the next monomer to be added, this group must be removed. This is achieved by treating the resin with a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][12]
The mechanism of Fmoc removal is a classic base-induced β-elimination (E1cB mechanism).[13][14]
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton on the 9-position of the fluorene ring system.[11][13]
-
Elimination: This abstraction creates a stabilized carbanion, which triggers a rapid elimination cascade, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF).[11]
-
Scavenging: The excess piperidine in the solution then acts as a nucleophile, trapping the DBF to form a stable, soluble adduct that is easily washed away, preventing it from reacting with the newly liberated amine.[11][14]
This deprotection step unmasks the secondary amine of the glycine backbone, preparing it for the next coupling cycle. The acid-labile tert-butyl ester on the side chain remains completely intact during this process.[5]
Caption: The iterative two-step cycle of solid-phase synthesis.
Part 3: The Secondary Mechanism: Global Deprotection and Cleavage
After the desired sequence has been assembled through repeated cycles of coupling and deprotection, the final step is to cleave the completed oligomer from the solid support and simultaneously remove all "permanent" side-chain protecting groups. This is where the acid-labile nature of the tert-butyl ester side chain becomes critical.
Mechanism of Acidolysis
The resin is treated with a strong acid cocktail, most commonly comprised of 95% trifluoroacetic acid (TFA).[15][16] TFA performs two functions:
-
It cleaves the acid-sensitive linker that anchors the C-terminus of the chain to the resin.
-
It removes acid-labile side-chain protecting groups, including the tert-butyl ester of the N-substituted glycine.[5]
The mechanism for tert-butyl ester cleavage involves protonation of the ester oxygen by TFA, followed by the departure of the highly stable tert-butyl carbocation. This cation is then quenched by scavengers in the cleavage cocktail.
The Role of Scavengers
The tert-butyl cations generated during cleavage are potent electrophiles that can re-attach to sensitive residues in the peptide chain (e.g., tryptophan or cysteine), causing unwanted side products.[15] To prevent this, "scavengers" are included in the TFA cocktail. Common scavengers include:
-
Triisopropylsilane (TIS): Effectively reduces the tert-butyl cation.
-
Water: Acts as a competing nucleophile.
-
1,2-Ethanedithiol (EDT): Used for sequences containing cysteine to prevent side reactions.
A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[16][17] The choice of scavengers must be tailored to the specific sequence being synthesized.
Part 4: Data Summary and Experimental Protocols
Protecting Group Properties
| Protecting Group | Class | Cleavage Reagent | Mechanism | Stability |
| Fmoc | Temporary (N-terminus) | 20% Piperidine in DMF | Base-induced β-elimination | Stable to acid (TFA)[10][18] |
| tert-Butyl (tBu) Ester | Permanent (Side-chain) | 95% TFA (+ scavengers) | Acidolysis (SN1-type) | Stable to base (Piperidine)[5] |
Protocol 1: Standard Coupling of this compound
-
Objective: To couple the building block onto a resin-bound peptide chain with a free N-terminal amine.
-
Scale: 0.1 mmol
-
Materials:
-
Rink Amide resin (or other suitable resin) with free amine (0.1 mmol)
-
This compound (0.3 mmol, 3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.)
-
OxymaPure® or HOBt (0.3 mmol, 3 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
-
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Reagent Preparation: In a separate vial, dissolve this compound and OxymaPure® in DMF (approx. 2 mL).
-
Activation: Add DIC to the solution from step 2. Allow to pre-activate for 2-5 minutes at room temperature. Causality: Pre-activation minimizes side reactions and ensures efficient formation of the active ester.
-
Coupling: Add the activated monomer solution to the swelled resin. Agitate the vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 mL) to remove all excess reagents and byproducts.
-
Validation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. Note: The Kaiser test does not work for secondary amines like the one formed after this monomer is deprotected.
-
Protocol 2: Global Cleavage and Deprotection
-
Objective: To cleave the final peptoid from the resin and remove the tert-butyl side-chain protecting group.
-
Materials:
-
Peptoid-bound resin (0.1 mmol)
-
Cleavage Cocktail: 10 mL of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
-
Methodology:
-
Resin Preparation: Wash the final, fully protected peptoid-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen. Causality: Removing DMF is crucial as it can interfere with the cleavage process.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry resin in a reaction vessel. Cap and agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the TFA solution containing the cleaved product into a clean collection tube. Wash the resin once with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Add the collected TFA solution dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude product) should form. Causality: Peptides and peptoids are generally insoluble in ether, allowing for separation from soluble protecting group byproducts.
-
Isolation: Centrifuge the suspension to pellet the crude product. Decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers and byproducts.
-
Drying: Dry the final white solid under vacuum. The crude product can then be purified by reverse-phase HPLC.
-
Conclusion
This compound is a powerfully designed synthetic building block whose "mechanism of action" is rooted in the chemical elegance of orthogonal protection. The base-lability of the Fmoc group allows for iterative, controlled elongation of a peptoid chain, while the acid-lability of the tert-butyl ester side chain ensures its stability until the final deprotection step. This dual-control system provides researchers with a reliable and high-fidelity method for constructing precisely defined peptidomimetic structures. Understanding the causality behind each step—from activation and coupling to deprotection and cleavage—is essential for troubleshooting syntheses and successfully applying this versatile monomer in the pursuit of novel therapeutics and research tools.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Available at: [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 13(10), 300. Available at: [Link]
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1594-1602. Available at: [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
-
Rasmussen, J. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14263-14272. Available at: [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. Available at: [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349. Available at: [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]
-
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Available at: [Link]
- Cleavage of synthetic peptides. (2015). Google Patents.
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (2024). Bioconjugate Chemistry. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acadechem. Available at: [Link]
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (2024). PMC. Available at: [Link]
-
Zuckermann, R. N., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]
-
Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. (2023). Organic Letters. Available at: [Link]
-
T boc fmoc protocols in peptide synthesis. (2017). Slideshare. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 747-756. Available at: [Link]
-
Comparison between the classical Fmoc peptide synthesis (A) and the... (n.d.). ResearchGate. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]
-
Greening Fmoc/tBu solid-phase peptide synthesis. (2018). RSC Publishing. Available at: [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. total-synthesis.com [total-synthesis.com]
An In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: A Keystone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a synthetically derived amino acid, has emerged as a critical tool in the fields of medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in solid-phase peptide synthesis (SPPS) for the creation of novel peptidomimetics and aza-peptides. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their quest for next-generation therapeutics.
The unique architecture of this compound, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offers exceptional versatility and control in complex synthetic schemes.[1][2] This strategic combination of orthogonal protecting groups is fundamental to its utility, allowing for selective deprotection and sequential chain elongation, a cornerstone of modern peptide chemistry.[3]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 141743-16-0 | [4][5] |
| Molecular Formula | C₂₃H₂₅NO₆ | [4][5] |
| Molecular Weight | 411.45 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Not available | [5] |
| Solubility | Soluble in common organic solvents such as DMF and NMP | [6] |
The Strategic Advantage in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound lies in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides.[1][6] The Fmoc/tBu strategy offers a milder and more versatile alternative to the traditional Boc/Bzl approach, making it compatible with a broader range of sensitive functionalities and enabling the synthesis of complex peptide derivatives.[3][7]
The Principle of Orthogonality
The power of this compound stems from the orthogonal nature of its protecting groups. The Fmoc group, protecting the α-amino group, is labile to basic conditions (typically piperidine in DMF), while the Boc group, protecting the N-substituted carboxymethyl group, is labile to acidic conditions (typically trifluoroacetic acid, TFA).[3] This orthogonality allows for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the Boc-protected side chain.
Caption: Orthogonal deprotection strategy of this compound.
Aza-Peptides and Peptidomimetics: Engineering Novel Functionalities
This compound is a key precursor in the synthesis of aza-peptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom.[8][9] This modification significantly alters the peptide backbone, often leading to increased resistance to proteolytic degradation and the ability to adopt unique secondary structures.[2][10] The incorporation of aza-amino acids can be a powerful tool to probe peptide-protein interactions and to design more stable and potent therapeutic agents.[8]
The synthesis of aza-peptides often involves the use of Fmoc-protected hydrazines, which can be challenging to handle.[2][8] this compound provides a stable and versatile building block that can be readily incorporated into a peptide sequence using standard SPPS protocols, and subsequently converted to an aza-glycine residue. This approach simplifies the synthesis of aza-peptides and opens up new avenues for the design of novel peptidomimetics.[2]
Experimental Protocol: A Representative Coupling Cycle in SPPS
The following protocol outlines a representative cycle for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is based on standard Fmoc-SPPS procedures and should be optimized for specific sequences and scales.[11][12]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Caption: A typical cycle for solid-phase peptide synthesis using Fmoc chemistry.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[13][14][15]
-
Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood.[13][15]
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[15]
It is imperative to consult the specific MSDS provided by the supplier before use.
Conclusion: A Gateway to Innovation
This compound stands as a testament to the ingenuity of chemical design in advancing peptide science. Its unique combination of orthogonal protecting groups provides researchers with a powerful tool for the controlled and efficient synthesis of complex peptides, particularly those incorporating aza-amino acid modifications. By understanding the principles behind its application and adhering to best practices in the laboratory, scientists can fully leverage the potential of this versatile building block to drive innovation in drug discovery and development.
References
-
LookChem. This compound. Accessed January 10, 2026. [Link]
- Gibson, C., et al. (1999). Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics. The Journal of Organic Chemistry, 64(20), 7388-7394.
-
Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Fmoc-Glycine. Accessed January 10, 2026. [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Glycine. Accessed January 10, 2026. [Link]
- Han, H., & Janda, K. D. (1996). Aza-amino acid scanning of secondary structure suited for solid-phase peptide synthesis with fmoc chemistry and aza-amino acids with heteroatomic side chains. Journal of the American Chemical Society, 118(12), 2539-2544.
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Asp(OtBu)-(Dmb)Gly-OH. Accessed January 10, 2026. [Link]
- Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Gante, J. (1994). Azapeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Albericio, F., et al. (2004). The solid-phase synthesis of C-terminal peptide amides. Organic letters, 6(16), 2689-2692.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 10, 2026. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Lloyd-Williams, P., et al. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aza-amino acid scanning of secondary structure suited for solid-phase peptide synthesis with fmoc chemistry and aza-amino acids with heteroatomic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Advent of a Versatile Building Block: A Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Peptide and Peptidomimetic Chemistry
Introduction: The Quest for Enhanced Peptidomimetics
In the landscape of drug discovery and materials science, the pursuit of novel molecules that mimic the structure and function of peptides while overcoming their inherent limitations, such as proteolytic instability, has been a driving force for innovation. This endeavor led to the development of "peptoids," or oligo-N-substituted glycines, a class of peptidomimetics where the side chain is appended to the backbone nitrogen atom rather than the α-carbon.[1] This structural alteration confers remarkable resistance to enzymatic degradation and allows for a vast diversity of side chain functionalities to be incorporated.[2]
At the heart of this chemical revolution lies the development of specialized building blocks that enable the efficient and precise assembly of these complex molecules. Among these, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine has emerged as a cornerstone monomer. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the primary amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the carboxymethyl side chain, provides researchers with exquisite control over the synthetic process. This guide delves into the historical context of this vital compound's emergence, provides a detailed technical breakdown of its synthesis, and explores its applications in the field.
Historical Context: The Rise of Peptoids and the Need for Orthogonal Protection
The early 1990s marked a significant turning point in peptide science with the pioneering work of R.N. Zuckermann and colleagues, who introduced an efficient "submonomer" solid-phase synthesis method for peptoids.[3] This approach involves a two-step iterative cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, allowing for the stepwise construction of the N-substituted glycine backbone.[4] This method dramatically simplified the synthesis of peptoids compared to the traditional monomer-based approach, which required the pre-synthesis of each individual N-substituted glycine monomer.[2]
While the submonomer method was revolutionary for its simplicity and efficiency, the synthesis of peptoids with functionalized side chains that required protection presented a new challenge. The need for building blocks with "orthogonal" protecting groups—groups that can be removed under different chemical conditions—became apparent. This would allow for selective deprotection and modification of the side chain while the peptide backbone remained attached to the solid support and the N-terminus remained protected.
It is within this context that this compound was developed. The combination of the base-labile Fmoc group and the acid-labile Boc group provided the necessary orthogonality to selectively manipulate the side chain, opening up new avenues for creating complex, functionalized peptoid structures.
The Synthesis of a Key Building Block: A Step-by-Step Protocol
The preparation of this compound is a multi-step process that begins with the synthesis of the N-substituted glycine core, followed by the introduction of the orthogonal protecting groups. The following protocol outlines a representative synthesis, grounded in established chemical principles.
Part 1: Synthesis of N-(tert-butoxycarbonylmethyl)glycine
The synthesis of the core structure involves the alkylation of glycine tert-butyl ester with a haloacetic acid ester, followed by selective deprotection.
Experimental Protocol:
-
Alkylation: To a solution of glycine tert-butyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) at 0°C. Stir the mixture for 15 minutes, then add tert-butyl bromoacetate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diester.
-
Selective Deprotection: The resulting diester can be selectively deprotected at the glycine carboxyl group. While various methods exist, careful hydrolysis under mild basic conditions can be employed. Alternatively, a more controlled approach involves the use of a different ester protecting group for the initial glycine that can be removed orthogonally to the tert-butyl group. For the purpose of this guide, we will proceed with the product from the initial alkylation for the subsequent Fmoc protection step, followed by a final saponification.
Part 2: Fmoc Protection and Final Saponification
With the N-substituted glycine ester in hand, the final steps involve the protection of the secondary amine with the Fmoc group and the hydrolysis of the remaining ester to yield the final carboxylic acid.
Experimental Protocol:
-
Fmoc Protection: Dissolve the crude N-(tert-butoxycarbonylmethyl)glycine tert-butyl ester (1 equivalent) in a solvent mixture such as 1,4-dioxane and water. Add sodium carbonate (2 equivalents) and cool the mixture to 0°C. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in 1,4-dioxane dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: After the reaction is complete, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Saponification: Dissolve the purified Fmoc-N-(tert-butoxycarbonylmethyl)glycine tert-butyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Final Work-up and Isolation: Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Workflow for peptoid synthesis and on-resin side-chain modification.
Conclusion: An Indispensable Tool for Chemical Innovation
This compound stands as a testament to the ingenuity of chemical synthesis in advancing the fields of peptide science and drug discovery. Its development was a direct response to the need for greater control and versatility in the construction of complex peptidomimetics. The orthogonal protection strategy it employs has empowered researchers to design and create novel peptoid structures with tailored functionalities, pushing the boundaries of what is possible in the development of new therapeutics and advanced materials. As the exploration of the chemical space of peptoids continues, this versatile building block will undoubtedly remain an indispensable tool in the arsenal of synthetic chemists.
References
-
Zuckermann, R. N. (2011). Peptoid origins. Biopolymers, 96(5), 545-555. [Link] [1]2. Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5282-5335. [Link]
- Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). U.S. Patent No. 5,565,540. Washington, DC: U.S.
-
Tran, H., Gael, S. L., Connolly, M. D., & Zuckermann, R. N. (2011). Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets. Journal of visualized experiments : JoVE, (57), e3241. [Link] [4]9. Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]
-
Zuckermann, R. (2012). Short interview with Peptoid pioneer Ron Zuckermann. Gyros Protein Technologies. [Link]
Sources
An In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Nomenclature
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a synthetic derivative of the amino acid glycine, specifically an N-substituted glycine. The presence of both the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group makes it a versatile tool in orthogonal chemical synthesis strategies.
Primary Name: this compound
Due to the complexity of its formal name, a variety of synonyms and abbreviations are used in literature and commercial listings. Understanding these is crucial for efficient literature searching and material procurement.
Systematic IUPAC Name: 2-{amino}acetic acid[3]
Common Synonyms and Abbreviations:
-
Fmoc-N-(Boc-methyl)glycine
-
Fmoc-N-(tert-butoxycarbonylmethyl)-glycine
-
Fmoc-N-(t-butyoxycarbonylmethyl)-Gly-OH
-
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid[4]
-
Glycine, N-(carboxymethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl)ester[3]
A comprehensive list of identifiers is provided in the table below for quick reference.
| Identifier Type | Value | Source(s) |
| CAS Number | 141743-16-0 | [1][2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][2] |
| Molecular Weight | 411.45 g/mol | [1][2] |
| IUPAC Name | 2-{amino}acetic acid | [3] |
| InChI Key | FZHJLRKZIINJMC-UHFFFAOYSA-N | [5][6] |
| PubChem CID | 10573674 | [7] |
The Synthetic Rationale: Crafting a Bifunctional Building Block
The synthesis of this compound is a multi-step process designed to install two orthogonal protecting groups onto a glycine scaffold. This allows for selective deprotection and modification at different stages of a larger synthesis, a cornerstone of modern peptide and peptidomimetic chemistry. The most logical and common approach involves the N-alkylation of a pre-formed Fmoc-glycine derivative.
Core Synthesis Strategy: N-Alkylation
The key transformation is the formation of a new carbon-nitrogen bond at the glycine nitrogen. A general and effective method involves the alkylation of an N-protected glycine ester with an appropriate alkyl halide, followed by saponification of the ester to yield the free carboxylic acid.
Caption: General synthetic workflow for N-alkylated Fmoc-glycine derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-alkylation of Fmoc-protected amino acids. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Fmoc-glycine methyl ester (or ethyl ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyl bromoacetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: N-Alkylation of Fmoc-glycine methyl ester
-
Procedure:
-
Suspend Fmoc-glycine methyl ester (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise. The suspension will be stirred at 0 °C for 30-60 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the secondary amine of the Fmoc-glycine ester, generating a highly nucleophilic amide anion. This is crucial for the subsequent alkylation step. The low temperature controls the exothermic reaction.
-
Add tert-butyl bromoacetate (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Causality: The generated amide anion attacks the electrophilic carbon of tert-butyl bromoacetate in an Sₙ2 reaction, displacing the bromide and forming the desired N-C bond.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product ester.
Step 2: Saponification to the Carboxylic Acid
-
Procedure:
-
Dissolve the crude product from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt. This step is necessary to generate the free carboxylic acid required for subsequent peptide coupling reactions.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out.
-
Extract the product into ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated to yield the final product, this compound, typically as a white solid.
-
-
Self-Validation & Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Will show characteristic peaks for the Fmoc, tert-butyl, and glycine backbone protons.
-
Mass Spectrometry (MS): The calculated mass [M+H]⁺ should be observed.
-
Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is typically required for use in solid-phase synthesis.[5][8]
-
Application in Solid-Phase Peptoid Synthesis
This compound is a key monomer for the synthesis of peptoids, which are N-substituted glycine oligomers. Peptoids are of significant interest in drug discovery due to their enhanced proteolytic stability compared to peptides. The "monomer" synthesis approach, using pre-synthesized building blocks like this one, offers excellent control over the sequence and purity of the final product.
The "Monomer" Approach vs. the "Submonomer" Approach
Caption: Comparison of Monomer and Submonomer peptoid synthesis workflows.
The monomer approach, while requiring the upfront synthesis of the building blocks, allows for the use of standard Fmoc solid-phase peptide synthesis (SPPS) protocols and instrumentation. This makes it highly accessible and ensures high coupling efficiencies, typically exceeding 99%.[9]
Detailed Protocol: Incorporation into a Peptoid Sequence
This protocol outlines a single coupling cycle for adding this compound to a growing peptoid chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptoid-resin with a free N-terminal amine
-
This compound
-
Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10][11]
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) or sym-collidine[12]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Step 1: Resin Preparation
-
Procedure:
-
Place the resin in a suitable reaction vessel.
-
If starting a new synthesis, perform an initial Fmoc deprotection of the Rink Amide resin using 20% piperidine in DMF for 20 minutes to expose the primary amine.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Step 2: Coupling of this compound
-
Procedure:
-
In a separate vial, pre-activate the monomer by dissolving this compound (3-4 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to stand for 2-5 minutes. Causality: HBTU, in the presence of a base, converts the carboxylic acid into a highly reactive OBt-ester intermediate. This activation is critical to drive the amide bond formation to completion.
-
Drain the solvent from the washed resin.
-
Add the activated monomer solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. Causality: The free amine on the resin attacks the activated carboxyl group of the monomer, forming a stable amide (peptide) bond.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Self-Validation (Coupling Completion Check): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates that all free amines have been successfully acylated.
Step 3: Fmoc Deprotection
-
Procedure:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature. Causality: Piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine for the next coupling cycle. The dibenzofulvene byproduct is scavenged by excess piperidine.[13]
-
Drain the deprotection solution and wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.
-
-
Self-Validation (Deprotection Monitoring): The cleavage of the Fmoc group can be quantitatively monitored by UV spectroscopy of the filtrate, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[4]
This cycle of coupling and deprotection is repeated until the desired peptoid sequence is assembled.
Orthogonal Deprotection and Cleavage
The true utility of this building block lies in its orthogonal protecting groups.
-
Fmoc Group: Base-labile. Removed at each step of the synthesis with piperidine.
-
Boc Group: Acid-labile. This group protects the side-chain carboxylic acid. It remains stable during the entire synthesis and is removed during the final cleavage from the resin.
Final Cleavage and Side-Chain Deprotection: After the full sequence is assembled, the peptoid is cleaved from the resin, and the side-chain protecting groups (like the tert-butyl ester) are simultaneously removed. This is typically achieved using a strong acid cocktail.
-
Typical Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[14][15]
-
TFA: The strong acid that cleaves the Boc group and the linker attaching the peptoid to the resin.
-
Water & TIS: Scavengers that trap the reactive carbocations (e.g., tert-butyl cation) generated during deprotection, preventing them from causing unwanted side reactions with sensitive residues in the peptoid.
-
Conclusion
This compound is a sophisticated and highly valuable building block for the synthesis of N-substituted peptides and peptoids. Its design, featuring orthogonally protected functional groups, allows for precise control over complex molecular assembly using standard Fmoc-SPPS protocols. A thorough understanding of its synthesis, the causality behind the reaction steps, and its application in solid-phase synthesis empowers researchers to leverage this tool effectively in the development of novel therapeutics and advanced biomaterials.
References
-
Knight, J. L., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. National Institutes of Health. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of B. t-Butoxycarbonyl-glycyl-glycine-methyl Ester. Retrieved from [Link]
- MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of t-butoxycarbonylglycyl-glycine methyl ester. Retrieved from [Link]
- eScholarship, University of California. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-267.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Thomson, S. A., et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(7), 2883-2886.
- Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. ACS Omega, 6(32), 21183-21191.
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
- MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
LookChem. (n.d.). Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1768.
-
SlideShare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 141743-16-0. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 20, 173-185.
- Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- PubMed. (2015). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Molecules, 20(6), 11334-11346.
-
ResearchGate. (n.d.). Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Retrieved from [Link]
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Foreword: Bridging Theory and Application in Peptidomimetic Design
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
In the landscape of modern drug discovery and materials science, peptidomimetics stand out for their unique ability to merge the specificity of peptides with the stability of small molecules. At the heart of this field are N-substituted glycine oligomers, or "peptoids," which offer remarkable proteolytic resistance and enhanced cell permeability.[1] The predictive power of computational chemistry is indispensable for designing these molecules with precision. This guide focuses on a pivotal building block, this compound, providing a comprehensive framework for its theoretical investigation. We will move beyond mere procedural descriptions to explore the causal relationships between molecular structure, conformational behavior, and chemical reactivity, grounded in first-principles quantum chemical calculations. This document is intended for researchers and drug development professionals seeking to leverage computational insights to accelerate the rational design of novel peptidomimetics.
Molecular Architecture and Significance
This compound is a non-natural amino acid derivative engineered for use in solid-phase peptide synthesis (SPPS). Its structure is characterized by three key components:
-
A Glycine Core: The simplest amino acid, providing a flexible backbone.
-
An N-Substituted Side Chain: A tert-butyloxycarbonylmethyl group, which defines it as a peptoid monomer and influences its conformational propensities.
-
Orthogonal Protecting Groups: The acid-labile tert-butyl (Boc) group on the side-chain carboxyl and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the backbone nitrogen.[2] This dual protection scheme is fundamental to the iterative nature of Fmoc-based SPPS.[3]
The N-substitution is particularly significant. While glycine is conformationally permissive, the addition of a substituent on the backbone nitrogen restricts the available Ramachandran space.[4][5] This pre-organization is a powerful tool for inducing specific secondary structures, such as β-turns, in the resulting oligomer.[4][5] Understanding the intrinsic conformational preferences of this monomer is therefore paramount to predicting and engineering the three-dimensional structure of the final peptoid.
Figure 1: Structural components of this compound.
Theoretical Framework: Computational Methodologies
To accurately model the electronic structure and dynamics of this molecule, Density Functional Theory (DFT) is the method of choice, offering a robust balance between computational cost and accuracy.[6][7] The protocols described herein are designed to be self-validating, ensuring that calculations correspond to true energetic minima and provide physically meaningful results.
Protocol: Geometry Optimization and Vibrational Analysis
The foundational step in any theoretical study is to find the minimum energy conformation of the molecule.
-
Initial Structure Generation: Construct the 3D model of this compound using molecular modeling software.
-
Selection of Theory Level:
-
Functional: The B3LYP hybrid functional is a well-established choice for organic molecules, providing reliable geometric and electronic properties.[8]
-
Basis Set: The 6-31G(d,p) basis set is recommended for initial optimizations, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) necessary to describe bonding accurately.
-
-
Geometry Optimization: Perform an unconstrained geometry optimization. This iterative process adjusts all bond lengths, angles, and dihedrals to locate a stationary point on the potential energy surface.
-
Solvent Modeling: Since synthesis occurs in solution (typically DMF), incorporating a solvent model is critical. The Conductor-like Screening Model (COSMO) is an efficient implicit solvent model that can be applied during optimization.[9]
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry.
-
Validation: The absence of imaginary (negative) frequencies confirms that the structure is a true local minimum. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring further structural exploration.[9]
-
Thermodynamic Data: This step also yields crucial thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6][7]
-
Figure 2: Computational workflow for validating a minimum energy structure.
Conformational Landscape Analysis
The biological activity and structural role of a peptoid are dictated by the conformational preferences of its constituent monomers. A thorough analysis of the potential energy surface of this compound is therefore essential.
The key to its flexibility lies in the rotation around several single bonds. The most critical dihedral angles are those along the backbone, analogous to the φ, ψ, and ω angles in peptides. Due to the N-substitution, the ω angle (rotation around the C-N bond) can deviate significantly from the typical 180° (trans) conformation seen in peptides, allowing for greater structural diversity.
Protocol: Potential Energy Surface Scan
-
Identify Key Dihedrals: Select the critical rotatable bonds in the molecule's backbone and side chain.
-
Perform Relaxed Scans: Systematically rotate each selected dihedral angle (e.g., in 15° increments) while allowing all other geometric parameters to relax at each step. This is performed at a computationally efficient level of theory (e.g., B3LYP/6-31G(d)).
-
Identify Low-Energy Conformers: Locate the minima on the resulting potential energy surface profiles.
-
Re-optimize and Rank: Submit each identified low-energy conformer to a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate relative energies (ΔG).
Data Presentation: Relative Conformer Stabilities
The results of a conformational search are best summarized in a table. The data below is illustrative of a typical output.
| Conformer ID | Key Dihedral 1 (°) | Key Dihedral 2 (°) | Relative Energy (kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |
| CONF-01 | -178.5 | 75.2 | 0.00 | 0.00 |
| CONF-02 | -80.1 | 175.9 | 1.25 | 1.32 |
| CONF-03 | 82.4 | 78.3 | 1.89 | 2.01 |
| CONF-04 | -179.2 | -70.5 | 2.54 | 2.65 |
Table 1: Hypothetical relative energies of the most stable conformers of this compound calculated in a solvent model.
This analysis reveals the most likely shapes the molecule will adopt in solution, providing direct insight into how it will influence the structure of a larger peptoid chain.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with other chemical species.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich fluorenyl (Fmoc) ring system.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack. The LUMO is likely localized around the carbonyl carbons of the ester and carbamate groups.
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarized and reactive.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity.[6]
| Parameter | Formula | Interpretation |
| Ionization Potential (IP) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | A measure of the energy lowering upon maximal electron flow from a donor.[6] |
Table 2: Key global reactivity descriptors derived from FMO energies.
These parameters are invaluable for understanding the molecule's behavior during peptide synthesis. For example, the reactivity profile can help predict the ease of Fmoc deprotection (a base-mediated reaction) and potential sites for unwanted side reactions.
Predicted Spectroscopic Signatures
A key validation of any theoretical model is its ability to reproduce experimental data. Calculating spectroscopic properties allows for a direct comparison with empirical measurements from NMR and IR spectroscopy.
Protocol: Simulating Spectra
-
IR Spectroscopy: The vibrational frequencies and intensities calculated during the frequency analysis step can be used to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the calculated frequencies to correct for anharmonicity and other systematic errors, improving agreement with experimental data.
-
NMR Spectroscopy: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Calculations are performed on the optimized geometry, and the resulting absolute shieldings are referenced against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to yield chemical shifts (δ).
Data Presentation: Calculated vs. Experimental Values
| Functional Group | Calculated IR Frequency (cm⁻¹, scaled) | Typical Experimental Range (cm⁻¹) | Calculated ¹³C Shift (ppm) | Typical Experimental Range (ppm) |
| C=O (Carbamate) | 1715 | 1725 - 1705 | 156.5 | 155 - 157 |
| C=O (Ester) | 1738 | 1750 - 1735 | 170.2 | 168 - 172 |
| C=O (Acid) | 1755 | 1760 - 1740 | 171.8 | 170 - 174 |
| C-H (Aromatic) | 3060 | 3100 - 3000 | 120.1, 125.3, 127.8, 141.5 | 120 - 145 |
Table 3: Illustrative comparison of calculated spectroscopic data with expected experimental values for key functional groups.
Strong correlation between predicted and experimental spectra validates the accuracy of the computed geometry and electronic structure, lending high confidence to all other theoretical predictions.
Conclusion and Outlook
The theoretical study of this compound provides a powerful, multi-faceted understanding of a critical building block in peptidomimetic chemistry. Through the systematic application of DFT, we can elucidate its most stable three-dimensional structures, map its electronic landscape to predict reactivity, and generate verifiable spectroscopic data. These computational insights are not merely academic; they provide a rational basis for modulating synthesis conditions, troubleshooting side reactions, and, most importantly, designing novel peptoid oligomers with precisely engineered conformations and functions. As the demand for sophisticated biomaterials and therapeutics grows, the integration of these theoretical protocols into the development pipeline will be essential for accelerating innovation.
References
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Gu, F., & Newberry, R. W. (2024). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
-
Kent, S. B., & Conibear, A. C. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. In Methods in Molecular Biology. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
Koshti, B., Swanson, H. W. A., Wilson, B., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Physical Chemistry Chemical Physics. [Link]
-
Al-Rawashdeh, N. A. F., Al-Saraireh, Y. M. J., & Al-Zoubi, R. M. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules. [Link]
-
Hosseinzadeh, R., Moghadam, M., et al. (2024). De novo antioxidant peptide design via machine learning and DFT studies. Scientific Reports. [Link]
-
Peptide Solutions. (n.d.). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
Ciocarlan, A., & Vornicu, N. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. ECSOC-24. [Link]
-
PubChem. (n.d.). Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Retrieved January 10, 2026, from [Link]
-
Ciocarlan, A., Vornicu, N., & Dragancea, D. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molbank. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Yan, H., & Chen, Z. (2011). Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties. Langmuir. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Bioconjugate Chemistry. [Link]
-
Coin, I., Dölling, R., & Beyermann, M. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
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Introduction: The Role of a Di-Protected Glycine in Modern Peptide Synthesis
An In-Depth Technical Guide to the Safe Handling of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine for Peptide Synthesis Applications
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure both personal safety and experimental integrity in the laboratory.
This compound (CAS No. 141743-16-0) is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics.[1][2] Its unique structure incorporates two distinct protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the primary amine and an acid-labile tert-butyloxycarbonyl (Boc) group protecting a carboxymethyl substituent.[1] This orthogonal protection scheme is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection and elaboration of the peptide backbone and side chains under different chemical conditions.[3] Given its role as a key building block in the development of therapeutics and research tools, a thorough understanding of its safe handling is paramount.[1][4]
Chemical and Physical Profile
A foundational understanding of the compound's properties is the first step in a robust safety assessment. This substance is typically supplied as a white crystalline powder.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 141743-16-0 | [1][2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][2] |
| Molecular Weight | 411.45 g/mol | [1][2] |
| Common Synonyms | {(2-tert-butoxy-2-oxoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White crystalline powder | [1] |
| Melting Point | 115-120 °C | [1] |
| Boiling Point | 581.9 ± 43.0 °C (Predicted) | [2] |
| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [2] |
| Recommended Storage | 0-8 °C, in a dry, well-ventilated place. |[1][2][5] |
Note: While some suppliers may indicate room temperature storage, refrigeration at 0-8°C is the more conservative and recommended approach to ensure long-term stability and prevent degradation.[1][2]
Hazard Identification and Risk Assessment
This compound is classified as hazardous. The primary risks are associated with irritation upon direct contact or inhalation of the powder.
Table 3: GHS Hazard Classification
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Analysis of Health Effects
-
Inhalation: As a fine powder, the compound can be easily aerosolized. Inhaling the dust may cause irritation to the respiratory tract.[5][6] The causality stems from the physical particulate nature of the dust and its chemical reactivity with the moist mucosal surfaces of the lungs.
-
Skin Contact: The compound is a skin irritant. Prolonged contact can lead to redness and discomfort. This is a common characteristic of many activated carboxylic acid derivatives and reagents used in synthesis.
-
Eye Contact: Direct contact with the eyes will cause serious irritation. The crystalline nature of the solid can cause mechanical abrasion, while its chemical properties can irritate the sensitive tissues of the eye.
-
Ingestion: The substance is harmful if swallowed.[5]
Standard Operating Procedure for Safe Handling
A multi-layered approach to safety, prioritizing administrative and engineering controls before relying on personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and inhalation of dust.
-
Ventilation: All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[5] This engineering control is critical for preventing respiratory exposure.
-
Process Enclosures: For larger-scale operations or automated synthesis, the use of process enclosures or glove boxes is recommended to fully contain the material.[5]
Personal Protective Equipment (PPE): Essential Barrier Protection
Proper PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[7][8]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[7][8]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be appropriate.[9]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved N95 or P1 dust mask should be used.[9]
Protocol: Weighing and Reconstitution Workflow
This protocol outlines the standard procedure for safely preparing a solution of the compound for use in peptide synthesis.
-
Preparation:
-
Designate a work area within a chemical fume hood.
-
Ensure the analytical balance is clean and certified.
-
Don all required PPE (lab coat, gloves, safety goggles).
-
-
Weighing:
-
Use an anti-static weigh boat or appropriate glassware.
-
Carefully transfer the desired amount of the white crystalline powder using a clean spatula, avoiding any actions that could generate dust.
-
Close the main stock container immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the reaction vessel or a volumetric flask.
-
Add the appropriate solvent (e.g., Dimethylformamide - DMF) slowly to avoid splashing.[10]
-
Cap the vessel and mix by gentle swirling or vortexing until fully dissolved.
-
-
Cleanup and Disposal:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weigh boat, gloves, and any contaminated wipes in a designated chemical waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
-
Accidental Release: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7][11] For large spills, evacuate the area and contact environmental health and safety personnel.
-
Fire-Fighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[7][8] Firefighters should wear self-contained breathing apparatus (SCBA).[9] Hazardous decomposition products include oxides of carbon and nitrogen.[5][7]
Waste Disposal
All waste materials must be handled as hazardous chemical waste.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7][8]
-
Contaminated Materials: Gloves, weigh boats, paper towels, and other contaminated disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.
-
Compliance: All disposal practices must comply with federal, state, and local environmental regulations.[5][11] Do not allow the product to enter drains.[7]
Context in Solid-Phase Peptide Synthesis (SPPS): The Orthogonal Strategy
The safety protocols for this compound are directly linked to its function. Its di-protected nature is the key to its utility in the Fmoc/tBu SPPS strategy. This method relies on the differential stability of the protecting groups to acid and base.
-
The Fmoc group is highly sensitive to basic conditions and is selectively removed from the N-terminus using a solution of piperidine in DMF to allow for the coupling of the next amino acid.[3]
-
The Boc group on the carboxymethyl side chain, along with other tert-butyl (tBu) based side-chain protecting groups, is stable to piperidine but is readily cleaved under strongly acidic conditions, typically with Trifluoroacetic acid (TFA).[3][12]
This orthogonal scheme allows for the stepwise assembly of the peptide chain under mild basic conditions, with a final strong acid treatment to remove all side-chain protection and cleave the completed peptide from the solid support resin.[3][13]
Conclusion
This compound is an invaluable reagent for advanced peptide synthesis. However, its potential hazards necessitate a disciplined and informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and disposal, researchers can mitigate risks effectively. This ensures a safe laboratory environment, protects personnel from harm, and upholds the integrity and reproducibility of the vital scientific work being performed.
References
- Vertex AI Search. (n.d.). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved January 10, 2026.
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Asp(OtBu)-(Dmb)Gly-OH. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH | C17H15NO4 | CID 93124. PubChem. Retrieved January 10, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-Glycine. Retrieved January 10, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Gly-OH. Retrieved January 10, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-Glycine. Retrieved January 10, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: (R)-Fmoc-2-(3'-butenyl)glycine. Retrieved January 10, 2026, from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved January 10, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: (S)-Fmoc-2-(3'-butenyl)glycine. Retrieved January 10, 2026, from [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved January 10, 2026, from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: Glycine. Retrieved January 10, 2026, from [Link]
- Fields, G. B. (2015). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, 81, 18.1.1-18.1.20.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. Retrieved January 10, 2026, from [Link]
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A Comprehensive Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a specialized amino acid derivative, is a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery.[1] Its unique structure, featuring both the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allows for the strategic synthesis of complex peptide structures and peptide-based therapeutics.[1] The purity of this reagent is paramount, as even minute impurities can lead to the formation of undesirable side-products, complicating purification and potentially compromising the biological activity and immunogenicity of the final peptide.[2] This guide provides an in-depth analysis of the essential purity specifications for this compound, the analytical methodologies used for their verification, and the scientific rationale behind these stringent quality control measures.
The Critical Impact of Purity in Peptide Synthesis
The success of solid-phase peptide synthesis hinges on the quality of the starting materials. Impurities in Fmoc-amino acids can result in a variety of issues, including:
-
Deletion Sequences: Incomplete coupling reactions due to lower purity can lead to peptides missing one or more amino acid residues.
-
Insertion Sequences: The presence of free amino acids from incomplete Fmoc protection can cause the unintended addition of extra residues.[2]
-
Modified Peptides: Reactive impurities can lead to unwanted modifications of the peptide chain, affecting its structure and function.
-
Difficult Purification: The presence of closely related peptide impurities can make the purification of the target peptide challenging and reduce the overall yield.
Therefore, a thorough understanding and rigorous assessment of the purity of this compound are indispensable for reproducible and successful peptide synthesis.
Core Purity Specifications and Analytical Methodologies
The quality of this compound is typically assessed through a battery of analytical tests, each providing a specific piece of the purity puzzle.
Appearance and Physical Form
The first and most basic assessment is a visual inspection of the material.
| Parameter | Specification | Rationale |
| Appearance | White to off-white powder/crystalline solid | Significant deviation in color can indicate the presence of impurities or degradation products. |
| Physical Form | Solid | The compound is expected to be a stable solid at room temperature. |
Identity Confirmation
Confirming the chemical identity of the compound is a critical first analytical step. This is typically achieved using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for elucidating the molecular structure. The observed chemical shifts, signal integrations, and coupling patterns should be consistent with the known structure of this compound. For instance, characteristic signals for the Fmoc, Boc, and glycine backbone protons should be present and in the correct ratios.[3][4]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (411.45 g/mol ).[5]
Experimental Protocol: ¹H NMR for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.
-
Data Analysis: Process the spectrum and compare the chemical shifts (ppm), integration values, and multiplicity of the signals with a reference spectrum or theoretical values.
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the chemical purity of Fmoc-amino acids.[2] Reversed-Phase HPLC (RP-HPLC) is the most common method used to separate the main compound from any non-volatile, organic impurities.[2][6]
| Parameter | Typical Specification | Rationale |
| Purity by HPLC | ≥ 97% to ≥ 99% | A high percentage indicates a low level of synthesis-related impurities, such as incompletely protected precursors or by-products.[7][8] |
Common Impurities Detected by HPLC:
-
Fmoc-OH and Fmoc-amine adducts: Resulting from the degradation of the Fmoc group.
-
Dipeptides (Fmoc-Gly-Gly-OH derivatives): Formed during the synthesis of the amino acid.[2]
-
β-Alanyl Impurities: Can arise from the rearrangement of the Fmoc-introducing reagent.[2]
Experimental Protocol: RP-HPLC for Purity Determination
Objective: To quantify the chemical purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a mixture of acetonitrile and water (e.g., 1 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter.[6]
-
HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure the separation of all components. A common gradient might be 30% to 90% B over 15-20 minutes.[2][6]
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm.[2]
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[2]
Water Content
The presence of water can interfere with coupling reactions during peptide synthesis by hydrolyzing activated esters. The Karl Fischer titration method is the gold standard for accurately determining water content.[9][10]
| Parameter | Typical Specification | Rationale |
| Water Content (by Karl Fischer) | ≤ 0.5% | Minimizes the risk of hydrolysis of activated amino acids and coupling reagents, ensuring efficient peptide bond formation. |
Experimental Protocol: Karl Fischer Titration for Water Content
Objective: To determine the water content in this compound.
Methodology:
-
Instrument: A Karl Fischer titrator (volumetric or coulometric).[10]
-
Reagent: Karl Fischer reagent.
-
Procedure: a. Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).[9] b. Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a solvent (e.g., methanol).[9] c. Titrate with the Karl Fischer reagent to the electrometric endpoint.[9]
-
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined water equivalence factor of the reagent.[9]
Residual Solvents
Organic solvents are often used in the synthesis and purification of Fmoc-amino acids.[11][12] Residual levels of these solvents must be controlled as they can be toxic and may interfere with subsequent reactions.[11][13] Gas Chromatography with Headspace analysis (HS-GC) is the standard method for this determination, following guidelines such as USP <467> and ICH Q3C.[13][14]
| Parameter | Specification | Rationale |
| Residual Solvents | Conforms to ICH Q3C guidelines | Ensures the final product is safe for its intended use and free from solvents that could inhibit peptide synthesis.[13][14] |
Solvent Classification:
-
Class 1: Solvents to be avoided (e.g., benzene, carbon tetrachloride).[13][15]
-
Class 2: Solvents to be limited due to their toxicity (e.g., acetonitrile, dichloromethane, N,N-dimethylformamide).[13][15]
-
Class 3: Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate).[13][15]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the analytical procedures for determining the purity of this compound.
Caption: Workflow for Purity Assessment of this compound.
The Interplay of Specifications: A Holistic View
It is crucial to understand that no single specification can guarantee the quality of this compound. A high HPLC purity is meaningless if the material has a high water content, which could impede coupling efficiency. Similarly, a product that meets all other specifications but contains unacceptable levels of a Class 1 residual solvent is unusable. Therefore, a comprehensive approach that considers all these parameters is essential for ensuring the reliability and consistency of this critical raw material in drug development and research.
The following diagram illustrates the relationship between the core purity attributes and the final quality of the peptide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. mt.com [mt.com]
- 11. pharmtech.com [pharmtech.com]
- 12. almacgroup.com [almacgroup.com]
- 13. agilent.com [agilent.com]
- 14. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Residual Solvent Analysis - Excite Pharma Services [excitepharma.com]
Methodological & Application
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Gateway to Complex Peptide Architectures
In the landscape of solid-phase peptide synthesis (SPPS), the strategic introduction of functionalities beyond the canonical amino acid side chains is paramount for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine emerges as a pivotal building block in this endeavor, offering a unique avenue for site-specific modification of the peptide backbone. This N-substituted glycine derivative is engineered with an orthogonal protection scheme: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group for standard peptide chain elongation, and an acid-labile tert-butyloxycarbonyl (Boc) group protecting a carboxymethyl moiety on the nitrogen atom.[1][2]
This dual-protection strategy allows for the selective deprotection of the side-chain carboxyl group while the peptide remains anchored to the solid support, opening up a world of possibilities for on-resin modifications. These modifications can include the synthesis of branched peptides, the creation of cyclic peptides with backbone-to-side-chain linkages, and the conjugation of various molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains to enhance therapeutic efficacy.[1][3] This guide provides a comprehensive overview of the applications and detailed protocols for the effective utilization of this compound in your research.
The Principle of Orthogonal Deprotection
The utility of this compound hinges on the principle of orthogonal protection. In the context of Fmoc-based SPPS, the peptide chain is assembled by the sequential addition of Fmoc-protected amino acids. The Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine in dimethylformamide (DMF).[4] The side chains of the incorporated amino acids are protected with acid-labile groups, such as tert-butyl (tBu) or trityl (Trt), which are stable to the basic conditions of Fmoc deprotection.
This compound integrates seamlessly into this workflow.[2] The Fmoc group is removed along with the other Fmoc groups during chain elongation. The key feature is the Boc-protected carboxymethyl group on the nitrogen. The Boc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild acidic conditions that do not cleave the peptide from most acid-sensitive resins (like Wang or Rink amide resins) or remove other acid-labile side-chain protecting groups.[5][6] This selective deprotection unveils a reactive carboxylic acid on the peptide backbone, ready for further chemical manipulation.
Visualizing the Orthogonal Deprotection Strategy
Caption: Workflow for on-resin modification using this compound.
Core Applications and Methodologies
The introduction of a modifiable carboxyl group on the peptide backbone enables a variety of advanced peptide designs.
Synthesis of Branched Peptides
Branched peptides, where a second peptide chain is grown from a side chain of the main peptide, have applications in vaccine development, drug delivery, and as enzyme inhibitors. This compound provides a precise point for initiating a new peptide chain from the backbone.
Protocol for On-Resin Synthesis of a Branched Peptide:
-
Standard SPPS: Assemble the primary peptide chain using standard Fmoc-SPPS protocols. Incorporate this compound at the desired branching point.
-
Selective Boc Deprotection:
-
Swell the peptidyl-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in DCM for 5-10 minutes. Repeat this step 2-3 times.
-
Rationale: These mild acidic conditions are generally sufficient to remove the Boc group without significant cleavage from acid-sensitive resins or deprotection of other side-chain protecting groups.[5]
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 5% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF.
-
-
Initiation of the Second Peptide Chain:
-
Couple the first Fmoc-protected amino acid of the branch chain to the newly exposed carboxylic acid using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA).
-
Rationale: The newly formed amide bond initiates the second peptide chain.
-
-
Elongation of the Branched Chain: Continue with standard Fmoc-SPPS cycles to elongate the branched peptide chain to the desired length.
-
Final Cleavage and Deprotection: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Synthesis of Backbone-to-Side-Chain Cyclic Peptides
Cyclic peptides often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.[3] this compound can be used to create a lactam bridge between the peptide backbone and an amino acid side chain.
Protocol for On-Resin Cyclization:
-
Peptide Synthesis: Synthesize the linear peptide precursor on a suitable resin. Incorporate this compound at the desired backbone position and an amino acid with an orthogonally protected side-chain amine (e.g., Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH) at the other end of the desired cyclization span.
-
Side-Chain Amine Deprotection:
-
Remove the Dde or ivDde protecting group from the lysine side chain by treating the resin with 2-5% hydrazine in DMF.
-
Rationale: Hydrazine selectively removes the Dde/ivDde group without affecting other protecting groups.
-
Wash the resin extensively with DMF.
-
-
Selective Boc Deprotection:
-
Perform the selective Boc deprotection of the carboxymethyl group as described in the branched peptide protocol (1-2% TFA in DCM).
-
Wash and neutralize the resin.
-
-
On-Resin Cyclization:
-
Perform an intramolecular coupling reaction between the deprotected side-chain amine and the deprotected backbone carboxylic acid using a suitable coupling reagent (e.g., PyBOP/DIPEA or HBTU/DIPEA) at high dilution to favor intramolecular cyclization.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
-
Final Cleavage: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.
Site-Specific Conjugation
The exposed carboxylic acid can be used as a handle for conjugating a wide array of molecules to the peptide backbone.[7] This is particularly useful for attaching payloads to peptide-based delivery vectors or for labeling peptides with imaging agents.
General Protocol for On-Resin Conjugation:
-
Peptide Synthesis and Selective Deprotection: Synthesize the peptide and selectively deprotect the Boc group on the N-(tert-butyloxycarbonylmethyl)glycine residue as previously described.
-
Conjugation Reaction:
-
Dissolve the molecule to be conjugated (containing a primary amine) and a coupling agent (e.g., HATU) in DMF.
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated solution to the peptidyl-resin and allow it to react until completion.
-
Rationale: This forms a stable amide bond between the peptide backbone and the conjugated molecule.
-
-
Final Cleavage: Cleave the peptide-conjugate from the resin using a standard TFA cleavage cocktail.
Experimental Protocols: A Detailed Walkthrough
| Parameter | Value/Condition | Rationale |
| Resin | Rink Amide or Wang Resin | Suitable for Fmoc-SPPS and allows for final cleavage with TFA.[5] |
| Coupling Reagent | HBTU/HATU/PyBOP | Efficient activation of carboxylic acids for amide bond formation. |
| Base for Coupling | DIPEA | A non-nucleophilic base to facilitate the coupling reaction. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition for the removal of the Fmoc protecting group.[4] |
| Selective Boc Deprotection | 1-2% TFA in DCM | Mild acidic condition for selective removal of the Boc group.[5][6] |
| Final Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. |
Visualizing the SPPS Cycle with this compound
Caption: A simplified SPPS workflow incorporating the specialized glycine derivative.
Conclusion and Future Perspectives
This compound is a powerful tool for the synthesis of complex and modified peptides. Its orthogonal protecting groups provide a reliable method for introducing a reactive handle onto the peptide backbone, enabling the construction of branched and cyclic structures, as well as site-specific conjugations. The protocols outlined in this guide offer a starting point for researchers to explore the vast potential of this versatile building block. As the demand for more sophisticated peptide-based molecules continues to grow, the strategic use of such specialized amino acid derivatives will undoubtedly play a crucial role in advancing the fields of drug discovery, biochemistry, and materials science.
References
-
Fmoc-Gly-OH: A Crucial Building Block for Peptide Synthesis and Beyond. (n.d.). Angene. Retrieved from [Link]
- Sabatino, G., et al. (2008). Towards a selective Boc deprotection on acid cleavable Wang resin. Journal of Peptide Science, 14(8), 939-942.
-
This compound. (n.d.). Chem-Impex. Retrieved from [Link]
- Maji, R., et al. (2020). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. Chemistry – An Asian Journal, 15(7), 1064-1069.
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FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. (n.d.). LookChem. Retrieved from [Link]
- On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). The Royal Society of Chemistry.
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Synthesis of Boc-Gly. (n.d.). PrepChem.com. Retrieved from [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
- HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. (2016).
- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
- An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. (2008). Journal of the American Chemical Society, 130(44), 14414–14415.
- A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1. (1998). Journal of the American Chemical Society, 120(24), 5961–5970.
- N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (2013).
-
This compound CAS 141743-16-0. (n.d.). BIOSYNCE. Retrieved from [Link]
- Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal
- The Synthesis of Cyclic Peptides. (2018). Chemical Reviews, 118(3), 1461–1513.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). Molecules, 26(11), 3236.
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules, 15(8), 5282–5335.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. (2017). Chemical Society Reviews, 46(21), 6530–6546.
- Synthesis of Cyclic Peptides by Amide Bond Rearrangement. (2011). ChemistryViews.
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Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. (2013).
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.
- A mild Boc deprotection and the importance of a free carboxylate. (2014). RSC Advances, 4(6), 2939-2942.
- One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). Organic Letters, 23(16), 6330–6334.
- On-the-Resin N-Terminal Modification of Long Synthetic Peptides. (2007). International Journal of Peptide Research and Therapeutics, 13(1-2), 245–251.
- A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. (1990). International Journal of Peptide and Protein Research, 36(4), 381-386.
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Orthogonal Deprotection of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: A Detailed Technical Guide
An Application Note from the Office of the Senior Application Scientist
Abstract
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a pivotal building block in modern synthetic chemistry, particularly in the fields of peptide synthesis and peptidomimetic drug development. Its unique structure, featuring two distinct and orthogonally-labile protecting groups—the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group—offers exceptional synthetic flexibility. This guide provides a comprehensive overview of the principles and detailed protocols for the selective deprotection of this molecule. We delve into the reaction mechanisms, explain the causality behind experimental choices, and present validated, step-by-step procedures for researchers, scientists, and drug development professionals.
Introduction: The Principle of Orthogonality
In multi-step chemical synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonality, is the cornerstone of modern strategies like Solid-Phase Peptide Synthesis (SPPS).[1][2] this compound exemplifies this principle.
-
The Fmoc Group: Protecting the primary amine of the glycine backbone, the Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as secondary amines.[3][4][5]
-
The Boc Group: Protecting the secondary amine of the N-substituent, the Boc group is robust against bases but is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA).[6][][]
This differential lability allows for the targeted unmasking of either the primary amine for peptide chain elongation or the secondary amine for side-chain modification, providing precise control over the synthetic pathway.
Selective Fmoc Group Removal via Base-Mediated Elimination
The removal of the Fmoc group is a critical step in the iterative cycle of peptide chain elongation in SPPS.[9] The process is a classic example of a base-catalyzed β-elimination reaction.
Mechanism of Deprotection
The cleavage of the Fmoc group is a two-step process initiated by a base, most commonly the secondary amine piperidine.[2][9]
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[9][10] The electron-withdrawing nature of the fluorene moiety makes this proton particularly susceptible to removal.[10]
-
β-Elimination: This abstraction triggers a rapid β-elimination reaction, leading to the collapse of the carbamate structure.[9][10] This results in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the substrate along with carbon dioxide.[9]
-
DBF Scavenging: The excess piperidine present in the reaction mixture serves a crucial secondary role as a scavenger. It traps the electrophilic DBF to form a stable, UV-active adduct, preventing DBF from undergoing undesirable side reactions with the newly liberated amine, which would terminate the growing peptide chain.[9][10]
Experimental Protocols
The following protocols describe the standard conditions for Fmoc removal in both solution-phase and solid-phase synthesis.
Protocol 2.2.1: Solution-Phase Fmoc Deprotection
This procedure is suitable for the deprotection of Fmoc-N-(Boc-methyl)glycine in solution.
-
Dissolution: Dissolve Fmoc-N-(Boc-methyl)glycine in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).[11]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, containing H-N-(Boc-methyl)glycine, can be purified using standard techniques such as silica gel chromatography or recrystallization.
Protocol 2.2.2: Solid-Phase Fmoc Deprotection
This procedure is standard for SPPS when the N-substituted glycine is attached to a resin.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[12]
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[12][13]
-
Reaction: Agitate the resin slurry at room temperature. A typical procedure involves a first treatment of 2-3 minutes, draining the solution, and a second treatment of 5-7 minutes to ensure complete removal.[13]
-
Washing: Drain the deprotection solution and thoroughly wash the resin with several portions of DMF to remove the dibenzofulvene-piperidine adduct and excess reagents.[13] The resin is now ready for the next coupling step.
Data Summary: Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome | Rationale & Notes |
| Base Concentration | 20% Piperidine in DMF | >95% Deprotection | The most common and effective concentration for rapid and complete deprotection.[11][12] |
| 5% Piperidine in DMF | High, but slower | May be used to minimize potential base-related side reactions like aspartimide formation in sensitive sequences.[4] | |
| 2% DBU / 2% Piperidine in DMF | Very Rapid | DBU (1,8-Diazabicycloundec-7-ene) is a stronger, non-nucleophilic base that can accelerate the reaction, but may increase risks.[13] | |
| Reaction Time | 2 x 5-10 min (SPPS) | >98% | Standard for most amino acids on solid phase.[13][14] |
| 30 - 60 min (Solution) | >95% | Generally sufficient for complete deprotection at room temperature.[11] | |
| Solvent | DMF or NMP | High Efficiency | Polar aprotic solvents facilitate the reaction.[10][14] DMF must be amine-free to prevent premature deprotection.[12][15] |
Visualization: Selective Fmoc Deprotection Workflow
Caption: Workflow for selective Fmoc group removal.
Selective Boc Group Removal via Acid-Mediated Cleavage
The selective removal of the Boc group is achieved under acidic conditions, which leave the Fmoc group intact, demonstrating the orthogonal nature of the protection scheme.[4]
Mechanism of Deprotection
The acid-mediated cleavage of the Boc group is a clean and efficient process that proceeds through a four-step acid-catalyzed mechanism.[6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[6][]
-
Cation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to release a highly stable tert-butyl cation and a carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[6]
-
Amine Salt Formation: The resulting free secondary amine is immediately protonated by the excess acid in the medium, forming a stable amine salt (e.g., a trifluoroacetate salt).[6]
Experimental Protocol
Protocol 3.2.1: Solution-Phase Boc Deprotection with TFA
This procedure describes the removal of the Boc group while preserving the Fmoc group.
-
Dissolution: Dissolve Fmoc-N-(Boc-methyl)glycine in a minimal amount of dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of approximately 50% (v/v).[13][16] If the substrate contains sensitive residues (e.g., Trp, Met), scavengers like triisopropylsilane (TIS) (1-5%) should be added to the TFA/DCM mixture to quench the tert-butyl cation.[][12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Solvent Removal: Remove the DCM and TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with additional DCM or toluene several times.[17]
-
Isolation: The product, Fmoc-N-(carboxymethyl)glycine trifluoroacetate salt, is typically a solid or oil and can often be used in the next step without further purification. If the free amine is required, neutralization with a non-nucleophilic base (e.g., DIPEA) is necessary.[13]
Data Summary: Acidic Deprotection Conditions
| Reagent System | Concentration | Temperature | Notes |
| TFA / DCM | 25% - 50% (v/v) | 0 °C to RT | The most common and efficient method.[6][16] Reaction times are typically 1-2 hours.[16] |
| HCl in Dioxane | 4M | 0 °C to RT | An alternative to TFA, useful if TFA-labile esters are present.[18] Generates the hydrochloride salt. |
| TsOH in DME | Catalytic to Stoichiometric | 40 °C | A milder alternative, may require longer reaction times or gentle heating.[19] |
Visualization: Selective Boc Deprotection Workflow
Caption: Workflow for selective Boc group removal.
Global Deprotection Strategy
"Global deprotection" refers to the removal of all protecting groups. For Fmoc-N-(Boc-methyl)glycine, this is not a single-step reaction but a sequential process dictated by the orthogonal nature of the groups. The most reliable method is a two-step sequence:
-
Step 1 (Base Treatment): Remove the Fmoc group using the piperidine protocol (Section 2.2).
-
Step 2 (Acid Treatment): Remove the Boc group using the TFA protocol (Section 3.2).
While the Fmoc group is generally considered stable to acid, prolonged exposure to strong acids can lead to some cleavage.[3] However, relying on this for complete deprotection is not recommended for achieving high purity. For a clean conversion to the fully deprotected H-N-(carboxymethyl)glycine, the sequential base-then-acid approach is superior.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | - Insufficient reaction time or reagent.- Poor quality (amine-contaminated) DMF.- Steric hindrance around the amine. | - Extend the reaction time or perform an additional deprotection cycle.- Use fresh, high-quality, amine-free DMF.[12]- Consider using a stronger base system like DBU/piperidine.[13] |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time.- Presence of water quenching the acid. | - Increase TFA concentration or extend reaction time.- Ensure anhydrous conditions during the reaction. |
| Side reaction during Fmoc removal | - Dibenzofulvene adduct formation with the deprotected amine. | - Ensure a sufficient excess of piperidine (e.g., 20%) is used to act as a scavenger.[9] |
| Side reaction during Boc removal | - Alkylation of nucleophilic residues (Trp, Met, Tyr) by the tert-butyl cation. | - Add scavengers such as triisopropylsilane (TIS) or water (2.5-5%) to the TFA cleavage cocktail.[12] |
References
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
- Step-by-Step Guide for Fmoc-DL-Phe-OH Deprotection with Piperidine: Applic
- Boc Deprotection - TFA - Common Organic Chemistry.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- SUPPORTING INFORM
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Application Notes and Protocols: Cleavage of the Fmoc Group
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Methods for Removing the Fmoc Group.
- t boc fmoc protocols in peptide synthesis. Slideshare.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry - CSIRO Publishing.
- (PDF) Methods for Removing the Fmoc Group.
- How do I remove Boc and Fmoc groups
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The Strategic Application of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Modern Drug Discovery: A Guide for Advanced Peptide Synthesis
Introduction: The Imperative for Non-Canonical Building Blocks in Peptide Therapeutics
In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by inherent limitations, such as poor metabolic stability and limited cell permeability. To overcome these hurdles, medicinal chemists are increasingly turning to non-canonical amino acid derivatives that introduce novel structural and functional motifs. Among these, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine has emerged as a particularly versatile and powerful tool.
This N-substituted glycine derivative is distinguished by the presence of two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the primary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the carboxymethyl side chain.[1][2] This unique arrangement allows for the selective deprotection and subsequent functionalization of either the peptide backbone or the side chain at a specific point during solid-phase peptide synthesis (SPPS).[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the design of next-generation peptide-based drugs.
Core Principle: The Power of Orthogonal Protection
The primary advantage of this compound lies in the orthogonal nature of its Fmoc and Boc protecting groups.[] In the context of standard Fmoc-based SPPS, the Fmoc group is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][5] Conversely, the Boc group is stable to these basic conditions but can be selectively removed using a mild acid, such as trifluoroacetic acid (TFA), under conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups (e.g., tBu, Trt).[][6]
This orthogonality is the cornerstone of its utility, enabling the synthesis of complex peptide architectures that would be challenging or impossible to create with standard proteinogenic amino acids alone.
Application I: Engineering Branched and Cyclic Peptides for Enhanced Bioactivity
The ability to introduce a branching point along the peptide backbone is a powerful strategy for creating peptidomimetics with improved pharmacological properties. Branched peptides can exhibit enhanced receptor binding, increased resistance to enzymatic degradation, and altered solubility profiles.
Causality Behind the Experimental Choice:
By incorporating this compound into a peptide sequence, a latent handle for chain extension is introduced. After the linear sequence is assembled, the Boc group on the glycine side chain can be selectively removed on-resin, exposing a free carboxylic acid. This new functional group can then serve as an attachment point for the synthesis of a second peptide chain, creating a branched structure. This approach is also foundational for the synthesis of certain cyclic peptides, where the deprotected side chain can be used to form a lactam bridge with a free amine elsewhere in the sequence.
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for synthesizing a branched peptide.
Detailed Protocol: On-Resin Boc Deprotection and Branch Synthesis
Materials:
-
Peptide-resin containing the incorporated Fmoc-N-(Boc-methyl)glycine residue.
-
Deprotection Solution: 10-20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Wash Solvents: DCM, N,N-Dimethylformamide (DMF).
-
Coupling Reagents: HBTU/HATU, DIPEA, and the desired Fmoc-amino acid for the branch.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Selective Boc Deprotection:
-
Treat the resin with the 10-20% TFA/DCM solution for 2 minutes.
-
Drain the solution.
-
Repeat the TFA/DCM treatment for 20-30 minutes. The shorter, repeated treatments help to minimize premature cleavage of the peptide from highly acid-labile resins.
-
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of TFA.
-
Neutralization: Wash the resin with the 5% DIPEA/DCM solution (3 x 2 min) to neutralize the newly formed free carboxylic acid.
-
Final Wash: Wash the resin with DMF (5 x 1 min) to prepare for the coupling reaction.
-
Confirmation of Deprotection (Optional): A small sample of beads can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the Boc group (mass difference of 56 Da).
-
Branch Synthesis: Proceed with standard Fmoc-SPPS cycles to build the second peptide chain, starting with the coupling of the first amino acid to the deprotected side-chain carboxylate.
Application II: Development of Peptidomimetics and Scaffolded Libraries
This compound is an excellent building block for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[7] Its N-substituted nature already disrupts the typical peptide backbone, which can increase resistance to proteolysis.
Causality Behind the Experimental Choice:
The deprotected carboxymethyl side chain can be used as an anchor point to attach a wide variety of non-peptidic moieties, such as small molecules, imaging agents, or pharmacokinetic modifiers (e.g., polyethylene glycol chains). This allows for the creation of diverse chemical libraries based on a common peptide scaffold, which is a powerful strategy in lead optimization.[8] The N-substituted glycine backbone itself can also be beneficial, as it can reduce aggregation during the synthesis of hydrophobic peptides.[9]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 141743-16-0 | [10] |
| Molecular Formula | C₂₃H₂₅NO₆ | [10] |
| Molecular Weight | 411.45 g/mol | [10] |
| Appearance | White to off-white powder | [11] |
Application III: Synthesis of Antibody-Drug Conjugate (ADC) Linkers
Antibody-drug conjugates are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker that connects the antibody to the drug is a critical component, influencing the stability, efficacy, and safety of the ADC.
Causality Behind the Experimental Choice:
The orthogonal handles of this compound make it an ideal starting point for the synthesis of complex, cleavable linkers. The main peptide chain of the linker, which often includes a protease cleavage site, can be assembled using standard Fmoc-SPPS. The Boc-protected side chain can then be deprotected and used to attach the cytotoxic payload. The Fmoc-protected N-terminus is then deprotected to allow for conjugation to the antibody. This modular approach provides precise control over the linker's final structure.
Illustrative Diagram of an ADC Linker Synthesis Strategy
Caption: Modular synthesis of an ADC linker.
Self-Validating Systems and Quality Control
In all applications, it is crucial to have robust analytical methods to validate each step of the synthesis.
-
Kaiser Test: This colorimetric test is used to detect the presence of free primary amines after Fmoc deprotection. A negative result (yellow beads) indicates a complete coupling reaction in the previous step.[6]
-
Mass Spectrometry: After each critical step, such as the selective Boc deprotection or the coupling of a payload, a small amount of the peptide-resin can be cleaved and analyzed by LC-MS to confirm the expected mass. This provides direct evidence of the success of the reaction.[12]
-
RP-HPLC: Reversed-phase high-performance liquid chromatography is the gold standard for assessing the purity of the final cleaved peptide. It can separate the desired product from deletion sequences or other impurities.[12]
Conclusion: A Versatile Building Block for Innovative Drug Design
This compound is more than just a modified amino acid; it is a strategic tool that empowers chemists to design and synthesize complex and innovative peptide-based therapeutics. Its unique orthogonal protecting group scheme provides a gateway to branched peptides, sophisticated peptidomimetics, and precisely engineered ADC linkers. By understanding the chemical principles behind its use and employing rigorous analytical validation, researchers can fully leverage the potential of this versatile building block to accelerate the discovery and development of new medicines.
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aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Fields, G. B. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
-
Blocher, A. (2023, October 26). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Medium. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
- Okayama, T., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
- Vaskevich, R. I., et al. (2007). A Method for Selective N-Boc Deprotection on Wang Resin. Biopolymers, 88(4), 568-570.
-
J&K Scientific LLC. (n.d.). Boc-glycine methyl ester | 31954-27-5. Retrieved from [Link]
-
Watanabe Chemical Industries. (n.d.). Fmoc-N-Alkylglycines. Retrieved from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
Gfeller, D., et al. (2013). Synthesis of a proline scaffold-based library L1. ResearchGate. Retrieved from [Link]
-
aapptec. (n.d.). (S)-Fmoc-2-(3′-butenyl)glycine [851909-08-5]. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-glycine methyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications. Retrieved from [Link]
- Powers, J. C., et al. (2022). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 24(16), 3045-3049.
- Lee, S., et al. (2023). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10883.
-
aapptec. (2012, December). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]
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Application Note & Protocols: Strategic Incorporation of Spacers in Peptides using Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Abstract
In the design of complex peptides for therapeutic and research applications, the introduction of spacer moieties is a critical strategy to modulate biological activity, improve solubility, and enable bioconjugation.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the utilization of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine , a versatile building block for introducing a defined, flexible spacer arm within a peptide sequence during solid-phase peptide synthesis (SPPS). We will delve into the chemical rationale, step-by-step experimental procedures, and analytical characterization, providing researchers, scientists, and drug development professionals with the necessary tools for the successful application of this reagent.
Introduction: The Rationale for Spacers in Peptide Design
Spacers, or linkers, are molecular bridges incorporated into peptide sequences to separate functional domains, reduce steric hindrance, and enhance overall performance.[3] The strategic insertion of a spacer can profoundly influence a peptide's properties:
-
Improved Biological Activity: By creating an optimal distance between a bioactive motif and the main peptide backbone or a conjugated molecule, spacers can facilitate more effective interaction with biological targets.[3]
-
Enhanced Solubility: The incorporation of hydrophilic spacers can mitigate the aggregation issues often encountered with hydrophobic peptides.[3]
-
Facilitated Bioconjugation: Spacers provide a site for the attachment of various molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, often crucial for diagnostic and therapeutic applications.[1][2]
-
Structural Stabilization: Judiciously chosen spacers can help to stabilize desired secondary structures in peptides.[3][4]
This compound, also known as Fmoc-N-(Boc-methyl)-Gly-OH, is an N-substituted glycine derivative that offers a unique solution for introducing a short, flexible spacer arm.[1][5] Its structure allows for orthogonal deprotection, a key advantage in complex peptide synthesis.
The Chemistry of this compound
This compound is a glycine residue where the backbone nitrogen is substituted with a tert-butyloxycarbonylmethyl group.[5][6] This design incorporates two key protecting groups with orthogonal lability:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group on the α-amino group, making it fully compatible with standard Fmoc-based SPPS workflows.[1][7][8] It is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][9]
-
Boc (tert-butyloxycarbonyl) group: This is an acid-labile protecting group on the N-substituent.[10] It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a moderately strong acid like trifluoroacetic acid (TFA).[10][11]
This orthogonal protection scheme is fundamental to its application, allowing for the selective deprotection of either the main peptide chain for elongation or the spacer arm for subsequent modification.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.
3.1. Materials and Reagents
-
This compound
-
Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH) (peptide synthesis grade)
-
Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Cleavage Cocktail (for final peptide cleavage): e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Analytical Equipment: HPLC, Mass Spectrometer
3.2. Protocol 1: Incorporation of the Spacer into the Peptide Chain
This protocol details the coupling of this compound onto a growing peptide chain on a solid support.
Workflow Diagram:
Figure 2: Workflow for incorporating the spacer.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If the resin-bound peptide has an N-terminal Fmoc group, remove it by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Optional Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next Fmoc deprotection and coupling cycle for further peptide elongation.
3.3. Protocol 2: Orthogonal Deprotection of the Boc Group on the Spacer
This protocol is for the selective removal of the Boc group from the incorporated spacer, enabling further modification of the spacer arm while the peptide remains attached to the resin.
Deprotection Scheme:
Figure 3: Orthogonal deprotection strategy.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-washed with DCM and swelled for at least 20 minutes.
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove all traces of acid.
-
Neutralization: Wash the resin with a solution of 5% DIPEA in DCM (2x, 5 minutes each) to neutralize the protonated amine on the spacer.
-
Final Wash: Wash the resin with DCM (3x) and DMF (3x). The deprotected spacer is now ready for conjugation or other modifications.
Data Presentation and Characterization
The successful incorporation and purity of the final peptide should be verified using analytical techniques such as HPLC and mass spectrometry.[13][14][15]
Table 1: Typical HPLC and Mass Spectrometry Data
| Parameter | Expected Value/Observation | Purpose |
| Crude Peptide Purity (HPLC) | >60% (typical) | To assess the efficiency of the synthesis. |
| Purified Peptide Purity (HPLC) | >95% | To confirm the purity of the final product. |
| Mass Spectrometry (MS) | Observed mass should match the calculated theoretical mass of the peptide containing the spacer. | To confirm the identity and successful incorporation of the spacer. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of the Spacer | Steric hindrance; inefficient activation. | Extend coupling time; use a more powerful coupling agent like HATU; double couple. |
| Incomplete Boc Deprotection | Insufficient TFA treatment time. | Extend the deprotection time to 45-60 minutes.[16] |
| Side Reactions during Final Cleavage | Presence of sensitive residues (e.g., Trp, Met, Cys). | Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT). |
Conclusion
This compound is a highly effective reagent for introducing a defined, flexible spacer into synthetic peptides.[1] Its compatibility with standard Fmoc-SPPS and the orthogonal nature of its protecting groups provide a robust and versatile tool for peptide chemists.[7] The protocols outlined in this guide, when combined with careful monitoring and analytical verification, will enable researchers to successfully incorporate this spacer and advance their peptide-based research and development efforts.
References
-
J&K Scientific. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
Imai, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 483-489. Retrieved January 10, 2026, from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved January 10, 2026, from [Link]
-
LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved January 10, 2026, from [Link]
- Google Patents. (1998). WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds.
-
Gelain, F., et al. (2016). Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures. PLoS ONE, 11(10), e0164326. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of FMOC-Gly-Gly-Gly-OH in Modern Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
LifeTein. (2025). What Spacers Should I Use in My Peptides?. Retrieved January 10, 2026, from [Link]
- Google Patents. (2003). US20030229017A1 - Solid phase method for synthesis peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same.
-
ResearchGate. (2016). Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures. Retrieved January 10, 2026, from [Link]
-
Kirshenbaum, K., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Protocols in Protein Science, 62(1), 18.1.1-18.1.14. Retrieved January 10, 2026, from [Link]
-
Aapptec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Retrieved January 10, 2026, from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 10, 2026, from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved January 10, 2026, from [Link]
-
Hellwig, M., et al. (2017). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 49(12), 1959-1968. Retrieved January 10, 2026, from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 23(1), 161-170. Retrieved January 10, 2026, from [Link]
-
GenoChem World. (n.d.). Fmoc-Gly(NH-Boc)-OH – 1g. Retrieved January 10, 2026, from [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1282. Retrieved January 10, 2026, from [Link]
-
Li, W., et al. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(5), 387-396. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved January 10, 2026, from [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved January 10, 2026, from [Link]
-
CEM Corporation. (n.d.). Fmoc-Gly-OH. Retrieved January 10, 2026, from [Link]
-
MDPI. (2022). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules, 27(15), 4983. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved January 10, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. lifetein.com [lifetein.com]
- 4. Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. [PDF] The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Semantic Scholar [semanticscholar.org]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. US20030229017A1 - Solid phase method for synthesis peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same - Google Patents [patents.google.com]
- 13. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptidomimetics using Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Introduction: The Rise of Peptidomimetics in Drug Discovery
In the quest for novel therapeutics, peptidomimetics have emerged as a compelling class of molecules that bridge the gap between small molecules and larger biologics. These synthetic compounds are designed to mimic the structure and function of natural peptides, while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] One of the most successful and versatile classes of peptidomimetics is the N-substituted glycine oligomers, commonly known as peptoids .[1][2]
Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This seemingly subtle architectural shift has profound consequences, most notably rendering them resistant to proteolytic degradation.[1] This intrinsic stability, combined with the ease and efficiency of their synthesis, makes peptoids highly attractive scaffolds for drug discovery and development. The modular nature of peptoid synthesis allows for the facile incorporation of a vast array of side chains, enabling the creation of large, diverse libraries for screening and optimization.[1][2]
At the heart of modern peptoid synthesis lies the strategic use of protected amino acid building blocks. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a key player in this field, offering a unique combination of protecting groups that facilitate the controlled and efficient assembly of peptoid chains. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino group, while the tert-butyloxycarbonyl (Boc) group offers acid-labile protection for the side chain. This orthogonality is fundamental to the success of solid-phase synthesis, allowing for selective deprotection and chain elongation.[3]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of peptidomimetics. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of peptoid chemistry in their work.
The "Monomer" Approach: A Direct Path to Peptoid Synthesis
While the submonomer method (detailed in the next section) is a widely adopted and powerful strategy for peptoid synthesis, the "monomer" approach offers a more direct route by utilizing pre-synthesized, N-substituted glycine monomers.[1] In this method, this compound acts as a complete building block, which is coupled to the growing peptoid chain on a solid support. This approach is analogous to standard solid-phase peptide synthesis (SPPS).
The primary advantage of the monomer method is the potential for higher coupling efficiency and purity for certain sequences, as the N-substituted glycine monomer is prepared and purified beforehand. This can be particularly beneficial when dealing with challenging or sterically hindered side chains.
Workflow for the Monomer Synthesis Approach
The synthesis cycle for the monomer approach is a streamlined process involving two key steps: Fmoc deprotection and monomer coupling.
Caption: Monomer synthesis workflow using this compound.
Detailed Protocol for Monomer-Based Peptoid Synthesis
This protocol outlines the manual solid-phase synthesis of a peptoid using this compound on Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
This compound
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel with a frit
-
Shaker or bubbler for agitation
Protocol:
-
Resin Swelling and Fmoc Deprotection (First Monomer):
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Monomer Coupling:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated monomer solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test (a positive test indicates incomplete coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
-
-
Chain Elongation:
-
Repeat steps 1 (Fmoc deprotection of the newly added monomer) and 2-3 for each subsequent monomer in the desired peptoid sequence.
-
-
Final Fmoc Deprotection:
-
After the final monomer has been coupled, perform a final Fmoc deprotection as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude peptoid under vacuum.
-
-
Purification and Analysis:
-
The crude peptoid can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.[1]
-
The "Submonomer" Approach: A Versatile and Efficient Strategy
The submonomer method is a highly efficient and modular two-step process for the solid-phase synthesis of peptoids.[4] This approach avoids the need to pre-synthesize and purify individual N-substituted glycine monomers, making it particularly well-suited for the rapid generation of diverse peptoid libraries.
The synthesis cycle involves an acylation step with a haloacetic acid (e.g., bromoacetic acid) followed by a nucleophilic displacement with a primary amine, which introduces the desired side chain.
Workflow for the Submonomer Synthesis Approach
Caption: Submonomer synthesis workflow for building peptoid chains.
Detailed Protocol for Submonomer-Based Peptoid Synthesis
This protocol describes the synthesis of a peptoid using the submonomer method on Rink Amide resin. The primary amine used for the displacement step is derived from the deprotection of the Boc group on this compound.
Materials and Reagents:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
tert-Butyl N-(2-aminoethyl)carbamate (for the first monomer, if not starting with a pre-loaded resin)
-
This compound (as a source of the Boc-protected amine after deprotection)
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel with a frit
-
Shaker or bubbler for agitation
Protocol:
-
Resin Preparation (if starting from a non-preloaded resin):
-
Swell Rink Amide resin in DMF.
-
Perform Fmoc deprotection as described in the monomer protocol (Step 1).
-
-
Acylation Step:
-
To the deprotected resin, add a solution of bromoacetic acid (20 eq. relative to resin loading) and DIC (20 eq.) in DMF.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (5 x 1 min).
-
-
Displacement Step (Incorporating the Boc-methylglycine side chain):
-
In a separate vial, deprotect this compound with 20% piperidine in DMF to generate the free amine. Neutralize the resulting solution.
-
Alternatively, use a commercially available Boc-protected amine such as tert-butyl N-(2-aminoethyl)carbamate for the first monomer.
-
Add a solution of the primary amine (10-20 eq.) in DMF or NMP to the bromoacetylated resin.
-
Agitate for 2 hours at room temperature.
-
Drain the amine solution and wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent monomer, using the desired primary amine for the displacement step.
-
-
Final Cleavage and Deprotection:
-
After the final monomer is added, wash the resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Cleave the peptoid from the resin and deprotect the Boc group simultaneously using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5]
-
Precipitate, wash, and dry the crude peptoid as described in the monomer protocol (Step 6).
-
-
Purification and Analysis:
-
Purify the crude peptoid by RP-HPLC.
-
Confirm the identity and purity by MS and analytical RP-HPLC.
-
Data Presentation: Optimizing Synthesis Parameters
The efficiency and purity of peptoid synthesis can be influenced by several factors, including the choice of resin, coupling reagents, and cleavage conditions. The following tables provide a summary of common parameters and their impact on the synthesis outcome.
Table 1: Comparison of Common Solid Supports for Peptoid Synthesis
| Resin Type | Linker | C-Terminal Functionality | Cleavage Condition | Key Advantages |
| Rink Amide | Acid-labile | Amide | TFA-based | High loading capacity, good stability.[5] |
| Wang | Acid-labile | Carboxylic Acid | TFA-based | Suitable for C-terminal acid functionality. |
| 2-Chlorotrityl | Highly Acid-labile | Carboxylic Acid | Dilute TFA/DCM | Allows for mild cleavage, preserving acid-sensitive side chains.[6] |
| TentaGel | PEG-PS copolymer | Varies | Varies | Improved swelling in polar solvents, can lead to higher yields.[5] |
Table 2: Selection of Coupling Reagents for the Monomer Approach
| Coupling Reagent | Abbreviation | Key Features | Recommended Use |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Fast kinetics, low racemization.[7][8] | Standard and difficult couplings. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Effective and widely used. | General purpose coupling. |
| N,N'-Diisopropylcarbodiimide | DIC | Cost-effective carbodiimide. | Often used with an additive like HOBt or Oxyma. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | High efficiency, safer alternative to benzotriazole-based reagents.[7][9] | High-throughput and microwave-assisted synthesis. |
Table 3: Common Cleavage Cocktails for Boc-Protected Peptoids
| Cocktail Composition (v/v/v) | Scavengers | Target Residues | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | Triisopropylsilane (TIS) | General purpose, good for Trp, Met, Tyr.[5] | [5] |
| TFA / DCM / Anisole (49:49:2) | Anisole | Milder conditions, can improve purity for sensitive sequences.[5] | [5] |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol, TIS | Effective for Trp-containing peptoids. | [10] |
| TFA / 1,3-dimethoxybenzene / TIS (92.5:5:2.5) | 1,3-dimethoxybenzene (DMB), TIS | Prevents C-terminal N-alkylation from Rink Amide linker decomposition.[11] | [11] |
Troubleshooting Common Issues in Peptoid Synthesis
Even with optimized protocols, challenges can arise during peptoid synthesis. This section addresses some common problems and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Monomer Method) | - Incomplete Fmoc deprotection.- Steric hindrance from bulky side chains.- Peptide aggregation on the resin. | - Extend Fmoc deprotection time or use a stronger base solution (e.g., with DBU).- Use a more powerful coupling reagent (e.g., HATU, COMU).- Increase coupling time and/or temperature. |
| Incomplete Acylation or Displacement (Submonomer Method) | - Inefficient activation of bromoacetic acid.- Low nucleophilicity of the primary amine. | - Ensure fresh DIC is used.- Increase the concentration and reaction time for the amine displacement step.- Consider using a more polar solvent like NMP for the displacement step. |
| Side Reactions during Cleavage | - Cationic species alkylating sensitive residues (e.g., Trp).- Decomposition of the Rink Amide linker leading to C-terminal modification. | - Use a cleavage cocktail with appropriate scavengers (TIS, anisole, DMB).- Optimize cleavage time to be sufficient for deprotection but minimize side reactions. |
| Poor Purity of Crude Product | - Deletion sequences due to incomplete reactions.- Formation of byproducts during synthesis or cleavage. | - Monitor each step carefully (e.g., with Kaiser test).- Optimize all reaction conditions (reagent equivalents, time, temperature).- Select an appropriate cleavage cocktail for the specific peptoid sequence. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of peptoids, a class of peptidomimetics with significant potential in drug discovery and materials science. By understanding the principles of both the monomer and submonomer synthesis approaches and by carefully optimizing reaction parameters, researchers can efficiently construct a wide array of peptoid structures. The protocols and troubleshooting guidance provided in this application note are intended to empower scientists to successfully navigate the synthesis of these promising molecules and unlock their full therapeutic and technological potential.
References
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
-
Lone, A., Arnous, A., Hansen, P. R., Mojsoska, B., & Jenssen, H. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry, 8, 370. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(4), 227-232.
- Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines. Methods in Enzymology, 267, 437–447.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Knight, A. S., & Kirshenbaum, K. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(4), 259–272. [Link]
-
Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]
- Proulx, C., & Zuckermann, R. N. (2017). N-Substituted glycine (peptoid) monomers that favor (a) the cis or (b) trans-amide bond geometry. Israel Journal of Chemistry, 57(10-11), 931-940.
-
Watanabe Chemical Industries, Ltd. (n.d.). Fmoc-N-Alkylglycines. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Proulx, C., Yoo, S., & Sello, J. K. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(22), 7636–7642. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in automated peptide synthesizers
Topic: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Unlocking Peptoid and Peptide-Peptoid Hybrid Synthesis: A Guide to this compound in Automated Solid-Phase Peptide Synthesis
Senior Application Scientist Note: The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. This guide provides an in-depth exploration of this compound, a versatile building block for the synthesis of N-substituted glycine oligomers, also known as peptoids, and peptide-peptoid hybrids.[1] We will delve into the causality behind its application, providing not just protocols, but the scientific reasoning to empower researchers in their synthetic endeavors.
The Rationale for N-Substituted Glycine Incorporation
Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that offer significant advantages in drug development.[1] Their backbone is composed of N-substituted glycine units, which imparts several desirable properties:
-
Proteolytic Resistance: The absence of backbone N-H bonds renders peptoids resistant to degradation by proteases, a common challenge with natural peptides.[1][2]
-
Enhanced Cell Permeability: The N-substitution can increase the hydrophobicity and conformational flexibility of the oligomer, often leading to improved cell membrane permeability.[1]
-
Structural Diversity: The side chain is attached to the backbone nitrogen atom, allowing for a vast array of chemical diversity to be introduced, influencing secondary structure and biological activity.[3]
This compound serves as a key monomer for introducing a carboxymethyl group on the nitrogen atom, which can be further functionalized or is a precursor to N-acetic acid glycine residues post-cleavage.
The Chemistry of this compound: An Orthogonal Approach
The utility of this compound in automated synthesis stems from its orthogonal protecting group strategy, which is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[][5][6]
-
Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group.[7] It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8] This mild deprotection condition is a key advantage of Fmoc chemistry, as it is compatible with a wide range of sensitive amino acid side chains and linkers.[][9]
-
N-Substituent Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the carboxyl group of the N-methyl substituent.[10] The Boc group is acid-labile and is removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[10][11]
This orthogonality ensures that the N-substituent remains protected throughout the iterative cycles of Fmoc deprotection and coupling, preventing unwanted side reactions.[]
Workflow for Automated Synthesis
The incorporation of this compound into a peptide sequence on an automated synthesizer follows the standard Fmoc-SPPS cycle. The following diagram illustrates the key steps.
Caption: Automated Fmoc-SPPS cycle for incorporating this compound.
Detailed Protocols for Automated Synthesizers
The following protocols are generalized for most automated peptide synthesizers. Users should consult their specific instrument's manual for programming details.
Reagent Preparation
| Reagent | Concentration & Solvent | Purpose |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Removal of the Nα-Fmoc group. |
| Washing Solvent | Anhydrous DMF | Removal of excess reagents and by-products. |
| Amino Acid Solution | 0.2 - 0.5 M Fmoc-N-(Boc-methyl)glycine in DMF | Building block for incorporation. |
| Activator Solution | 0.5 M HBTU/HCTU in DMF | Carboxyl group activation for amide bond formation.[12][13] |
| Base Solution | 2 M DIEA in NMP or DMF | Maintaining a basic pH for the coupling reaction. |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Cleavage from resin and removal of side-chain protecting groups. |
Automated Synthesis Cycle Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for at least 30 minutes.[12]
-
Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate a 4-fold molar excess of this compound (0.4 mmol) with a 3.95-fold molar excess of HCTU (0.395 mmol) and an 8-fold molar excess of DIEA (0.8 mmol) in DMF for 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered sequences, the coupling time can be extended.
-
Drain the reaction vessel.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove unreacted reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes. Wash with DMF.
-
Fmoc Deprotection for the Next Cycle:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: N-substituted amino acids can sometimes exhibit slower coupling kinetics. If a difficult coupling is anticipated (e.g., coupling to a bulky N-terminal residue), consider a double coupling protocol or using a more potent activating agent like HATU.[13] A Kaiser test can be used to monitor the completion of the coupling reaction.
-
Aggregation: During the synthesis of long or hydrophobic sequences, peptide chain aggregation can hinder reaction efficiency. Using lower substitution resins or incorporating pseudoproline dipeptides in the sequence can help mitigate this issue.[15]
-
Diketopiperazine Formation: When coupling the third amino acid, if the first two residues are prone to cyclization (e.g., Pro-Gly), diketopiperazine formation can lead to chain termination. Using 2-chlorotrityl chloride resin can minimize this side reaction.[16]
Conclusion
This compound is a valuable and versatile building block for the automated synthesis of peptoids and peptide-peptoid hybrids.[17][18] Its orthogonal protection scheme is fully compatible with standard Fmoc-SPPS protocols, allowing for its seamless integration into automated synthesis workflows.[][19][20] By understanding the underlying chemistry and optimizing the synthetic parameters as outlined in this guide, researchers can effectively utilize this reagent to create novel peptide mimics with enhanced therapeutic potential.[21][22]
References
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
-
Knight, A. S., et al. (2013). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 4(10), 4077-4082. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
-
Fowler, S. A., et al. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(41), 13540–13541. [Link]
-
Nishiyama, Y., & Kurita, M. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(12), 779-784. [Link]
-
LibreTexts Chemistry. 26.7: Peptide Synthesis. [Link]
-
Fields, G. B., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. [Link]
-
LookChem. Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(9), 599-609. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
An, G., & Se-Tho, S. (2021). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 9, 700542. [Link]
-
Delor, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1645–1659. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using Fmoc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS). [Link]
-
Biosynthesis. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Frontiers | Automated Peptide Synthesizers and Glycoprotein Synthesis [frontiersin.org]
- 16. chempep.com [chempep.com]
- 17. jk-sci.com [jk-sci.com]
- 18. chemimpex.com [chemimpex.com]
- 19. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 20. Automated Peptide Synthesizers [peptidemachines.com]
- 21. innospk.com [innospk.com]
- 22. nbinno.com [nbinno.com]
Application Notes and Protocols: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine for the Synthesis of Branched Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Architecting Complexity in Peptide Design
The therapeutic and biological potential of peptides is often enhanced by introducing structural diversity beyond linear sequences. Branched peptides, in particular, offer a powerful platform for developing novel therapeutics, diagnostics, and biomaterials. By mimicking complex protein structures, branched peptides can exhibit improved biological activity, increased resistance to enzymatic degradation, and the ability to present multiple copies of a bioactive motif. A key reagent enabling the controlled synthesis of such architectures is Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0).[1][2]
This versatile building block provides an orthogonally protected scaffold for introducing a branching point within a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, allowing for its incorporation into the growing peptide chain, while the tert-butyloxycarbonyl (Boc) group protects the secondary amino group, which will serve as the initiation point for the peptide branch.[3][4] The distinct chemical labilities of the Fmoc (base-labile) and Boc (acid-labile) protecting groups are the cornerstone of this strategy, permitting the selective deprotection and elongation of either the main peptide backbone or the side-chain branch.[3][4][5]
This document provides a comprehensive guide to the application of this compound in the synthesis of branched peptides, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful implementation.
The Principle of Orthogonal Protection
The successful synthesis of branched peptides hinges on the concept of orthogonal protecting groups.[3][5] In the context of this compound, the Fmoc and Boc groups are orthogonal because they can be removed under distinct chemical conditions without affecting each other.[4][6]
-
Fmoc Group: This group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This allows for the iterative deprotection of the α-amino group and the sequential addition of amino acids to the main peptide chain.[9]
-
Boc Group: In contrast, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[7][] This acid-lability allows for the selective deprotection of the branching point after the main peptide chain has been assembled to the desired length.
This orthogonality provides the synthetic chemist with precise control over which part of the peptide is being elongated at any given time, as illustrated in the workflow below.
Figure 1. Workflow for branched peptide synthesis.
Experimental Protocols
The following protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[11][12]
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF[7]
-
Boc Deprotection Solution: 50% (v/v) TFA in dichloromethane (DCM)[7]
-
Solvents: DMF, DCM, Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Incorporation of the Branching Point
This protocol describes the coupling of this compound onto the growing peptide chain.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[16]
-
Fmoc Deprotection: If starting from a resin-bound amino acid, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Elongation of the Main Peptide Chain
Following the incorporation of the branching point, the main peptide chain is extended from the newly introduced Fmoc-protected amine.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the branching amino acid.
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
Coupling of Next Amino Acid: Couple the next Fmoc-protected amino acid using the procedure outlined in Protocol 1, step 4.
-
Repeat: Repeat steps 1-3 for each subsequent amino acid in the main peptide chain.
Protocol 3: Selective Boc Deprotection and Branch Elongation
Once the main chain is synthesized, the Boc group on the branching residue is selectively removed to allow for the synthesis of the peptide branch.
-
Selective Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 30 minutes.[7]
-
Repeat the TFA treatment for another 30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and a neutralization solution of 5% DIPEA in DMF (2x), followed by DMF (3x).
-
Branch Elongation:
-
Couple the first Fmoc-protected amino acid of the branch chain using the coupling protocol described in Protocol 1, step 4.
-
Continue to elongate the branch chain by repeating the standard Fmoc-SPPS cycles of deprotection and coupling as described in Protocol 2.
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. rsc.org [rsc.org]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. biomatik.com [biomatik.com]
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Bioconjugation Techniques
Introduction: A Bifunctional Building Block for Advanced Bioconjugation
In the evolving landscape of peptide-based therapeutics and diagnostics, the ability to introduce specific modifications and conjugations is paramount. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a strategically designed N-substituted amino acid derivative, offers a versatile platform for such advanced applications. This molecule incorporates two orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This unique arrangement allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, while providing a latent site for subsequent, selective modification.[1][]
The core utility of this compound lies in its capacity to act as a bifunctional linker.[1] Once incorporated into a peptide sequence, the Fmoc group is removed during routine peptide elongation. The Boc group, protecting the carboxymethyl moiety on the glycine nitrogen, remains stable under these basic conditions. At a desired step, the Boc group can be selectively cleaved under mild acidic conditions that do not affect other acid-sensitive side-chain protecting groups (e.g., tBu, Trt) or the resin linkage. This unmasks a secondary amine and a carboxylic acid, providing a unique handle for a variety of bioconjugation strategies, including the synthesis of branched peptides, peptide-drug conjugates (PDCs), and the attachment of imaging agents or other functional moieties.[][]
This guide provides a comprehensive overview of the applications of this compound, detailed protocols for its use, and the underlying scientific principles that govern its successful implementation in bioconjugation workflows.
Core Principles: The Power of Orthogonal Protection
The efficacy of this compound is rooted in the concept of orthogonal protection in peptide synthesis.[] An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[5] In the context of Fmoc-based SPPS, the primary α-amino group is temporarily protected with the base-labile Fmoc group, while reactive amino acid side chains are protected with acid-labile groups.[6][7]
This compound introduces a third level of orthogonality. The N-Boc-methyl group is also acid-labile, but its cleavage can be achieved under conditions milder than those required for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. This tiered acid lability is the key to its utility as a versatile linker for on-resin modifications.
Key Applications in Bioconjugation
The unique structural features of this compound open up a wide array of possibilities in the design of complex biomolecules.
-
Peptide-Drug Conjugates (PDCs): This molecule can serve as a stable linker to attach cytotoxic drugs to targeting peptides, a promising strategy in cancer therapy.[] The selective deprotection of the N-Boc group allows for the precise, on-resin conjugation of a drug molecule, ensuring a homogenous product.
-
Branched Peptides: The unmasked secondary amine can be used as a branching point for the synthesis of a second peptide chain, creating well-defined branched peptide structures for applications in immunology and drug delivery.
-
Surface Immobilization and Diagnostics: The reactive handle introduced by this building block can be used to immobilize peptides onto solid surfaces for various diagnostic and research applications.
-
Attachment of Imaging Agents: Fluorescent dyes, radiolabels, or other imaging agents can be conjugated to the peptide via the linker for in vivo imaging and trafficking studies.[8]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence and its subsequent use in a bioconjugation workflow.
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HCTU, HATU, or HBTU/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for mixing
Procedure:
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. Allow for a brief pre-activation period (1-2 minutes).
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Causality Behind Experimental Choices:
-
Piperidine Concentration and Treatment Time: A 20% piperidine solution is a standard and effective reagent for Fmoc deprotection. A two-step treatment ensures complete removal, which is critical for preventing deletion sequences.
-
Equivalents of Reagents: Using an excess of the amino acid and coupling reagents drives the coupling reaction to completion, maximizing the yield of the desired peptide.
-
Choice of Coupling Reagent: HCTU, HATU, and HBTU/HOBt are highly efficient coupling reagents that minimize side reactions and racemization.
-
Kaiser Test: This qualitative test detects free primary amines. A negative result (yellow beads) confirms that all the free amines on the resin have reacted with the incoming amino acid.
Protocol 2: On-Resin Selective Deprotection of the N-Boc-methyl Group
This protocol describes a method for the selective removal of the Boc group from the incorporated this compound residue while the peptide remains attached to the resin and other acid-labile side-chain protecting groups are intact.
Materials:
-
Peptide-resin containing the this compound residue
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water) - optional, depending on the peptide sequence
-
Mild acidic deprotection solution (Choose one of the following options):
Procedure (using Option A - Dilute TFA):
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Selective Boc Deprotection:
-
Drain the DCM.
-
Add the mild acidic deprotection solution (e.g., 2% TFA in DCM) to the resin.
-
Agitate the mixture at room temperature.
-
Monitor the reaction progress over time (e.g., 30 minutes to 2 hours) by taking small resin samples, cleaving the peptide from the sample, and analyzing by mass spectrometry to confirm the selective removal of the Boc group.
-
-
Neutralization and Washing:
-
Once the deprotection is complete, drain the acidic solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2-3 times for 5 minutes each).
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Causality Behind Experimental Choices:
-
Mild Acidic Conditions: The key to selective deprotection is the use of carefully controlled, mild acidic conditions. Standard TFA cleavage cocktails (e.g., 95% TFA) would cleave everything. Dilute TFA or specific Lewis acids can provide the necessary selectivity.[9][10]
-
Reaction Monitoring: It is crucial to monitor the deprotection reaction to avoid prolonged exposure to acidic conditions, which could lead to the cleavage of other acid-labile groups or the peptide from the resin.
-
Neutralization: After the acidic treatment, the newly formed secondary amine will be protonated. Neutralization with a non-nucleophilic base like DIPEA is essential before proceeding to the next step.
Protocol 3: On-Resin Bioconjugation
This protocol outlines a general procedure for conjugating a molecule (e.g., a fluorescent dye with a carboxylic acid group) to the unmasked secondary amine of the linker.
Materials:
-
Peptide-resin with the deprotected N-methylglycine linker
-
Molecule to be conjugated (e.g., carboxyfluorescein)
-
Coupling reagent (e.g., HCTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of the Conjugation Molecule:
-
In a separate vial, dissolve the molecule to be conjugated (e.g., 5 equivalents) and the coupling reagent (e.g., HCTU, 5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the solution and allow for a brief pre-activation (1-2 minutes).
-
-
Conjugation Reaction:
-
Add the activated molecule solution to the peptide-resin.
-
Agitate the mixture at room temperature. The reaction time will vary depending on the molecule being conjugated and can range from a few hours to overnight.
-
Monitor the reaction completion by taking a small resin sample, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing:
-
Once the conjugation is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all unreacted molecules and reagents.
-
-
Final Cleavage and Purification:
-
Cleave the final conjugated peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the peptide in cold diethyl ether.
-
Purify the peptide conjugate by reverse-phase HPLC.
-
Causality Behind Experimental Choices:
-
Excess of Conjugation Molecule: Using a significant excess of the molecule to be conjugated helps to drive the reaction to completion, especially given the potentially lower reactivity of the secondary amine on the linker.
-
Thorough Washing: Extensive washing after the conjugation step is critical to remove any non-covalently bound molecules, which could interfere with subsequent analysis and applications.
Data Presentation and Visualization
Table 1: Orthogonal Protecting Group Strategy
| Protecting Group | Chemical Structure | Cleavage Condition | Purpose |
| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Temporary α-amino group protection |
| Boc | tert-butyloxycarbonyl | Mild Acid (e.g., 1-5% TFA in DCM) | Temporary linker protection |
| tBu, Trt, etc. | tert-butyl, Trityl | Strong Acid (e.g., 95% TFA) | Side-chain protection |
Diagrams
Caption: Workflow for bioconjugation using Fmoc-N-(Boc-methyl)glycine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Architect: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine as a Premier Building Block for Unnatural Amino Acids
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery and materials science, the ability to move beyond the confines of the 20 proteinogenic amino acids is paramount. The introduction of unnatural amino acids into peptide chains offers a powerful strategy to enhance therapeutic efficacy, improve metabolic stability, and explore novel biological activities.[1][2] A key player in this molecular engineering is Fmoc-N-(tert-butyloxycarbonylmethyl)glycine , a versatile building block that serves as a gateway to a vast array of N-substituted glycine derivatives, also known as peptoids.[1] This guide provides an in-depth exploration of this compound, offering detailed protocols and the scientific rationale behind its application for researchers, scientists, and professionals in drug development.
This compound stands out due to its unique structural features: the base-labile Fmoc group for N-terminal protection, compatible with standard solid-phase peptide synthesis (SPPS), and a tert-butyl-protected carboxylic acid on its side chain.[3] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection and modification of the side chain while the peptide backbone remains anchored to the solid support.
Core Principles and Advantages
The primary application of this compound lies in the synthesis of N-substituted glycine oligomers (peptoids) and other unnatural amino acids. Peptoids are isomers of peptides where the side chain is attached to the nitrogen atom of the backbone rather than the α-carbon.[1] This seemingly subtle shift has profound consequences:
-
Proteolytic Resistance: The altered backbone structure renders peptoids resistant to degradation by proteases, a major hurdle for peptide-based therapeutics.[1]
-
Conformational Flexibility: The absence of a chiral center on the backbone and the tertiary amide bonds contribute to increased conformational flexibility, which can be harnessed to design molecules with specific secondary structures.
-
Chemical Diversity: The synthesis of peptoids allows for the incorporation of a much wider range of side chains than is possible with natural amino acids.[1]
The use of this compound in a "monomer" synthesis approach for peptoids offers advantages over the more common "submonomer" method, including the potential for higher purity and the ability to incorporate more complex and sensitive functionalities.[4]
Physicochemical Properties and Handling
A solid understanding of the building block's properties is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 141743-16-0 | N/A |
| Molecular Formula | C₂₃H₂₅NO₆ | N/A |
| Molecular Weight | 411.45 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Storage | 2-8°C | N/A |
Experimental Protocols
The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence and its subsequent on-resin modification to generate a library of unnatural amino acids.
Protocol 1: Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide chain using manual or automated solid-phase peptide synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Causality Behind Experimental Choices:
-
The choice of coupling reagents like HBTU/HOBt or HATU/HOAt is crucial for efficient amide bond formation and to minimize racemization.[3]
-
DIPEA is used as a non-nucleophilic base to activate the carboxyl group of the incoming amino acid without causing premature Fmoc deprotection.
-
Thorough washing is essential to remove excess reagents and byproducts that could interfere with subsequent steps.
Protocol 2: On-Resin Selective Deprotection of the Side-Chain Boc Group
This step unmasks the carboxylic acid on the side chain, making it available for modification.
Materials:
-
Peptide-resin with incorporated N-(tert-butyloxycarbonylmethyl)glycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of 10-20% TFA in DCM. The addition of a scavenger like TIS (1-5%) is recommended to prevent side reactions.
-
Selective Deprotection: Treat the resin with the TFA/DCM solution for 30-60 minutes at room temperature. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 5% DIPEA in DMF, and finally with DMF and DCM to prepare for the next step.
Causality Behind Experimental Choices:
-
A lower concentration of TFA (10-20%) in DCM is used for the selective removal of the acid-labile tert-butyl ester, while being mild enough to not cleave the peptide from most acid-labile resins (like Wang or Rink amide) or remove other acid-labile side-chain protecting groups.[5][6]
-
The use of scavengers like TIS is important to quench the reactive tert-butyl cations generated during deprotection, which could otherwise lead to unwanted side reactions.[6]
Protocol 3: On-Resin Side-Chain Modification - Synthesis of an N-Alkylated Glycine Derivative
This protocol provides a general method for the alkylation of the newly deprotected side-chain carboxylic acid, which upon cleavage will yield an N-substituted glycine derivative with a custom side chain.
Materials:
-
Peptide-resin with deprotected N-(carboxymethyl)glycine side chain
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: Swell the resin in DMF. In a separate vial, dissolve the alkyl halide (5 eq.) and add it to the resin.
-
Coupling: In a separate vial, pre-activate the resin-bound carboxylic acid by adding DIC (5 eq.) and HOBt (5 eq.) in DMF. Add this solution to the resin suspension.
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
Washing: After the reaction is complete, wash the resin extensively with DMF and DCM.
Causality Behind Experimental Choices:
-
The activation of the resin-bound carboxylic acid with DIC and HOBt forms an active ester, which is then susceptible to nucleophilic attack by the alkyl halide.
-
The reaction time and temperature may need to be optimized depending on the reactivity of the alkyl halide.
Workflow Visualization
The overall workflow for the synthesis of a library of unnatural amino acids using this compound is depicted below.
Caption: Workflow for Unnatural Amino Acid Synthesis.
Applications in Drug Discovery and Beyond
The ability to readily synthesize diverse libraries of peptides containing N-substituted glycine derivatives has significant implications for drug discovery.[1] These "peptidomimetics" can exhibit improved pharmacokinetic properties, such as enhanced cell permeability and resistance to enzymatic degradation, making them attractive candidates for therapeutic development.[1][2]
For instance, the introduction of specific N-alkylated glycine residues has been shown to modulate the receptor binding affinity and selectivity of bioactive peptides.[7] Furthermore, the conformational constraints imposed by certain N-substituents can be used to stabilize specific secondary structures, leading to more potent and selective ligands.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance; aggregation of the peptide chain. | Extend coupling time; use a more powerful coupling reagent like HATU; perform a double coupling. |
| Premature Fmoc Deprotection | Use of a nucleophilic base during coupling. | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Incomplete Side-Chain Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration or extend deprotection time; monitor reaction progress. |
| Side Reactions during Cleavage | Reactive cationic species generated from protecting groups. | Use a scavenger cocktail (e.g., TFA/TIS/water) during the final cleavage step.[6] |
Conclusion: A Gateway to Chemical Innovation
This compound is more than just a protected amino acid; it is a powerful and versatile tool for chemical innovation. Its orthogonal protecting groups and amenability to solid-phase synthesis provide a robust platform for the creation of diverse libraries of unnatural amino acids and peptidomimetics. By understanding the core principles and mastering the detailed protocols outlined in this guide, researchers can unlock the vast potential of this building block to design and synthesize novel molecules with tailored properties for a wide range of applications in medicine, biotechnology, and materials science.
References
- A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. (2007). Journal of Medicinal Chemistry.
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2018). Chemical Science.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
- T boc fmoc protocols in peptide synthesis. (2016). SlideShare.
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. (2017). Organic Letters.
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2001). Journal of Peptide Research.
- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. (2012). Methods in Molecular Biology.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2020). Molecules.
- On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). Organic & Biomolecular Chemistry.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (2001). The Journal of Organic Chemistry.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Peptidomimetics, a synthetic tool of drug discovery. (2008). Current Medicinal Chemistry.
- Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
- Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. (2016). Journal of Peptide Science.
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
A Senior Application Scientist's Guide to a Versatile Peptidomimetic Building Block
Introduction and Scientific Rationale
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a specialized amino acid derivative engineered for advanced applications in peptide chemistry, particularly in the synthesis of peptidomimetics and N-substituted peptides.[1][2] Its unique structure is central to its utility, featuring two critical protecting groups that operate under orthogonal removal conditions—a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3]
-
Nα-Fmoc Group: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amine, allowing for iterative chain elongation. It is selectively removed using a mild organic base, typically piperidine, in a process that leaves acid-labile protecting groups intact.[4][5]
-
Side-Chain Boc Group: The N-substituent, a tert-butyloxycarbonylmethyl group, features an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This group is stable throughout the base-mediated Fmoc-SPPS cycles but is efficiently removed during the final acidolytic cleavage step (e.g., with trifluoroacetic acid), which also cleaves the peptide from the solid support.[6][7]
This elegant orthogonal design allows for the precise incorporation of a carboxymethyl-glycine unit into a peptide backbone, a key step in the creation of peptoids (N-substituted glycine oligomers).[8] Peptoids are an important class of peptide mimics that often exhibit enhanced proteolytic stability and improved cell permeability compared to their natural peptide counterparts, making them highly valuable in drug discovery and materials science.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 141743-16-0 | [1][2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][2] |
| Molecular Weight | 411.45 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 115-120 °C | [1] |
| Storage Conditions | 0-8 °C, store in a dry environment | [1][10] |
The Principle of Orthogonal Protection in SPPS
The successful application of this compound hinges on the principle of orthogonal protection, a strategy that allows for the selective removal of one type of protecting group in the presence of others. In the context of Fmoc/tBu SPPS, the process relies on the differential stability of the Fmoc group (base-labile) and the Boc/tBu-type side-chain protecting groups (acid-labile). This allows for the systematic construction of a peptide chain with complex side-chain functionalities.
Caption: Orthogonal protection strategy in Fmoc/tBu SPPS.
Materials and Reagents
Successful and reproducible synthesis requires high-quality reagents and appropriate equipment.
| Category | Item | Recommended Specification |
| Solid Support | SPPS Resin | Wang, Rink Amide, or 2-Chlorotrityl Chloride resin (100-200 mesh, ~0.5-1.0 mmol/g loading) |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, low water content (<50 ppm) |
| Dichloromethane (DCM) | ACS grade or higher | |
| Piperidine | Reagent grade or higher | |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| Amino Acids | This compound | ≥98% purity |
| Other Fmoc-amino acids | Standard side-chain protection (e.g., Trt, tBu, Pbf) | |
| Coupling Reagents | HCTU, HATU, or HBTU | Reagent grade |
| DIC / Oxyma Pure | Reagent grade | |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent grade, >99% |
| Scavengers | Triisopropylsilane (TIS) | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade (for Trp, Cys, Met) | |
| Water | Deionized | |
| Equipment | Solid-Phase Synthesis Vessel | Glass vessel with a frit and stopcock |
| Mechanical Shaker or Nitrogen Bubbler | For agitation | |
| HPLC System | For analysis and purification | |
| Lyophilizer | For peptide isolation |
Protocol I: Iterative Coupling in Fmoc SPPS
This protocol outlines a single, complete cycle for the incorporation of this compound onto a growing peptide chain attached to a solid support.
Step 1: Resin Swelling (Preparation)
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation. This is crucial for ensuring that all reactive sites within the resin beads are accessible to reagents.
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for 3-5 minutes. The solution will turn yellow as the dibenzofulvene-piperidine adduct is formed.[4]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
Expert Insight: The completion of this step can be monitored by UV spectroscopy of the filtrate, quantifying the released Fmoc chromophore.[11] Alternatively, a qualitative Kaiser test can confirm the presence of a free primary amine (note: this test will not work after the N-substituted glycine is coupled).
-
Step 3: Activation and Coupling
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.
-
Causality: The coupling agent converts the carboxylic acid of the amino acid into a highly reactive ester, susceptible to nucleophilic attack by the free N-terminal amine on the resin-bound peptide.[4] DIPEA acts as an organic base to facilitate this process.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended or a more potent activator like HATU may be used.[12]
-
Drain the coupling solution.
Step 4: Washing
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a small-bead test (e.g., Chloranil test for secondary amines) to confirm the completion of the coupling reaction. If the test is positive (indicating free amine), the coupling step should be repeated.
The resin is now ready for the next cycle of deprotection and coupling.
Caption: Workflow for a single amino acid coupling cycle.
Protocol II: Final Cleavage and Side-Chain Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups—including the Boc group on the N-substituted glycine—are removed simultaneously.
Step 1: Resin Preparation
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
Step 2: Cleavage Cocktail Preparation
-
Prepare a cleavage cocktail based on the peptide sequence. A standard, robust cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
Caution: Prepare the cocktail in a fume hood. TFA is highly corrosive.
Step 3: Cleavage and Deprotection Reaction
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 100 mg of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin through a fritted syringe or the synthesis vessel, collecting the filtrate (which now contains the crude peptide) into a clean centrifuge tube.
-
Wash the resin once with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
Step 4: Peptide Precipitation and Isolation
-
Add the TFA solution dropwise to a large volume (approx. 10-15 times the TFA volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, allow the peptide pellet to air-dry briefly in the fume hood to evaporate most of the ether.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile) and freeze-dry (lyophilize) to obtain a stable, fluffy powder.
The crude peptide can now be analyzed and purified, typically by reverse-phase HPLC.
Caption: Final cleavage and peptide isolation workflow.
References
-
J&K Scientific. This compound | 141743-16-0. Available at: [Link]
-
Kwon, Y. U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Methods in Molecular Biology, 386, 107–120. Available at: [Link]
-
BIOSYNCE. This compound CAS 141743-16-0. Available at: [Link]
-
LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Available at: [Link]
-
Barron, A. E. (2013). N-substituted glycine monomers used for the construction of helical peptoids by the Barron laboratory. ResearchGate. Available at: [Link]
-
Birts, C. N., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(7), 1181–1193. Available at: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
de Jesus, A. R., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. Available at: [Link]
-
Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
-
Stathopoulos, P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(11), 3371. Available at: [Link]
-
Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Available at: [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
ResearchGate. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]
-
ResearchGate. (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: [Link]
-
ResearchGate. Simultaneous Use of N-Fmoc and OTmse Protective Groups in the Synthesis of Peptolytic Sensitive Peptides. Available at: [Link]
-
PrepChem.com. Synthesis of N-BOC-glycine methyl ester. Available at: [Link]
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Available at: [Link]
- Google Patents. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. biosynce.com [biosynce.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of N-Substituted Glycine Derivatives in Peptidomimetics
In the landscape of modern drug discovery and development, the ability to create novel peptide analogues with enhanced therapeutic properties is of paramount importance. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising avenue for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2][3][4] Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, an N-substituted glycine derivative, is a key building block in the synthesis of these advanced therapeutic candidates.[5][6]
This versatile compound features two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and an acid-labile tert-butyloxycarbonyl (Boc) group on the N-substituted methyl moiety.[7][8] This orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows, providing a robust and efficient means of introducing N-substituted glycine units into a growing peptide chain.[9][10][11] The incorporation of such residues can profoundly influence the conformational properties of the resulting peptide, often leading to increased resistance to proteolytic degradation and improved pharmacokinetic profiles.[3][4]
These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful application of this compound in the synthesis of peptidomimetics. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic building block.
Chemical Properties and Structure
This compound is a white to off-white solid with the following key characteristics:
| Property | Value |
| CAS Number | 141743-16-0[5][10][12][13] |
| Molecular Formula | C23H25NO6[10][12][13] |
| Molecular Weight | 411.45 g/mol [10][12] |
| Appearance | White to off-white powder[10] |
| Storage | Store at 0-5°C[10] |
The unique structure of this molecule, with its dual protecting groups, is central to its utility in SPPS.
Figure 1: Chemical structure of this compound, highlighting the orthogonal protecting groups.
Reaction Principles and Mechanisms in Solid-Phase Peptide Synthesis
The successful incorporation of this compound into a peptide sequence relies on the principles of Fmoc-based SPPS. This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
The SPPS Cycle for this compound
The overall workflow for incorporating this N-substituted glycine derivative can be visualized as a cyclical process:
Figure 2: Workflow for the incorporation of this compound in SPPS.
Fmoc Deprotection
The first step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][15][16] The reaction proceeds via a β-elimination mechanism.[15][]
Figure 3: Simplified schematic of the Fmoc deprotection reaction.
It is crucial to ensure complete Fmoc removal to prevent the formation of deletion sequences in the final peptide product.[18]
Coupling Reaction
Following Fmoc deprotection and thorough washing to remove residual piperidine, the this compound is coupled to the newly liberated N-terminal amine. To facilitate amide bond formation, the carboxylic acid moiety of the incoming amino acid derivative must be activated. This is typically achieved in situ using a coupling reagent.[19] Common coupling reagents for Fmoc-SPPS include aminium/uronium salts such as HCTU, HATU, and HBTU, often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[][19][20]
Final Cleavage and Boc Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the tert-butyloxycarbonyl (Boc) group on the N-substituent, are removed simultaneously. This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[] The cleavage cocktail often includes scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to quench reactive cationic species generated during the deprotection process and prevent side reactions, particularly with sensitive amino acids like tryptophan and cysteine.
The Boc group is removed via an acid-catalyzed hydrolysis mechanism, generating a stable tert-butyl cation, which is then trapped by the scavengers.[]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be required depending on the specific peptide sequence and the solid-phase support being used.
Protocol 1: Standard Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale on a standard polystyrene-based resin (e.g., Rink Amide or Wang resin).
1. Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF (5 mL).[14][20]
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh 5 mL portion of 20% piperidine in DMF.
-
Agitate for 7-10 minutes.[20]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 164.6 mg) and HCTU (3.9 equivalents, 0.39 mmol, 161.5 mg) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note: For N-substituted amino acids, longer coupling times may be beneficial to ensure complete reaction.[20] A Kaiser test can be performed to monitor the reaction progress.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts.
5. Cycle Repetition:
-
The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Final Cleavage and Deprotection
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry peptide-resin (5-10 mL).
-
Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40-50 mL) of cold diethyl ether.
-
A white precipitate should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum.
4. Purification:
-
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), before characterization and use.
Quantitative Data Summary
The following table provides a summary of the recommended reagent ratios for the coupling protocol.
| Reagent | Molar Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HCTU) | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 |
Troubleshooting and Key Considerations
-
Incomplete Coupling: N-substituted amino acids can exhibit slower coupling kinetics compared to their α-amino acid counterparts due to steric hindrance. If incomplete coupling is observed (e.g., via a positive Kaiser test), a second coupling step (double coupling) or an extended coupling time may be necessary. The use of more potent coupling reagents like HATU may also be beneficial.[20]
-
Side Reactions: While the tert-butyl group provides robust protection against premature cleavage during the repetitive piperidine treatments of Fmoc deprotection, it's essential to use high-quality, freshly prepared reagents to minimize potential side reactions.[15][21]
-
Aggregation: Peptides containing N-substituted residues may have different aggregation properties. Ensure adequate solvation and agitation during all steps of the synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of peptidomimetics.[5][7][8] Its orthogonal protecting groups are fully compatible with standard Fmoc-based SPPS protocols, allowing for the straightforward introduction of N-substituted glycine residues. By understanding the underlying reaction mechanisms and adhering to optimized protocols, researchers can effectively utilize this reagent to create novel peptide analogues with enhanced therapeutic potential.
References
-
Pharmaffiliates. Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. [Link]
-
LookChem. Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
-
Chemical Reviews. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]
-
PubMed. N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Molecules. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
-
ResearchGate. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
-
Sciforum. Fragments of Peptoid 1:Synthesis of N-Substituted Glycine Monomers. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Molecules. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Thieme Chemistry. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [Link]
-
PubMed Central. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]
-
ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]
-
PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. [Link]
-
The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
-
ResearchGate. Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. sciforum.net [sciforum.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. innospk.com [innospk.com]
- 10. lookchem.com [lookchem.com]
- 11. peptide.com [peptide.com]
- 12. scbt.com [scbt.com]
- 13. echemi.com [echemi.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. researchgate.net [researchgate.net]
Introduction: Overcoming the Central Challenge of Fragment Condensation
An Application Guide to Utilizing Fmoc-N-(tert-butyloxycarbonylmethyl)glycine for Epimerization-Free Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long peptides and small proteins (>50 amino acids) via standard linear Solid-Phase Peptide Synthesis (SPPS) is often hampered by accumulating side reactions and decreasing coupling efficiencies, leading to complex crude products that are difficult to purify. Convergent synthesis, or fragment condensation , offers a powerful alternative. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together to form the final, full-length peptide.
While elegant, this approach faces a critical hurdle: the significant risk of epimerization at the C-terminal amino acid of the activating peptide fragment. During the necessary activation of its carboxyl group for coupling, the chiral center of the C-terminal residue can lose its stereochemical integrity, resulting in a mixture of D- and L-isomers that is often inseparable.
This guide details the application of a specialized building block, This compound , designed to completely abrogate this C-terminal epimerization. By replacing a standard C-terminal residue with this N-substituted glycine derivative, researchers can activate and couple peptide fragments with high confidence, ensuring the stereochemical purity and biological relevance of the final product.
The Mechanism of Epimerization: The Oxazolone Pathway
Understanding the solution is predicated on understanding the problem. Epimerization during fragment coupling occurs almost exclusively through the formation of a 5(4H)-oxazolone intermediate.
The process unfolds as follows:
-
Activation: The C-terminal carboxyl group of the peptide fragment is activated using a coupling reagent (e.g., a carbodiimide or an aminium salt) to form a highly reactive species like an O-acylisourea or an active ester.
-
Cyclization: The carbonyl oxygen of the penultimate amino acid residue attacks the activated carboxyl carbon. This intramolecular cyclization forms the planar, achiral oxazolone ring.
-
Tautomerization & Epimerization: A base present in the reaction mixture (e.g., DIPEA) can easily abstract the now-acidic proton from the α-carbon (Cα). The resulting enolate can be re-protonated from either face, scrambling the original stereochemistry.
-
Coupling: The N-terminal amine of the second fragment attacks the oxazolone, opening the ring and forming the desired peptide bond, but now with a mixture of D and L isomers at the ligation site.
Caption: The reaction pathway leading to epimerization of a C-terminal amino acid during fragment condensation.
The Solution: Mechanism of this compound
This compound circumvents the epimerization problem by fundamentally blocking the oxazolone formation pathway. Its structure features an alkyl substituent on the amide nitrogen of the glycine backbone.
Mechanism of Suppression: The key to oxazolone formation is the nucleophilic attack by the backbone amide. In a standard peptide, this is a secondary amide with a proton (N-H). During cyclization, this proton is lost. However, in this compound, the backbone nitrogen is a tertiary amide ; it has no proton to lose. This substitution makes intramolecular cyclization to form the five-membered oxazolone ring mechanistically impossible.
By preventing the formation of the oxazolone intermediate, the pathway to epimerization is completely shut down. The carboxyl group can be activated and undergo intermolecular coupling without any risk of losing stereochemical integrity at the adjacent residue.
Caption: Comparison of reaction pathways for standard vs. N-substituted C-terminal residues upon activation.
Experimental Workflow & Protocols
The successful use of this compound in fragment condensation requires a strategic workflow. The core of this strategy is the synthesis of a fully protected C-terminal fragment on a hyper-acid-labile resin, allowing its cleavage while keeping all other protecting groups intact.
Caption: Overall workflow for convergent peptide synthesis using the N-substituted glycine strategy.
Protocol 1: Synthesis of C-Terminal Fragment on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed to create a peptide fragment with a C-terminal this compound, ready for cleavage with all side-chain protecting groups intact.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
This compound
-
Fmoc-protected amino acids
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Coupling Reagents: HBTU/HATU or DIC/OxymaPure
-
Deprotection: 20% Piperidine in DMF
-
Capping: Methanol
Procedure:
-
Resin Swelling: Swell 1 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
First Residue Loading:
-
Dissolve this compound (1.5 eq. relative to resin loading) and DIPEA (4.0 eq.) in dry DCM (~10 mL/g resin).
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Capping: Add methanol (1 mL/g resin) to the vessel and agitate for 15 minutes to cap any remaining active chloride sites on the resin.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Chain Elongation (Standard Fmoc-SPPS Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Pre-activate the next Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and base (e.g., DIPEA, 6 eq.) in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Monitoring: Confirm reaction completion with a negative Kaiser test.
-
Washing: Wash the resin with DMF (3x).
-
Repeat the cycle for all subsequent residues.
-
-
Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and dry under vacuum. The N-terminal Fmoc group should be left on .
Protocol 2: Mild Cleavage of the Protected Peptide Fragment
This step releases the peptide from the 2-CTC resin while preserving the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the Boc group on the N-substituted glycine.[1][2][3]
Materials:
-
Cleavage Cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM in a 1:1:8 (v/v/v) ratio.
-
Cold diethyl ether.
Procedure:
-
Place the dry, peptide-loaded resin in a reaction flask.
-
Add the cleavage cocktail (approx. 10-15 mL per gram of resin).
-
Stir gently at room temperature for 2 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to about 10% of its original volume.
-
Add the concentrated solution dropwise into a 10-fold excess of ice-cold diethyl ether with vigorous stirring.
-
A white precipitate (the protected peptide) should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the pellet twice with cold ether.
-
Dry the protected peptide fragment under vacuum.
-
Characterization: Confirm the mass and purity of the fragment via LC-MS and HPLC before proceeding.
Protocol 3: Fragment Condensation
This is the critical step where the purified C-terminal fragment is coupled to the resin-bound N-terminal fragment.
Materials:
-
Resin-bound N-terminal fragment (N-terminal Fmoc group removed).
-
Purified, protected C-terminal fragment from Protocol 2.
-
Solvent: DMF or a 1:1 mixture of DCM/DMF.
-
Coupling Reagents & Additives (see Table 1).
-
Base: DIPEA or 2,4,6-Collidine.
Procedure:
-
Prepare N-Terminal Fragment: Synthesize the N-terminal fragment on a suitable resin (e.g., Rink Amide for a C-terminal amide). After the final coupling, perform an Fmoc deprotection cycle to expose the free N-terminal amine. Wash thoroughly with DMF and DCM, then dry the resin.
-
Pre-swell Resin: Swell the N-terminal fragment-resin in the chosen coupling solvent for 30 minutes.
-
Prepare C-Terminal Fragment Solution:
-
In a separate vial, dissolve the protected C-terminal fragment (1.5 - 2.0 eq. relative to the N-terminal fragment loading).
-
Add the coupling additive (e.g., OxymaPure, 2.0 eq.).
-
Add the coupling reagent (e.g., DIC, 2.0 eq.).
-
Note: Avoid pre-activation with aminium reagents like HBTU/HATU in the presence of base for extended periods. Add the base just before adding the solution to the resin.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated C-terminal fragment solution to the resin.
-
Add the base (e.g., Collidine, 4.0 eq.).
-
Agitate the reaction mixture at room temperature. The reaction can be slow; monitor over 4-24 hours.
-
-
Monitoring: Take a small sample of beads, wash thoroughly, and perform a Kaiser test. A negative (yellow) result indicates complete coupling. If the test remains positive, the coupling can be repeated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (5x).
Protocol 4: Final Cleavage and Global Deprotection
This final step removes the peptide from the resin and cleaves all remaining protecting groups.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Adjust scavengers based on peptide sequence, e.g., add EDT for Cys).
-
Cold diethyl ether.
Procedure:
-
Wash the resin from Protocol 3 with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate, isolate, and wash the crude peptide with cold diethyl ether as described in Protocol 2.
-
Dry the crude peptide and purify by preparative RP-HPLC.
Data & Troubleshooting
Table 1: Recommended Coupling Reagents for Low-Epimerization Fragment Condensation
| Reagent Combination | Base | Key Advantages & Notes |
| DIC / OxymaPure | DIPEA or Collidine | Classic, cost-effective carbodiimide activation. OxymaPure is a superior alternative to HOBt, offering higher reactivity and safety.[4] |
| DEPBT | DIPEA or Collidine | An excellent phosphonium salt reagent known for very low levels of epimerization, particularly useful for sensitive residues.[5] |
| COMU / OxymaPure | DIPEA or Collidine | A modern uronium salt reagent with high efficiency, comparable to HATU, but with improved safety and solubility profiles.[4][5] |
| TDBTU | DIPEA | Shown to produce significantly less epimerization than many common reagents in specific fragment coupling applications.[5] |
Note: For fragments particularly prone to side reactions, using a sterically hindered and weaker base like 2,4,6-collidine is recommended over DIPEA.[6]
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor solubility of protected fragment | Aggregation of the protected peptide backbone. | Use a solvent mixture like DCM/DMF or add a small amount of DMSO. Perform coupling at a slightly elevated temperature (30-40°C). |
| Incomplete fragment coupling | Steric hindrance at the ligation site; poor resin swelling; fragment aggregation. | Increase coupling time (up to 48h). Use a more potent coupling reagent like COMU. Ensure resin is well-swollen before adding the activated fragment. |
| Unexpected side products in final peptide | Incomplete removal of protecting groups; side-reactions with sensitive residues (e.g., Trp, Met). | Ensure sufficient scavenger concentration in the final TFA cleavage cocktail. Confirm purity of the protected fragment before condensation. |
Conclusion
The synthesis of large, complex peptides is increasingly vital for drug discovery and biochemical research. Fragment condensation provides a strategic pathway to these molecules, but its utility has historically been compromised by the risk of C-terminal epimerization. The use of This compound as the C-terminal residue of peptide fragments offers a robust and definitive solution to this problem. By mechanistically blocking the formation of the problematic oxazolone intermediate, this building block ensures that the stereochemical integrity of the coupling fragment is preserved. The protocols outlined in this guide provide a comprehensive framework for leveraging this technology to achieve the reliable, epimerization-free synthesis of high-purity target peptides.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1046 - Knorr-2-Chlorotrityl Resin. Retrieved from [Link]
-
Yadav, M. K., & Guntreddi, T. (2023). Ynamide Coupling Reagents: Origin and Advances. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Royal Society of Chemistry Publishing. Retrieved from [Link]
-
Anaspec. (n.d.). Resins for the Synthesis of Protected Peptide Fragments. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Rinnova, E., et al. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
5Z.com. (n.d.). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Retrieved from [Link]
-
Heinlein, C., et al. (2011). Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase. ResearchGate. Retrieved from [Link]
-
Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. Retrieved from [Link]
-
Heinlein, C., et al. (2011). Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase. Semantic Scholar. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Heinlein, C., et al. (2011). Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase. PubMed. Retrieved from [Link]
Sources
Application Notes and Protocols: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine for the Strategic Introduction of Flexible Linkers
Introduction: The Critical Role of Spacing and Flexibility in Molecular Design
In the intricate world of peptide synthesis and drug development, the spatial arrangement and conformational freedom of molecular components are paramount to biological activity and therapeutic efficacy. Flexible linkers, acting as molecular hinges or spacers, are crucial design elements that can profoundly influence the properties of complex molecules such as peptide-drug conjugates, bioconjugates, and peptidomimetics.[1][2] These linkers, often composed of simple amino acids like glycine, provide the necessary space to prevent steric hindrance between functional domains and allow for optimal interaction with biological targets.[1][2] Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a strategically designed N-substituted glycine derivative, has emerged as a versatile building block for the precise installation of these critical flexible elements.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the chemical principles underpinning its application, provide detailed, field-proven protocols for its incorporation and subsequent modification, and discuss its significance in modern synthetic strategies.
The Unique Advantage of this compound
This compound, also known as Fmoc-N-(Boc-methyl)glycine, offers a distinct advantage due to its orthogonal protection scheme.[5][6] The molecule features a base-labile fluorenylmethoxycarbonyl (Fmoc) group protecting the secondary amine and an acid-labile tert-butoxycarbonyl (Boc) group protecting the carboxyl functionality on the N-substituent.[3][][8] This dual protection allows for the selective deprotection of either group under distinct chemical conditions, providing synthetic chemists with remarkable control over the modification of the linker.
This orthogonality is the cornerstone of its utility. The Fmoc group is readily cleaved by a base, typically piperidine in DMF, which is the standard condition in Fmoc-based solid-phase peptide synthesis (SPPS).[][9] Conversely, the Boc group is stable to these basic conditions but can be selectively removed using mild acids, such as trifluoroacetic acid (TFA), which are incompatible with the Fmoc group.[][10] This allows for the incorporation of the glycine linker into a growing peptide chain, followed by the selective removal of the Boc group to unmask a carboxylic acid. This newly revealed functional group can then be used for further conjugation, such as the attachment of a drug molecule, a reporter probe, or for the creation of branched peptide structures.
Chemical Properties and Structure
A clear understanding of the chemical properties of this compound is essential for its successful application.
| Property | Value | Reference |
| CAS Number | 141743-16-0 | [3][11][12] |
| Molecular Formula | C₂₃H₂₅NO₆ | [3][12] |
| Molecular Weight | 411.45 g/mol | [3][12] |
| Appearance | White crystalline powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Below is a diagram illustrating the chemical structure of this compound, highlighting the key functional groups.
Caption: Chemical structure of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) and the subsequent selective deprotection of the Boc group.
Protocol 1: Incorporation into a Peptide Chain via SPPS
This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-20 minutes.
-
Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group of the newly added residue and the coupling of the next amino acid in the sequence.
Caption: Workflow for the incorporation of this compound in SPPS.
Protocol 2: Selective On-Resin Boc Deprotection
This protocol describes the selective removal of the Boc group from the incorporated linker while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like tBu, Trt) are retained.
Materials:
-
Peptide-resin containing the Fmoc-N-(Boc-methyl)glycine linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane - TIS)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide is protected. If it has been removed, it should be re-protected or the synthesis should proceed to this step with the Fmoc group intact.
-
Wash the resin with DCM (3-5 times) to ensure it is free of DMF.
-
-
Boc Deprotection Cocktail:
-
Prepare a solution of 10-30% TFA in DCM. The concentration of TFA can be optimized depending on the sensitivity of other protecting groups. For many applications, a lower concentration of TFA is sufficient and minimizes the risk of premature cleavage of other acid-labile groups.
-
Add a scavenger such as TIS (2.5-5% v/v) to the TFA/DCM solution to quench any reactive cations generated during deprotection.
-
-
Deprotection Reaction:
-
Add the Boc deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction time may need to be optimized.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection cocktail for another 30-60 minutes to ensure complete removal of the Boc group.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA.
-
Wash the resin with DMF (3-5 times).
-
Neutralize the newly formed carboxylic acid salt by washing the resin with a solution of 10% DIPEA in DMF (2-3 times, 5 minutes each).
-
Wash the resin again with DMF (3-5 times) and DCM (3-5 times).
-
-
Ready for Conjugation: The resin-bound peptide now possesses a free carboxylic acid on the N-substituted glycine linker, ready for subsequent conjugation reactions.
Sources
- 1. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 2. Protein domains/Linker - parts.igem.org [parts.igem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. scbt.com [scbt.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Library Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in library synthesis. This unique N-substituted glycine derivative serves as a pivotal building block for the creation of diverse peptide and peptoid libraries, which are instrumental in drug discovery and materials science. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for manual and automated synthesis, and discuss the causality behind key experimental choices. The protocols are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Strategic Advantage of N-Substituted Glycine Building Blocks
In the quest for novel therapeutic agents and functional biomaterials, the ability to rapidly generate and screen large, diverse chemical libraries is paramount. Peptoids, or oligomers of N-substituted glycines, have emerged as a powerful class of peptidomimetics due to their proteolytic stability, conformational flexibility, and, most importantly, the immense diversity that can be readily introduced through the "submonomer" synthesis method.[1][2][3] At the heart of this strategy lies the ability to incorporate a vast array of side chains by utilizing primary amines as submonomers.
This compound, also known as Fmoc-N-(Boc-methyl)glycine, is a specialized building block that offers a strategic advantage in this context. It allows for the introduction of a glycine residue with a protected carboxylic acid functionality on the side chain. This feature enables further diversification of the library post-synthesis or the creation of unique branched structures. The presence of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group provides orthogonal protection, allowing for selective deprotection and modification during solid-phase synthesis.[4] This dual protection scheme is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, making it a versatile tool for constructing complex molecular architectures.[5][6]
Key Applications:
-
Peptide Synthesis: Serves as a crucial building block for creating complex peptides for drug development.[7]
-
Drug Discovery: Its unique structure facilitates the design of novel pharmaceuticals.[7]
-
Bioconjugation: Used to attach biomolecules to drugs, enhancing their specificity and efficacy.[7]
Chemical Properties and Design Rationale
The efficacy of this compound in library synthesis stems from its carefully designed chemical structure.
| Property | Feature | Significance in Synthesis |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile protecting group, removed by piperidine.[8] Allows for iterative elongation of the peptide/peptoid chain under mild conditions.[] Its strong UV absorbance facilitates real-time monitoring of deprotection steps.[10] |
| Side Chain Protection | Boc (tert-butyloxycarbonyl) | Acid-labile protecting group, removed by trifluoroacetic acid (TFA).[] Provides orthogonal protection to the Fmoc group, enabling selective deprotection of the side chain for further modification while the N-terminus remains protected. |
| Backbone | N-substituted glycine | The tertiary amide bond in the peptoid backbone resulting from N-substitution eliminates the hydrogen bond donor capacity, leading to increased proteolytic stability compared to peptides.[11] |
The "Monomer" vs. "Submonomer" Approach
It is essential to distinguish between the two primary methods for synthesizing peptoids and related structures:
-
Monomer Method: This approach, for which this compound is designed, involves the sequential coupling of pre-synthesized, N-protected, N-substituted glycine monomers.[12] This method offers excellent control over each coupling step and allows for the incorporation of complex and sensitive side chains.
-
Submonomer Method: This highly efficient two-step method involves an acylation step with an activated haloacetic acid (e.g., bromoacetic acid) followed by a nucleophilic displacement with a primary amine submonomer to introduce the side chain.[1][2][3] While powerful for generating vast libraries, it can be challenging for incorporating certain functionalities directly.
This compound is a key reagent for the monomer approach, enabling the precise incorporation of a protected carboxylic acid side chain.
Experimental Protocols
The following protocols are intended as a guide and may require optimization based on the specific sequence and scale of the synthesis.
Materials and Reagents
-
This compound
-
Solid support resin (e.g., Rink Amide MBHA resin, 100-200 mesh)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU, HATU, or HCTU
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), water
-
Automated peptide synthesizer (optional)[5]
Workflow for Library Synthesis using this compound
The following diagram illustrates the general workflow for incorporating this compound into a peptide or peptoid library using solid-phase synthesis.
Caption: Solid-phase synthesis workflow for library generation.
Protocol 1: Manual Solid-Phase Synthesis
This protocol describes a single coupling cycle for incorporating this compound.
1. Resin Preparation:
- Start with 100 mg of Rink Amide resin (or other suitable Fmoc-compatible resin) in a fritted syringe or reaction vessel.
- Swell the resin in 2 mL of DMF for 30 minutes with gentle agitation.[6]
- Drain the DMF.
- If the resin is Fmoc-protected, perform an initial deprotection by adding 2 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a 10-minute incubation.[3]
- Wash the resin thoroughly with DMF (5 x 2 mL).
2. Coupling of this compound:
- In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU (relative to resin loading) in a minimal amount of DMF.
- Add 6 equivalents of DIEA to the activation mixture and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Causality: The use of a carbodiimide-based coupling reagent like HCTU in the presence of a non-nucleophilic base (DIEA) efficiently forms an activated ester of the building block, which readily reacts with the free amine on the resin-bound peptide. The excess reagents drive the reaction to completion.
3. Monitoring the Coupling Reaction:
- Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction.[13] A negative result (yellow beads for Kaiser test) indicates a complete reaction.
- If the test is positive, extend the coupling time or consider a double coupling.
4. Washing:
- Drain the coupling solution and wash the resin with DMF (5 x 2 mL) to remove excess reagents and byproducts.
5. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes, drain, and repeat with a 10-minute incubation to ensure complete removal of the Fmoc group.[14]
- Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). The resin is now ready for the next coupling cycle.
Protocol 2: Cleavage and Side-Chain Deprotection
This protocol simultaneously cleaves the synthesized molecule from the resin and removes the Boc protecting group from the N-(tert-butyloxycarbonylmethyl)glycine side chain.
1. Resin Preparation for Cleavage:
- After the final synthesis step, wash the resin-bound library members with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
- Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the molecule to the resin and also removes the Boc protecting group.[15] TIS and water act as scavengers to trap the reactive carbocations generated during the cleavage process, preventing side reactions with sensitive residues.[16]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin (approximately 1 mL per 100 mg of resin).
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved product.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery.
4. Product Precipitation and Purification:
- Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.
- Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
- Dry the crude product under vacuum.
- Purify the library members using reverse-phase high-performance liquid chromatography (RP-HPLC).
Advanced Applications and Considerations
On-Resin Side-Chain Modification
The orthogonal protection scheme of this compound allows for selective deprotection of the side-chain Boc group while the peptide remains attached to the resin and the N-terminus is Fmoc-protected.
Caption: Workflow for on-resin side-chain modification.
This strategy is invaluable for creating branched structures or for conjugating reporter molecules, such as fluorophores or biotin, at specific internal positions within a library member.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; aggregation of the growing chain. | Use a more powerful coupling reagent like HATU; increase coupling time; perform a double coupling; consider using a different solvent like NMP. |
| Premature Fmoc Cleavage | Presence of basic impurities in DMF; prolonged coupling times with certain reagents. | Use high-purity, amine-free DMF; ensure DIEA is of high quality; minimize coupling times where possible. |
| Side Reactions during Cleavage | Inefficient scavenging of reactive cations. | Ensure an adequate amount and type of scavengers in the cleavage cocktail based on the sequence composition. |
| Aspartimide Formation | Base-catalyzed side reaction if an aspartic acid residue is present.[17] | Use DBU for Fmoc deprotection with caution[16]; incorporate dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to reduce this risk.[18] |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse chemical libraries. Its orthogonal protecting groups and compatibility with standard Fmoc-SPPS protocols provide researchers with a powerful tool for creating complex peptides, peptoids, and other peptidomimetics. By understanding the underlying chemical principles and following robust, validated protocols, scientists can effectively leverage this reagent to accelerate discovery programs in medicine and materials science.
References
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. PubMed. Available at: [Link]
-
Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. National Institutes of Health. Available at: [Link]
-
Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library. National Institutes of Health. Available at: [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. Elsevier. Available at: [Link]
-
Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. OSTI.GOV. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines. ElectronicsAndBooks. Available at: [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available at: [Link]
-
Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Royal Society of Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Publications. Available at: [Link]
-
An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]
-
Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. ACS Publications. Available at: [Link]
-
Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journals. Available at: [Link]
-
Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.Google Patents.
-
Mode of action of glycine on the biosynthesis of peptidoglycan. PubMed. Available at: [Link]
-
NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Aapptec. Available at: [Link]
Sources
- 1. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. scbt.com [scbt.com]
- 5. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 6. escholarship.org [escholarship.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chempep.com [chempep.com]
- 10. Page loading... [wap.guidechem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-N-(tert-butyloxycarbonylmethyl)glycine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for coupling reactions involving Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a sterically hindered N-substituted amino acid. The following information is curated from extensive field experience and established scientific literature to help you navigate the unique challenges presented by this building block.
Introduction: The Challenge of N-Substituted Amino Acids
This compound, and N-substituted amino acids in general, present a significant hurdle in solid-phase peptide synthesis (SPPS). The presence of the bulky tert-butyloxycarbonylmethyl group on the alpha-nitrogen atom creates considerable steric hindrance. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish and often incomplete coupling reactions. Standard coupling protocols that are effective for proteinogenic amino acids frequently fail when incorporating these sterically demanding residues.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or showing low yield with standard coupling reagents like HBTU/DIPEA?
Standard aminium/uronium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often prove insufficient for driving the coupling of severely sterically hindered amino acids to completion. The reactive O-Benzotriazole (OBt) ester formed by HBTU may not be potent enough to overcome the steric barrier presented by the N-substituted glycine derivative.[1][2]
Q2: Can I simply extend the coupling time to improve the yield?
While extending the reaction time can sometimes improve coupling efficiency for moderately difficult sequences, it is often not a complete solution for severely hindered residues.[2] Prolonged reaction times can also increase the risk of side reactions, such as the premature cleavage of the Fmoc group by the amine base, especially if the coupling is very slow.[3]
Q3: Are there any specific side reactions I should be aware of when using this compound?
The primary side reaction of concern is incomplete coupling, leading to deletion sequences in the final peptide. Additionally, when using uronium-based coupling reagents like HBTU or HATU in excess, there is a risk of guanidinylation of the free N-terminal amine of the peptide chain.[1][4] This side reaction can cap the peptide and prevent further elongation.
Common Coupling Problems and Solutions
Issue 1: Incomplete Coupling Monitored by Ninhydrin Test (Kaiser Test)
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying a failed coupling. For N-substituted amino acids, a different test is required as the secondary amine will not react with ninhydrin. A chloranil test is a suitable alternative for detecting secondary amines.
Root Cause Analysis:
-
Insufficient Activation: The chosen coupling reagent is not powerful enough to overcome the steric hindrance.
-
Poor Solvation: The peptide-resin complex may not be adequately solvated, leading to aggregation and reduced accessibility of the N-terminal amine.[2][5]
-
Suboptimal Reaction Conditions: Standard reaction times and temperatures may be insufficient.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete coupling.
Solution 1: Employ High-Potency Coupling Reagents
For sterically demanding couplings, switching to a more powerful in-situ activating reagent is often the most effective solution.[2]
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) form more reactive OAt (Oxyma-A) and O-6-ClBt esters, respectively, compared to the OBt esters generated by HBTU.[1]
-
Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for hindered couplings and have the advantage of not causing guanidinylation side reactions.[1]
-
Oxyma-based Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that incorporates the Oxyma Pure leaving group, offering high reactivity and improved safety profile over HOBt or HOAt-based reagents.[1][6]
| Coupling Reagent | Active Ester Type | Relative Reactivity | Guanidinylation Risk |
| HBTU/TBTU | OBt ester | Moderate | Yes |
| HCTU | O-6-ClBt ester | High | Yes |
| HATU/PyAOP | OAt ester | Very High | Yes (HATU) / No (PyAOP) |
| COMU | Oxyma ester | Very High | Yes |
Solution 2: Optimize Solvents and Reaction Conditions
-
Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help to disrupt peptide aggregation.[2] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2][7]
-
Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of the activated amino acid should be performed.[2]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate coupling reactions by efficiently heating the reaction mixture, helping to overcome the activation energy barrier for sterically hindered residues.[2]
Issue 2: Recurrent Low Coupling Efficiency Despite Using Stronger Reagents
In some extreme cases, even potent uronium or phosphonium reagents may fail to achieve complete coupling.
Root Cause Analysis:
-
Extreme Steric Hindrance: The combination of the N-substituted amino acid and a bulky N-terminal residue on the peptide chain creates an exceptionally challenging steric environment.
-
On-Resin Aggregation: The growing peptide chain may have adopted a secondary structure that physically blocks the N-terminus.[5]
Advanced Troubleshooting Strategies:
-
Acyl Fluoride Formation: Converting the carboxylic acid of this compound to a highly reactive acyl fluoride can be a powerful strategy.[6][8] Acyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling reaction.[8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for in-situ formation of the acyl fluoride.[6][8]
-
Backbone Protection: Incorporating a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can disrupt aggregation and improve coupling efficiency. However, this approach is sequence-dependent and requires specialized dipeptide building blocks.[7][9]
Experimental Protocols
Protocol 1: High-Potency Coupling using HATU
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide and wash thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Activation Time: Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a chloranil test.
-
Washing: Wash the resin thoroughly with DMF.
-
Double Coupling (Optional): If the coupling is incomplete, repeat steps 2 through 6 with a fresh solution of activated amino acid.[2]
Protocol 2: Acyl Fluoride Coupling for Extremely Hindered Cases
This protocol should be performed under anhydrous conditions.
-
Deprotection: Perform standard Fmoc deprotection and wash the resin with DMF, followed by a final wash with anhydrous Dichloromethane (DCM).
-
Acyl Fluoride Formation: In a separate, dry vessel, dissolve this compound (3 equivalents) in anhydrous DCM. Add TFFH (3 equivalents) and DIPEA (6 equivalents). Stir for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction: Allow the reaction to proceed for 2-4 hours, or until a negative chloranil test is obtained.
-
Washing: Wash the resin with DCM, followed by DMF.
Caption: Acyl fluoride formation and coupling workflow.
Summary
Successfully incorporating this compound requires moving beyond standard SPPS protocols. By understanding the principles of steric hindrance and employing more potent coupling reagents, optimizing reaction conditions, and, in challenging cases, utilizing advanced strategies like acyl fluoride formation, researchers can effectively overcome the obstacles presented by this valuable but difficult building block. Always verify the completion of each coupling step with an appropriate test, such as the chloranil test for secondary amines, to ensure the integrity of your final peptide product.
References
-
Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Available from: [Link]
-
Coin, I., et al. Methods and protocols of modern solid phase peptide synthesis. (2014). Available from: [Link]
-
Biron, E., et al. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
Goodman, M., et al. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. (2025). Available from: [Link]
-
Kent, S. B., et al. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. Available from: [Link]
-
Bray, A. M. Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available from: [Link]
- Optimizing Peptide Coupling: Key Techniques. (URL not available).
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available from: [Link]
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. bachem.com [bachem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to the technical support center for advanced applications in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient deprotection of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.
Foundational Principles: Understanding the Chemistry of this compound
This compound is a valuable building block in peptide synthesis, particularly for the creation of peptidomimetics and other modified peptides. Its structure incorporates two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the primary amine and the acid-labile tert-butyloxycarbonyl (Boc) group as part of the N-substituent. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Boc group, which is typically removed during the final cleavage from the resin under acidic conditions.[1][2]
The successful incorporation of this and other N-substituted amino acids hinges on the efficient removal of the Fmoc group at each cycle of the synthesis. Incomplete deprotection can lead to the formation of deletion sequences, which are often challenging to separate from the desired peptide, ultimately impacting yield and purity.[3]
FAQs: Common Questions and Core Concepts
Q1: What are the standard conditions for Fmoc deprotection?
The most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[4][5] A common protocol involves an initial short treatment (1-3 minutes) followed by a longer treatment (5-20 minutes) with fresh reagent.[4][5]
Q2: How does the N-substitution in this compound affect deprotection?
The presence of the N-(tert-butyloxycarbonylmethyl) group can introduce steric hindrance around the nitrogen atom, potentially slowing down the rate of Fmoc removal compared to glycine or other simple amino acids.[6][7] This is a critical consideration, as incomplete deprotection is a common source of impurities in SPPS.[8]
Q3: Is there a risk of premature deprotection of the Boc group during Fmoc removal?
The Boc group is designed to be stable under the basic conditions used for Fmoc removal.[9] However, prolonged exposure to the basic deprotection reagent or the use of stronger bases could potentially lead to some loss of the Boc group, although this is generally not a significant issue with standard protocols. The stability of the Boc group in N-Boc-N-(2-(tritylthio)ethoxy)glycine to Fmoc SPPS conditions has been demonstrated, suggesting good stability for similar structures.[9]
Q4: How can I monitor the efficiency of Fmoc deprotection?
Several methods are available to monitor the completeness of the Fmoc deprotection step:
-
Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a common method for detecting the presence of free primary amines. A positive result (blue color) indicates successful deprotection. However, for secondary amines like N-substituted glycines, the Kaiser test is often unreliable. The bromophenol blue test is a recommended alternative for monitoring couplings involving secondary amines.[6]
-
UV-Vis Spectrophotometry: The cleavage of the Fmoc group by piperidine releases a dibenzofulvene (DBF)-piperidine adduct, which has a strong UV absorbance around 301 nm.[3] Quantifying this adduct in the filtrate allows for a quantitative assessment of deprotection efficiency and can be used to calculate resin loading.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample of the peptide-resin can provide a more detailed picture of the reaction's success, allowing for the identification of any remaining Fmoc-protected peptide or other impurities.[11][12]
Troubleshooting Guide: Addressing Specific Deprotection Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during the deprotection of this compound.
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Low yield of the final peptide.
-
Presence of deletion sequences in the final product, as identified by mass spectrometry.
-
Negative or weak colorimetric test result (where applicable).
-
Lower than expected UV absorbance of the DBF-piperidine adduct.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Steric Hindrance | The N-(tert-butyloxycarbonylmethyl) group can sterically hinder the approach of the piperidine base to the Fmoc group.[6][7] | Increase the deprotection time (e.g., extend the second treatment to 30 minutes) or perform an additional deprotection step. Consider using a stronger, less sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[4] |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures on the resin, physically blocking access to the N-terminus. This is a common issue in SPPS, particularly with hydrophobic sequences.[8] | Swell the resin adequately before synthesis. Consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or incorporating structure-disrupting additives. Microwave-assisted synthesis can also help overcome aggregation.[6] |
| Suboptimal Reagents | Degraded piperidine or impure DMF can lead to reduced deprotection efficiency. | Use fresh, high-quality reagents. Ensure piperidine is stored under an inert atmosphere to prevent oxidation. |
Issue 2: Potential Premature Boc Group Deprotection
Symptoms:
-
Unexpected side products with a mass difference corresponding to the loss of the Boc group (-100.12 Da).
-
Difficulty in purifying the final peptide due to closely related impurities.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Prolonged Base Exposure | Although generally stable, very long exposure to basic conditions could potentially lead to some cleavage of the Boc group. | Adhere to optimized deprotection times. Avoid unnecessarily long reaction times. |
| Use of Harsher Bases | While stronger bases like DBU can improve Fmoc removal, they may also increase the risk of side reactions, including potential effects on the Boc group. | If using DBU, use it at a low concentration (e.g., 2%) in combination with piperidine (e.g., 2%) in DMF.[4] This can enhance deprotection speed while minimizing potential side reactions. |
Experimental Protocols and Data
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 3 minutes with agitation.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 15-20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Enhanced Deprotection for Sterically Hindered Residues
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Initial Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 3 minutes with agitation.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 30 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a qualitative test (e.g., bromophenol blue) to confirm the presence of a free secondary amine. If the test is negative, repeat steps 4-6.
Comparative Deprotection Reagent Data
The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal, especially for sterically hindered amino acids. The following table summarizes the characteristics of common deprotection reagents.
| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, effective for most amino acids. | Can be slow for sterically hindered residues; potential for aspartimide formation in sensitive sequences.[7] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU / 2% Piperidine in DMF | Very fast and effective for sterically hindered residues. | Can increase the risk of side reactions if not used carefully. |
| Piperazine | 10% in DMF/Ethanol (9:1) | Can reduce aspartimide formation compared to piperidine.[13] | May be less efficient than piperidine for some sequences.[13] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar efficiency to piperidine with potentially reduced toxicity.[13] | Less commonly used than piperidine. |
Visualizing the Workflow
Fmoc Deprotection and Monitoring Workflow
Caption: Iterative workflow for Fmoc deprotection in SPPS.
Orthogonal Protection Strategy
Caption: Orthogonal deprotection of Fmoc and Boc groups.
Concluding Remarks
The successful use of this compound requires careful attention to the Fmoc deprotection step. By understanding the potential for steric hindrance and implementing robust monitoring and troubleshooting strategies, researchers can optimize their synthetic outcomes. The choice of deprotection conditions should be guided by the specific peptide sequence and the performance of the synthesis. For challenging sequences, extending deprotection times or employing alternative reagents like DBU can be effective solutions. As with all aspects of peptide synthesis, a systematic and analytical approach is key to achieving high-purity products.
References
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
- Gagnon, J. K., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 655, 131-163.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Liskamp, R. M., et al. (2000). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines.
- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- ResearchGate. (2016).
- eScholarship.org. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains.
- MDPI. (2016).
- Chem-Impex. 2-(N-Boc-aminomethyl)piperidine.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Gly-OH Deprotection.
- Royal Society of Chemistry. (2022). In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- PubMed. (1998). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS.
- Knight, J. L., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(22), 7725-7731.
- ResearchGate. Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH....
- PubMed Central. (2014). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- J&K Scientific. Boc-(R,S)-(3-aminomethyl)piperidine.
- BOC Sciences.
- eScholarship.org. (2024).
- PubMed. (2020).
- CSIRO Publishing. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
- ResearchGate. (2002). Methods for Removing the Fmoc Group.
- Thieme. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- BenchChem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
- PubMed Central. (2021).
- ResearchGate.
- ResearchGate. (2017). Screening of Fmoc deprotection on standard amino acids and esters.
- PubMed. (1991).
- Sigma-Aldrich. 4-(N-Boc-amino)piperidine.
- ResearchGate. Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones.
- MDPI. (2019).
- ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- PubMed Central. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Preventing Side Reactions with Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to the technical support center for the effective utilization of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and prevent common side reactions associated with this versatile but sensitive building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve higher purity and yield in your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of glycine where the backbone nitrogen is substituted with a tert-butyloxycarbonylmethyl group.[1] This modification is a key strategy in the synthesis of peptoids and peptide-peptoid hybrids, which often exhibit enhanced proteolytic stability and unique conformational properties. The Fmoc group provides temporary Nα-protection, while the Boc group on the side chain offers orthogonal protection, allowing for selective deprotection and further modification.[2]
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent and challenging side reaction is the formation of piperazine-2,5-diones, also known as diketopiperazines (DKPs).[3][4] This intramolecular cyclization is particularly pronounced with N-alkylated amino acids like this compound.[3] Other potential issues include incomplete coupling reactions due to steric hindrance and potential side reactions during final cleavage.
Q3: Why is diketopiperazine (DKP) formation so common with this amino acid derivative?
A3: DKP formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[5][6] N-substituted amino acids, especially those following a sterically unhindered residue, are highly prone to this side reaction.[3][7] The N-substitution can favor a cis-amide bond conformation between the first and second amino acid residues, which pre-organizes the dipeptide for cyclization.[3] The reaction is catalyzed by the free amine of the second amino acid after Fmoc deprotection and is especially problematic on resins that are sensitive to cleavage, such as Wang resin.[6]
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Q4: I am observing significant truncation of my peptide, and I suspect DKP formation. How can I confirm this?
A4: The primary indicator of DKP formation is the presence of a truncated peptide, often missing the first two amino acids from the C-terminus, in your crude HPLC analysis. You can also analyze the cleavage solution for the presence of the cyclic dipeptide. The DKP byproduct is a stable six-membered ring and can often be isolated and characterized.[7]
Q5: What are the most effective strategies to minimize DKP formation during synthesis?
A5: Several strategies can be employed to suppress DKP formation. The choice of strategy will depend on your specific peptide sequence and synthesis conditions.
-
Modified Fmoc Deprotection: Standard 20% piperidine in DMF can be too harsh and promote DKP formation.[5][7] A milder deprotection cocktail of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation.[3]
-
Choice of Resin: Sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, are less prone to DKP formation compared to more acid-labile resins like Wang resin.[5][8]
-
Immediate Coupling: After Fmoc deprotection, the newly liberated N-terminal amine should be coupled with the next amino acid as quickly as possible to minimize the time available for intramolecular cyclization.[3]
-
Dipeptide Coupling: Instead of coupling single amino acids, using a pre-formed dipeptide can bypass the problematic dipeptide stage on the resin. However, this approach carries a risk of epimerization if the C-terminal amino acid of the dipeptide is not Glycine or Proline.[8]
Table 1: Effect of Deprotection Conditions on DKP Formation
| Deprotection Cocktail | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | High | [3] |
| 2% DBU, 5% Piperazine | NMP | Low (e.g., 3.6%) | [3] |
| 2% DBU, 5% Morpholine | DMF | Reduced | [6] |
Note: The exact percentage of DKP formation is highly sequence-dependent. The values presented are for illustrative purposes based on reported findings.
Troubleshooting Guide: Coupling and Cleavage
Q6: I am experiencing incomplete coupling of the amino acid following this compound. What could be the cause and how can I resolve it?
A6: Incomplete coupling can be due to steric hindrance from the bulky N-substituent. To overcome this, you can:
-
Extend Coupling Time: Increase the reaction time to allow for complete coupling. Monitoring the reaction with a qualitative test like the Kaiser test is recommended.[9][10]
-
Use a Stronger Coupling Reagent: Employing more potent activating agents like HATU or HCTU can improve coupling efficiency.[2][10]
-
Double Coupling: After the initial coupling, drain the reagents and add a fresh solution of the activated amino acid to drive the reaction to completion.
Q7: What is the optimal cleavage cocktail for a peptide containing N-(tert-butyloxycarbonylmethyl)glycine?
A7: The choice of cleavage cocktail depends on the other amino acids in your peptide sequence.[11][12] A standard and robust cleavage cocktail that is effective for most peptides, including those with sensitive residues like Tryptophan, Methionine, or Cysteine, is Reagent K.[13]
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[12][14] The Boc group on the N-(tert-butyloxycarbonylmethyl)glycine side chain will be removed during the final TFA cleavage.[15][16]
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Minimize DKP Formation
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Prepare Deprotection Solution: Freshly prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.
-
First Deprotection: Treat the resin with the deprotection solution for 5-10 minutes at room temperature with gentle agitation.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection reagents.
-
Proceed Immediately: Proceed immediately to the coupling of the third amino acid.
Protocol 2: Coupling of the Third Amino Acid Post-DKP Prone Sequence
-
Resin Preparation: Ensure the resin from Protocol 1 is thoroughly washed and swelled in DMF.
-
Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads to check for completion. A negative result (yellow beads) indicates a complete reaction.[9][17]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times), followed by DCM (3-5 times).
Visualizing the Problem: DKP Formation Workflow
Caption: Workflow of DKP formation as a side reaction during SPPS.
Troubleshooting Decision Tree
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (Fmoc-N-(tBuMe)Gly-OH), a key building block for peptoid and peptide-peptoid hybrid synthesis.
The unique N-substituted nature of this glycine derivative, while invaluable for creating peptidomimetic structures with enhanced proteolytic stability and modulated conformations, introduces specific challenges during SPPS, primarily related to on-resin aggregation.[1][2] This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, grounded in the principles of peptide chemistry.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer explains the underlying cause and provides detailed protocols for resolution.
Q1: I'm observing low coupling efficiency and positive post-coupling colorimetric tests (e.g., Chloranil, Isatin) after introducing Fmoc-N-(tBuMe)Gly-OH. What is happening and how can I fix it?
A1: The Root Cause: Steric Hindrance and Emerging Aggregation
The primary issue here is twofold. First, Fmoc-N-(tBuMe)Gly-OH is an N-substituted amino acid, which means you are coupling to a secondary amine on the growing peptide chain in the subsequent step. This is inherently more sterically hindered and kinetically slower than coupling to a primary amine.[3] Second, the incorporation of N-substituted residues disrupts the regular hydrogen-bonding network of the peptide backbone, which can paradoxically lead to aggregation through other mechanisms, such as hydrophobic interactions or dipole-dipole interactions of the now more flexible chain. This aggregation can physically block reactive sites on the resin.[4][5]
A standard ninhydrin test will not work for monitoring the coupling onto a secondary amine; a test specific for secondary amines, such as the isatin or chloranil test, is required. A positive result indicates incomplete acylation of the N-substituted glycine residue.
Below is a systematic workflow to diagnose and resolve poor coupling efficiency when working with Fmoc-N-(tBuMe)Gly-OH.
Caption: Troubleshooting workflow for incomplete coupling of N-substituted amino acids.
For sterically hindered couplings, standard activators may not be sufficient. More potent onium salt-based reagents are recommended.[3]
-
Reagent Preparation : In a separate vial, dissolve Fmoc-N-(tBuMe)Gly-OH (4 eq. relative to resin loading) and a coupling agent like HATU or HCTU (3.9 eq.) in anhydrous DMF or NMP.
-
Activation : Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (8 eq.) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected resin.
-
Reaction : Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended or a "double coupling" can be performed by repeating steps 1-3.[6][7]
Q2: My synthesis is failing due to resin clumping and poor solvent flow, especially after adding several residues. What causes this severe aggregation?
A2: The Root Cause: Interchain Entanglement and Peptide Collapse
This is a classic sign of severe on-resin aggregation. As the peptide chain elongates, especially with hydrophobic or N-substituted residues, it can collapse upon itself and form interchain associations through non-covalent interactions.[4] This leads to a poorly solvated state where the resin beads clump together, physically trapping reactive sites and preventing the efficient flow of solvents and reagents. This phenomenon is a major cause of failed syntheses for "difficult sequences".[4][5]
The key is to alter the chemical environment to disrupt the forces causing aggregation. This involves changing solvents, using additives, or applying energy.
Table 1: Recommended Solvent Systems and Additives to Combat Aggregation
| Strategy | Composition | Mechanism of Action | Reference |
| Solvent Choice | NMP or 25% DMSO in DMF | These polar, aprotic solvents are superior at solvating growing peptide chains and disrupting secondary structures compared to DMF alone. | [4][6] |
| Chaotropic Salts | Add 0.4 M - 0.8 M LiCl or KSCN to DMF | These salts disrupt hydrogen bonding and other non-covalent interactions, effectively acting as "structure-breakers". | [6][8][9] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) | A powerful solvent combination known for its ability to solvate a wide range of peptide sequences. | [4] |
| Elevated Temp. | Perform coupling at 50-75°C | Increased thermal energy provides the peptide chains with enough kinetic energy to overcome intermolecular attractive forces, improving solvation and reaction rates. | [10][11][12] |
Step-by-Step Implementation:
-
Resin Washing : Before the difficult coupling step, wash the resin extensively with the chosen high-solvating solvent system (e.g., NMP with 0.4 M LiCl).[6]
-
Coupling Reaction : Perform the coupling reaction using the selected solvent system and, if possible, at an elevated temperature. Microwave peptide synthesizers are particularly effective for this.[12]
-
Agitation : Ensure vigorous mixing or agitation (e.g., nitrogen bubbling or orbital shaking) during the reaction to prevent the resin from settling and clumping. Sonication can also be applied intermittently to break up aggregates.[5]
Q3: The Fmoc-deprotection step is extremely slow or incomplete after incorporating an N-substituted residue. Why is piperidine not working effectively?
A3: The Root Cause: Trapped Fmoc Groups
This is a direct consequence of the aggregation described in Q2. When the peptide chains collapse around the resin beads, the N-terminal Fmoc group can become buried within the aggregated structure.[5] This physically prevents the piperidine base from accessing the Fmoc group, leading to slow or incomplete deprotection.[13] The result is a growing accumulation of deletion sequences, which are notoriously difficult to remove during purification.
-
Stronger Base : Switch from the standard 20% piperidine in DMF to a solution containing a stronger, non-nucleophilic base. A common and effective choice is 2% DBU / 2% piperidine in DMF. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a much stronger base that can often access sterically hindered sites more effectively.[13][14]
-
Extended Reaction Time : Increase the deprotection time. Instead of a standard 5-10 minute deprotection, extend it to 20-30 minutes.
-
Solvent and Temperature : As with coupling, performing the deprotection in NMP or at a slightly elevated temperature can help swell the peptide-resin complex and improve reagent access.
-
Monitoring : Monitor the deprotection by taking a small aliquot of the reaction solution, diluting it, and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct. A plateau in absorbance indicates the reaction is complete.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Fmoc-N-(tBuMe)Gly-OH is a building block used to create peptoids, which are N-substituted glycine oligomers.[2][15] By incorporating this residue, you create a peptide-peptoid hybrid. The key features are:
-
No Backbone Amide Proton : The nitrogen atom is part of a tertiary amide bond, so it cannot act as a hydrogen bond donor. This profoundly disrupts secondary structures like α-helices and β-sheets.
-
Protease Resistance : The lack of a typical peptide bond at this position makes the chain resistant to degradation by proteases.
-
Conformational Flexibility : The absence of the hydrogen bond constraint imparts significant local flexibility to the peptide backbone. These properties are highly desirable in drug design for improving bioavailability and tuning the pharmacological profile of a peptide.[16]
Q2: What is the fundamental mechanism of aggregation with N-substituted residues?
While traditional peptide aggregation is often driven by the formation of intermolecular β-sheets stabilized by hydrogen bonds, the aggregation seen with peptoid-containing sequences is different.
Caption: Contrasting aggregation mechanisms in peptides vs. peptoids.
By removing the backbone N-H group, the possibility of inter-chain hydrogen bonding is eliminated. However, the increased conformational freedom allows the peptide chains to adopt collapsed, random-coil-like structures that can entangle. Aggregation is then driven by weaker, less specific forces like van der Waals and dipole-dipole interactions between the backbones and side chains. This leads to a more disorganized, "sticky" aggregate rather than a structured β-sheet precipitate.
Q3: Are there alternatives to Fmoc-N-(tBuMe)Gly-OH?
Yes, several alternatives exist, depending on the desired side chain functionality and synthetic strategy. The general class is N-substituted glycines. The synthesis of these monomers can be achieved through various methods, with the "submonomer" approach being common in SPPS.[15] This involves a two-step process on the resin:
-
Acylation : Acylation of the N-terminal amine with a haloacetic acid (e.g., bromoacetic acid).
-
Displacement : Nucleophilic displacement of the halide with a primary amine of choice (R-NH2).
This method allows for immense diversity, as a wide variety of primary amines can be used to generate different side chains "on-the-fly" without needing to synthesize and purify individual Fmoc-protected monomers.
For glutamic acid specifically, alternatives with different side-chain protecting groups like Benzyl (OBzl) or Allyl (OAll) exist, which can be useful if orthogonal deprotection strategies are required.[3]
References
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]
-
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 145. Available from: [Link]
-
CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube. Available from: [Link]
-
Pennington, M. W. (1994). Procedures to Improve Difficult Couplings. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 41-52). Humana Press. Available from: [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Chemical Biology of Peptides (pp. 3-15). Springer. Available from: [Link]
-
Lenci, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. Available from: [Link]
-
Cini, E., & Accetta, G. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(14), 2429-2441. Available from: [Link]
-
ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. Available from: [Link]
-
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Available from: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
Stern, K. A., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(3), 203-225. Available from: [Link]
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Jad, Y. E., et al. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 10(49), 29282-29288. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
López, J., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 13(10), 294. Available from: [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284-5335. Available from: [Link]
-
ResearchGate. Solution-phase peptoid synthesis. Available from: [Link]
- Google Patents. Coupling method for peptide synthesis at elevated temperatures.
-
Jäschke, A., & Korn, G. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Society Reviews, 50(20), 11459-11487. Available from: [Link]
-
ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available from: [Link]
-
ResearchGate. General procedure: Fmoc-strategy SPPS and solution-phase.... Available from: [Link]
-
ResearchGate. Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... Available from: [Link]
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 23(10), 2043-2053. Available from: [Link]
-
Reddit. Solid Phase Synthesis-- What are the major problems in the lab?. Available from: [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
ResearchGate. Mechanism of polymerization of N-Substituted Glycine.... Available from: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Diketopiperazine (DKP) Formation with Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine and the prevention of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound, also known as Fmoc-N-(Boc-carboxymethyl)-glycine or Fmoc-Acmg-OH, is a protected derivative of glycine.[1] It is a key building block in the synthesis of peptides and peptidomimetics.[2] The N-terminal amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxymethyl substituent on the nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] This unique structure allows for the introduction of a glycine residue with a modifiable side chain, making it valuable for creating complex peptide structures, drug discovery, and bioconjugation.[2]
Q2: What is diketopiperazine (DKP) formation and why is it a significant problem in SPPS?
A2: Diketopiperazine (DKP) formation is a common and problematic side reaction in SPPS, particularly at the dipeptide stage.[4][5] It involves an intramolecular cyclization of the N-terminal dipeptide, where the free amino group attacks the ester linkage connecting the peptide to the resin.[6][7] This results in the cleavage of the dipeptide from the solid support, forming a stable six-membered cyclic dipeptide (the DKP).[6] This side reaction significantly reduces the yield of the desired full-length peptide and introduces impurities that can be difficult to remove.[4] In some cases, this can manifest as "traceless" DKP formation, where the cleaved dipeptide is washed away, leading to a low yield without an obvious impurity in the final product analysis.[4][8][9]
Q3: Why is a dipeptide containing N-(tert-butyloxycarbonylmethyl)glycine, a secondary amine, particularly susceptible to DKP formation?
A3: Dipeptides containing a secondary amino acid at the second position (from the C-terminus) are exceptionally prone to DKP formation.[10] The presence of the N-substituent, in this case, the tert-butyloxycarbonylmethyl group, influences the conformation of the peptide backbone. It can favor a cis-amide bond conformation between the first and second amino acid residues.[10] This spatial arrangement brings the N-terminal amino group into close proximity to the C-terminal ester linkage to the resin, facilitating the intramolecular nucleophilic attack that leads to cyclization and DKP formation.[5][10]
Q4: At which stage of the SPPS cycle does DKP formation typically occur?
A4: DKP formation is predominantly induced during the Fmoc-deprotection step of the dipeptidyl-resin.[8][11] The standard use of a secondary amine base, typically 20% piperidine in DMF, to remove the Fmoc group creates the free N-terminal amine.[9] This newly liberated, nucleophilic amine is then poised to attack the resin linkage, especially under the basic conditions of the deprotection step itself.[5][6] The reaction can also proceed during the subsequent washing and coupling steps, as long as the N-terminal amine remains unacylated.[10]
II. Troubleshooting Guide: Diagnosing and Preventing DKP Formation
This section provides a structured approach to identifying and mitigating DKP formation when working with this compound.
Issue 1: Unexpectedly Low Peptide Yield, Crude Product Appears Pure
-
Possible Cause: You are likely experiencing "traceless" DKP formation.[4] The dipeptide containing N-(tert-butyloxycarbonylmethyl)glycine is cyclizing and cleaving from the resin during the synthesis. The resulting DKP is washed away during the subsequent washing steps, leaving no trace in the final crude product, but significantly lowering your overall yield.[4][8]
-
Troubleshooting & Optimization:
-
Analyze the Deprotection Solution: To confirm DKP formation, collect the piperidine/DMF solution after the Fmoc deprotection of the second amino acid. Analyze this solution by LC-MS to detect the mass of the expected DKP byproduct.[6]
-
Switch to a More Stable Resin: Standard Wang resin, with its benzyl ester linkage, is susceptible to this cleavage.[9] Switching to a 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation.[4][5] The steric hindrance provided by the trityl group makes the ester linkage less accessible to nucleophilic attack.
-
Optimize Deprotection Conditions: The standard 20% piperidine/DMF cocktail can be too harsh.[4] A milder deprotection reagent, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to drastically reduce DKP formation.[7][8][10]
-
In Situ Acylation/Coupling: Minimize the time the N-terminal amine is free. A simultaneous deprotection-coupling procedure, where the incoming activated amino acid is present during the deprotection step, can "trap" the reactive amine before it has a chance to cyclize.[12]
-
Issue 2: Significant Impurity Peak in HPLC with Mass Corresponding to DKP
-
Possible Cause: DKP formation is occurring, but instead of being completely washed away, it is being detected in your final cleaved product. This can happen if the DKP has limited solubility in the wash solvents or if the reaction is particularly rapid.
-
Troubleshooting & Optimization:
-
Employ Specialized Coupling Reagents: For the coupling of the third amino acid onto the dipeptide, certain reagents can help suppress DKP formation. Using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure can be effective.[8][13] Phosphonium salt-based reagents like DEPBT have also shown remarkable resistance to racemization and can be beneficial.[13]
-
Lower the Temperature: Both the deprotection and coupling steps can be performed at reduced temperatures (e.g., 0-4 °C) to decrease the rate of the intramolecular cyclization reaction.[9][11]
-
Use a Pre-formed Dipeptide Block: The most robust solution is to bypass the problematic dipeptidyl-resin stage altogether. Synthesize the dipeptide unit containing this compound in solution phase first. Then, couple this pre-formed dipeptide block onto the resin-bound amino acid. This completely avoids the possibility of on-resin DKP formation at this step.[4][5]
-
Data Summary: Impact of Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8% | [8] |
| 5% Piperidine | DMF | 12.2% | [8] |
| 5% Piperazine | NMP | < 4.0% | [8] |
| 2% DBU / 5% Piperazine | NMP | 3.6% | [10] |
Data is illustrative and based on sequences known to be highly susceptible to DKP formation.
III. Experimental Protocols
Protocol 1: Standard SPPS Protocol Prone to DKP Formation (Baseline)
This protocol serves as a baseline for comparison and is likely to result in significant DKP formation with sensitive sequences.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF).[14]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 eq.) to the resin using DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 2 hours.[8]
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15-30 minutes. Wash thoroughly with DMF.[9][15]
-
Second Amino Acid Coupling (Fmoc-N-(Boc-methyl)glycine): Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add to the resin and shake for 2 hours.[8]
-
Fmoc Deprotection (Critical Step): Repeat step 3. This is the primary stage for DKP formation.
-
Cleavage and Analysis: Cleave a small sample of the resin and analyze by HPLC-MS to quantify DKP formation.
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Use 2-chlorotrityl chloride resin and couple the first amino acid as described in Protocol 1.[14]
-
Fmoc Deprotection (Standard): Deprotect the first amino acid using standard 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple this compound as described in Protocol 1.
-
Optimized Fmoc Deprotection:
-
Prepare a fresh solution of 2% DBU and 5% piperazine in NMP.[7]
-
Drain the coupling solution and wash the resin with NMP (3x).
-
Add the DBU/piperazine/NMP solution and agitate for 5 minutes.
-
Drain, add a fresh aliquot of the deprotection solution, and agitate for 30 minutes.[6]
-
Drain and wash the resin thoroughly with NMP (at least 5x) before proceeding to the next coupling step.
-
-
Proceed with Peptide Elongation: Continue with the synthesis of the peptide chain.
IV. Mechanistic Diagrams & Workflows
Mechanism of Diketopiperazine (DKP) Formation
The diagram below illustrates the intramolecular cyclization mechanism that leads to DKP formation and cleavage of the dipeptide from the resin support.
Caption: Mechanism of DKP formation from a resin-bound dipeptide.
Troubleshooting Workflow for DKP-Related Issues
This workflow provides a logical path for diagnosing and solving problems associated with DKP formation.
Sources
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. bachem.com [bachem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. chem.uci.edu [chem.uci.edu]
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine racemization during coupling
A Guide to Understanding and Preventing Racemization During Peptide Coupling
Welcome to the technical support guide for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a critical building block in peptidomimetic and drug discovery research. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during its use: the propensity for racemization during peptide bond formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Problem
Q1: Why is this compound particularly prone to racemization?
A1: The racemization of an amino acid derivative during coupling primarily occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate after carboxyl group activation.[1][2] Standard urethane-protected amino acids (like Fmoc- or Boc-) are generally resistant to this because the urethane bond is a poor nucleophile.
However, the N-(tert-butyloxycarbonylmethyl) substituent on the glycine backbone alters its electronic properties. This N-alkyl group enhances the acidity of the α-proton. During the activation step of the coupling reaction, especially in the presence of a base, this α-proton can be easily abstracted. This leads to the formation of a planar enolate intermediate, which readily cyclizes to form the problematic 5(4H)-oxazolone. The oxazolone intermediate has a chiral center that is easily deprotonated and reprotonated, leading to a loss of stereochemical integrity (racemization).[1][3]
Q2: What is the primary chemical mechanism behind this racemization?
A2: The mechanism involves several steps:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent (e.g., HBTU, HATU, DIC) to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[4]
-
Base-Mediated Proton Abstraction: A base present in the reaction mixture (e.g., DIPEA, NMM) abstracts the acidic α-proton from the activated amino acid.
-
Oxazolone Formation: The resulting enolate attacks the activated carbonyl carbon, forming a planar, achiral 5(4H)-oxazolone intermediate.
-
Racemization: The oxazolone can be protonated from either face of the planar ring system by a proton source in the reaction mixture, resulting in a mixture of L- and D-isomers.[5] When this racemic mixture subsequently reacts with the N-terminal amine of the peptide chain, it produces a mixture of diastereomeric peptides, which are often difficult to separate.
Part 2: Prevention and Mitigation Strategies
Q3: How can I minimize racemization when coupling this amino acid? What are the best practices?
A3: Minimizing racemization requires careful control over the reaction conditions. The goal is to make the rate of the desired coupling reaction significantly faster than the rate of oxazolone formation and subsequent epimerization.
Key Strategies:
-
Choice of Coupling Reagent: Use coupling reagents that promote rapid active ester formation and are less basic. Onium salts based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU) are generally superior to their HOBt-based counterparts (e.g., HBTU) because they form more reactive esters and are better at suppressing racemization.[6][7][8] Carbodiimide-based methods, such as DIC with an additive like OxymaPure, are also excellent choices, especially as they can be run in the absence of an external tertiary base.[7]
-
Choice of Base: The base is often the biggest contributor to racemization.[3] Use the weakest, most sterically hindered base possible that can still facilitate the reaction.
-
Stoichiometry and Pre-activation: Avoid long pre-activation times. The longer the activated amino acid exists in solution before reacting with the peptide's N-terminus, the greater the opportunity for racemization.[9] Ideally, the activated species should be generated in situ or added to the resin immediately after a very short pre-activation period (e.g., < 1-2 minutes).
-
Temperature Control: Perform the coupling at a reduced temperature. Lowering the temperature (e.g., from room temperature to 0°C or even -15°C) slows down the rate of both proton abstraction and oxazolone formation more significantly than it slows the coupling reaction.[10]
Q4: Which coupling reagent is the best choice? Can you provide a comparison?
A4: The "best" reagent is one that balances high reactivity with a low propensity for causing side reactions. For sensitive N-substituted amino acids, reagents that incorporate low-basicity additives are preferred.
| Coupling Reagent | Additive | Base Required | Racemization Risk | Comments |
| HATU | HOAt | Yes (e.g., Collidine) | Low to Moderate | Highly effective, but HOAt is explosive. Guanidinylation side reaction possible.[7] |
| HCTU | 6-Cl-HOBt | Yes (e.g., Collidine) | Moderate | Good compromise between reactivity and cost.[6] |
| COMU | OxymaPure | Yes (e.g., Collidine) | Very Low | Excellent choice. OxymaPure is a highly effective, non-explosive racemization suppressor.[7][11] |
| DIC / OxymaPure | OxymaPure | No (or catalytic) | Very Low | A powerful, base-free method. The generated urea is soluble. Highly recommended for difficult couplings.[7][8] |
| HBTU | HOBt | Yes (e.g., DIPEA) | Moderate to High | A common reagent, but HOBt is less effective at suppressing racemization than HOAt or OxymaPure.[6][12] |
| PyBOP | HOBt | Yes (e.g., DIPEA) | Moderate to High | Avoids carcinogenic HMPA byproduct of BOP, but still carries a higher racemization risk.[7][12] |
Recommendation: For maximum stereochemical purity, DIC/OxymaPure or COMU with collidine are the top-tier choices.
Troubleshooting Guide
Symptom: My final peptide shows a doublet or a broadened peak on RP-HPLC and two species of the same mass in LC-MS analysis.
| Possible Cause | Recommended Solution | Validation Step |
| Racemization of this compound | The peptide and its diastereomer have formed. These often co-elute or elute very closely on standard C18 columns. | Perform chiral HPLC analysis or utilize a high-resolution analytical RP-HPLC method with a shallow gradient to try and resolve the diastereomers.[13] |
| High Basicity during Coupling | You used a strong base like DIPEA or TEA. | Re-synthesize the peptide using a weaker, sterically hindered base like 2,4,6-collidine or NMM.[9][10] Use only 2 equivalents of base relative to the amino acid. |
| Prolonged Pre-activation Time | The activated amino acid was allowed to sit in solution for too long before being added to the resin. | Modify your protocol to add the coupling reagent and base to the amino acid solution and immediately transfer it to the reaction vessel. Alternatively, use an in situ activation method like DIC/OxymaPure.[9] |
| High Coupling Temperature | The reaction was performed at room temperature or elevated (e.g., microwave). | Perform the coupling step at 0°C . Cool all reagent solutions before mixing and keep the reaction vessel in an ice bath for the duration of the coupling.[10] |
| Sub-optimal Coupling Reagent | A reagent with a less effective additive was used (e.g., HBTU). | Re-synthesize using a superior, low-racemization reagent system such as COMU/collidine or DIC/OxymaPure .[7][11] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is highly recommended for incorporating this compound.
-
Resin Preparation: After Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and then DCM (3x) to remove residual piperidine.
-
Reagent Solution Preparation:
-
In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Prepare a separate solution of DIC (3 eq.) in DCM.
-
-
Coupling Reaction:
-
Swell the resin in a 1:1 mixture of DMF/DCM.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add the amino acid/OxymaPure solution to the resin.
-
Add the DIC solution to the resin slurry.
-
Allow the reaction to proceed at 0°C for 2-4 hours. Monitor the reaction using a Kaiser test.
-
Once complete, wash the resin with DCM (3x) and DMF (3x).
-
Protocol 2: Analytical Validation by Chiral HPLC
This workflow outlines the steps to confirm the stereochemical purity of your final peptide.
Note on Chiral HPLC: The separation of peptide diastereomers is highly sequence-dependent.[13] Method development may be required. Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) and screen mobile phases containing different modifiers (e.g., isopropanol, ethanol, acetonitrile) with additives like trifluoroacetic acid or diethylamine.[14][15]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Gamer, T., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 924(1-2), 359-367. [Link]
-
Gagnon, H., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(22), 5366. [Link]
-
Elsawy, E., et al. (2021). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3824. [Link]
-
Kirshenbaum, K., & Zuckermann, R. N. (2003). 7.4 Racemization Assays. Current Protocols in Protein Science. [Link]
-
Angell, Y. M., et al. (2002). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Organic Chemistry, 67(17), 5907-5911. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Sabatino, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, Peptides and Proteins. [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 902, 64-72. [Link]
-
Zhao, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Subirós-Funosas, R., et al. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Universitat de Barcelona. [Link]
-
dos Santos, L. H. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. peptide.com [peptide.com]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing Peptide Synthesis and Solubility with Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with peptides containing Fmoc-N-(tert-butyloxycarbonylmethyl)glycine. The incorporation of N-alkylated amino acids, such as this N-substituted glycine derivative, is a powerful strategy for modulating the conformational properties of peptides.[1][2] While these residues are invaluable for disrupting the β-sheet structures that cause on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), they can also introduce unique synthetic challenges.[3]
This guide provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our recommended strategies, empowering you to overcome solubility and synthesis issues and achieve higher purity and yield for your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of glycine where the backbone amide proton is replaced by a t-Boc-protected methyl group. Its primary function is to act as a "structure-breaker." The N-alkylation prevents the formation of the hydrogen bonds that are essential for the intermolecular β-sheet aggregation of peptide chains on the resin.[3] This aggregation is a leading cause of synthetic failure for sequences deemed "difficult," which are often rich in hydrophobic residues.[4][5] By strategically placing this residue, you can maintain better solvation of the growing peptide chain, leading to more efficient deprotection and coupling steps.
Q2: If this residue prevents aggregation, why are my syntheses still failing or my peptide insoluble?
This is a crucial point. While the N-alkylation disrupts one form of aggregation, the bulky nature of the N-substituent introduces two potential problems:
-
Steric Hindrance: The very group that blocks hydrogen bonding can also physically obstruct the incoming activated amino acid, making the acylation of the N-substituted glycine's secondary amine difficult and slow.
-
Post-Cleavage Solubility: The final peptide's overall hydrophobicity and amino acid composition remain the primary drivers of its solubility in aqueous or organic solvents after it has been cleaved from the resin. The presence of a single modified residue may not be sufficient to solubilize an otherwise highly hydrophobic sequence.
Q3: What are the classic signs of on-resin aggregation during my SPPS run?
On-resin aggregation can manifest in several ways. If you observe any of the following, it is highly probable that interchain association is occurring:
-
Poor Resin Swelling: The resin bed volume may visibly shrink or fail to swell properly in the synthesis solvents (DMF, NMP).[6]
-
Slow/Incomplete Reactions: Monitoring of the Fmoc-deprotection step may show a flattened, broadened UV absorbance profile, indicating poor reagent diffusion. Similarly, coupling reactions may be incomplete, as indicated by a persistent positive Kaiser (ninhydrin) test.
-
Low Purity Crude Product: Upon cleavage and HPLC analysis, the chromatogram often shows a complex mixture of deletion sequences and a low yield of the target peptide.
Troubleshooting Guide 1: Overcoming On-Resin Aggregation
When faced with incomplete synthesis due to aggregation, the goal is to disrupt the secondary structures forming on the resin.
Mechanism of On-Resin Peptide Aggregation
The diagram below illustrates how growing peptide chains, attached to the solid-phase support, can form intermolecular hydrogen bonds. This leads to the formation of β-sheet-like structures that render the N-termini of the peptides inaccessible for subsequent coupling reactions.
Caption: On-resin aggregation blocking reagent access.
Solution A: Strategic Insertion of "Kink-Inducing" Monomers
The most robust solution is to proactively disrupt β-sheet formation by incorporating residues that introduce a "kink" into the peptide backbone. This is far more effective than trying to rescue a collapsed synthesis.
Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that form a temporary, proline-like ring structure.[7][8] This ring disrupts the peptide backbone's ability to form linear hydrogen-bonded structures, dramatically improving solvation and synthetic efficiency.[9] They are introduced as a dipeptide unit and revert to the native sequence upon final TFA cleavage.[9]
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on your peptide-resin. Wash thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 eq.) and an aminium-based coupling reagent such as HATU (5 eq.) in a minimal volume of DMF or NMP.
-
Coupling: Add DIPEA (10 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling using a qualitative test such as the TNBS (trinitrobenzenesulfonic acid) test, as the ninhydrin test can be unreliable for secondary amines.
-
Wash: Once complete, wash the resin thoroughly with DMF and proceed to the next cycle.
Guidelines for Pseudoproline Placement:
-
Space pseudoproline dipeptides approximately every 5-6 residues for optimal effect.[9]
-
Avoid placing two pseudoprolines or a pseudoproline and a standard proline closer than 2 residues apart.[9]
Solution B: Modifying the Chemical Environment
If the sequence is already fixed, altering the synthesis conditions can help mitigate aggregation.
Chaotropic agents are salts that disrupt non-covalent interactions like hydrogen bonds.[10][11] Adding them to your solvent can help break up aggregates and re-solvate the peptide chains.
Protocol 2: On-Resin Chaotropic Salt Wash
-
Symptom: You observe a slow or incomplete Fmoc deprotection.
-
Intervention: After the piperidine treatment, instead of proceeding directly to the wash, perform one or two washes with a solution of 0.8 M LiCl in DMF.
-
Duration: Allow each wash to sit with the resin for 5-10 minutes with agitation.
-
Rinse: Wash thoroughly with standard DMF to remove the salt before proceeding with the coupling step.
-
Note: Chaotropic salts can also be added directly to the coupling mixture, but this should be tested carefully as it can affect reagent solubility.
Troubleshooting Guide 2: Post-Cleavage Peptide Solubility
A successfully synthesized peptide may still present solubility challenges during purification and final formulation.
Troubleshooting Workflow for Insoluble Peptides
This workflow provides a systematic approach to finding a suitable solvent system for a peptide that fails to dissolve after cleavage and lyophilization.
Caption: Systematic workflow for peptide solubilization.
Strategy: pH Adjustment and Organic Co-solvents
The net charge of a peptide is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values where they carry a net positive or negative charge.[12]
Protocol 3: Systematic pH and Solvent Screening
-
Initial Test: Attempt to dissolve a small amount of peptide (e.g., 1 mg) in 1 mL of deionized water with vortexing and sonication.[10]
-
pH Adjustment (for charged peptides):
-
If the peptide has a net positive charge at pH 7 (rich in Lys, Arg, His), add a dilute basic solution like 0.1% ammonium hydroxide dropwise to raise the pH.[10]
-
If the peptide has a net negative charge at pH 7 (rich in Asp, Glu), add a dilute acidic solution like 0.1% acetic acid or formic acid dropwise to lower the pH.[10]
-
-
Organic Co-solvents (for hydrophobic peptides):
-
For peptides with a high percentage of hydrophobic residues (>50%), attempting to dissolve directly in water can cause irreversible aggregation.
-
First, dissolve the peptide in a minimal volume of a strong organic solvent like DMSO, DMF, or acetonitrile.
-
Once fully dissolved, slowly add this concentrated stock solution to your desired aqueous buffer with vigorous stirring.[10] This prevents the peptide from precipitating out of solution.
-
-
Use of Chaotropes (as a last resort):
Data Summary: Efficacy of Solubility Enhancement Strategies
The following table summarizes the typical improvements seen when applying these strategies to difficult peptide sequences.
| Strategy | Target Problem | Typical Improvement Metric | Estimated Success Rate | Reference |
| Pseudoproline Dipeptides | On-Resin Aggregation | >50% increase in crude purity | High (>80%) | [8][9] |
| Chaotropic Salt Wash (LiCl) | On-Resin Aggregation | 20-40% increase in crude purity | Moderate (50-70%) | |
| pH Adjustment | Post-Cleavage Insolubility | Achieves target concentration | High (for charged peptides) | |
| Organic Co-solvents (DMSO) | Post-Cleavage Insolubility | Achieves target concentration | High (for hydrophobic peptides) | |
| Guanidine-HCl / Urea | Post-Cleavage Insolubility | Achieves target concentration | Very High (>95%) | [10][11] |
References
-
Senko, D. A., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Aapptec. Retrieved from [Link]
-
Del Valle, J. R. (2020). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 53(5), 1034-1047. Retrieved from [Link]
-
Mándity, I. M., et al. (2021). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic & Biomolecular Chemistry, 19(22), 4939-4944. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 441-464. Retrieved from [Link]
-
Del Valle, J. R. (2020). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 53(5), 1034–1047. Retrieved from [Link]
-
Senko, D. A., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. Retrieved from [Link]
-
Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 195. Retrieved from [Link]
-
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. Retrieved from [Link]
-
Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International journal of peptide and protein research, 42(5), 450–454. Retrieved from [Link]
-
Sadeghi, M., et al. (2023). Workflow for optimising the solubility of peptides containing modified amino acids (mAAs) using CamSol-PTM. bioRxiv. Retrieved from [Link]
Sources
- 1. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to the technical support guide for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0)[1]. This document is designed for researchers, chemists, and drug development professionals who utilize this N-substituted glycine derivative in their work. As a key building block for peptidomimetics and other complex molecular architectures, its purity is paramount for successful downstream applications.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before or during your purification process.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, based on the fundamental chemistry of Fmoc-amino acid synthesis, several classes of impurities are common.[2][3]
-
Unreacted Starting Materials: Depending on your synthesis, this could include glycine tert-butyl ester, a haloacetic acid ester, or Fmoc-glycine.
-
Dipeptide-like Impurities: Analogous to the formation of Fmoc-Xaa-Xaa-OH in standard Fmoc-amino acid synthesis, a key impurity can be the dipeptide formed by the reaction of your product with another activated amino acid.[3]
-
Hydrolyzed Product (Fmoc-N-(carboxymethyl)glycine): The tert-butyl ester is sensitive to acid. Exposure to strong acidic conditions during workup or on un-neutralized silica gel can cleave this group, yielding the free carboxylic acid.
-
Fmoc-Deprotected Species: Premature loss of the Fmoc group can occur if the reaction mixture is exposed to basic conditions for extended periods, leading to H-N-(tert-butyloxycarbonylmethyl)glycine.
Q2: My crude product is a persistent oil and will not crystallize. What should I do?
A2: This is a very common issue with protected, non-chiral amino acid derivatives.[4] Oiling out often occurs when residual solvents or impurities prevent the formation of a crystal lattice.
-
First, ensure all volatile solvents are removed: Use a high-vacuum pump for several hours. Gently warming the flask (e.g., to 30-40°C) can help, but be cautious not to cause thermal degradation.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as n-heptane or diethyl ether. This can sometimes "shock" the oil into a solid or amorphous powder by washing away soluble impurities.
-
Proceed to Chromatography: If trituration fails, the most reliable path forward is purification by flash column chromatography. Do not waste significant time and material on difficult crystallizations when a chromatographic method can directly address the purity issue.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of methods is essential for a complete picture of purity.
-
RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography is the gold standard for assessing the purity of Fmoc-protected derivatives.[5][6] It can resolve closely related impurities and provide an accurate percentage purity. We recommend using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is crucial for confirming the structure and identifying major impurities. Pay close attention to the integration ratios of the Fmoc (fluorenyl), tert-butyl, and backbone protons.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of your main product peak and can help identify the mass of unknown impurity peaks observed in the HPLC chromatogram.
Q4: When is flash chromatography the best choice for purification?
A4: Flash column chromatography is necessary when your crude product has significant levels of impurities with different polarities than your desired compound. It is the most robust method for purifying oily products or complex crude mixtures containing multiple byproducts. For this compound, which has both a very non-polar Fmoc group and a more polar carboxyl ester function, normal-phase silica gel chromatography is typically very effective.
Part 2: Troubleshooting Guide: Specific Experimental Issues
This section provides a deeper dive into problems you may encounter during purification and how to resolve them.
Issue 1: My final yield is very low after purification by silica gel chromatography.
-
Potential Cause: Your product is degrading on the column. The silica gel surface is inherently acidic, which can slowly cleave the acid-labile tert-butyl ester. Furthermore, if the product streaks or adheres irreversibly to the silica, recovery will be poor.
-
Solution & Rationale:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in your starting mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (v/v). This neutralizes the acidic silanol groups, significantly reducing the risk of Boc-group cleavage during the run.
-
Optimize the Mobile Phase: A common cause of low recovery is a mobile phase that is too polar, causing the compound to move too slowly (low Rf), or too non-polar, leading to irreversible sticking. Aim for an Rf value of 0.25-0.35 on TLC for optimal separation and recovery.
-
Avoid Chlorinated Solvents: While DCM is a common solvent, it can form HCl over time. Using fresh, high-purity solvents like ethyl acetate and hexanes/heptane is generally safer for acid-sensitive compounds.
-
Issue 2: I see a new, more polar spot on my TLC plate after the product sits on the rotovap or bench.
-
Potential Cause: You are observing hydrolysis of the tert-butyl ester to the carboxylic acid. This can be catalyzed by trace amounts of acid carried over from the workup (e.g., from an HCl wash).
-
Solution & Rationale:
-
Thorough Washing: During the aqueous workup, after any acid wash, ensure you wash the organic layer with a saturated sodium bicarbonate solution to neutralize all residual acid, followed by a brine wash to remove excess water and salts.[7]
-
Minimize Heat: Evaporate solvents at the lowest practical temperature (typically ≤35°C) on the rotary evaporator.
-
Inert Atmosphere: For long-term storage, keep the purified compound under an inert atmosphere (nitrogen or argon) at low temperature (2-8°C) to prevent atmospheric moisture and acid-catalyzed degradation.[8]
-
Issue 3: My HPLC shows a small peak eluting just before my main product.
-
Potential Cause: This is often a dipeptide-like impurity, such as Fmoc-Gly-N-(tert-butyloxycarbonylmethyl)glycine, which can be slightly more polar than the desired product.[2] Another possibility is a related side-product from the synthesis.
-
Solution & Rationale:
-
Optimize Chromatography: Achieving baseline separation may require adjusting the HPLC gradient. A shallower gradient (e.g., increasing acetonitrile by 0.5% per minute instead of 2%) around the elution time of your product can improve resolution.
-
Preparative HPLC: If flash chromatography cannot resolve this impurity, preparative RP-HPLC is the ultimate solution for obtaining material with ≥98% purity.[9] This is often necessary for materials intended for GMP synthesis or sensitive biological assays.
-
Re-crystallization Attempt: If the impurity level is low (<5%) and the product is solid, a careful recrystallization can sometimes remove it. See Protocol 1 for a suggested method.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your purification and analysis workflows.
Protocol 1: Recrystallization from Ethyl Acetate/Heptane
This protocol is recommended for material that is already >90% pure and solid but requires removal of minor, less-soluble or more-soluble impurities.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude, solid product in a minimal amount of warm (40-50°C) ethyl acetate. Add the solvent portion-wise until a clear solution is obtained.
-
Hot Filtration (Optional): If any insoluble particulates are present, perform a hot gravity filtration through a fluted filter paper into a new, clean, pre-warmed flask.
-
Precipitation: While gently swirling the flask, slowly add n-heptane (or petroleum ether) dropwise until the solution becomes faintly and persistently cloudy.
-
Crystal Growth: Add a few more drops of ethyl acetate to redissolve the cloudiness, then cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask.
-
Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) for several hours (or overnight) to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold 1:1 ethyl acetate/heptane, followed by pure cold heptane.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase)
This is the primary method for purifying crude mixtures, especially oils.
-
Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 95:5 Heptane/Ethyl Acetate + 0.5% Triethylamine). Pour this into a glass column to pack.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
-
Column Equilibration: Run several column volumes of the starting mobile phase through the packed column until the bed is stable.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Run the column with your chosen mobile phase, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Heptane) based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions on a rotary evaporator at low temperature (≤35°C).
-
Drying: Dry the resulting product under high vacuum to remove all solvent traces.
Protocol 3: Quality Control via RP-HPLC
This method is for determining the final purity of your product.
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 3.5 µm, 4.6 mm x 100 mm.[6]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 100% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 254 nm.
-
Sample Prep: Dissolve ~1 mg of product in 1 mL of 1:1 Water/Acetonitrile.
Part 4: Data Summaries & Visualizations
Table 1: Common Impurities & Analytical Signatures
| Impurity Name | Typical Origin | Analytical Signature (vs. Product) |
| Fmoc-N-(carboxymethyl)glycine | Acid-catalyzed hydrolysis of tert-butyl ester | HPLC: Elutes earlier (more polar). MS: Mass is 56 amu lower. |
| H-N-(tert-butyloxycarbonylmethyl)glycine | Premature Fmoc deprotection | HPLC: Elutes much earlier. MS: Mass is 222 amu lower. Lacks Fmoc UV signature. |
| Dipeptide-like Impurities | Side reaction during Fmoc protection step[2] | HPLC: Elutes near the product, often slightly earlier. MS: Mass corresponds to product + another amino acid residue. |
| Unreacted Starting Materials | Incomplete reaction | Varies greatly. Typically much more polar or non-polar than the product. Identified by comparing to standards. |
Diagram 1: Purification Strategy Decision Tree
This workflow helps guide your choice of purification method based on initial analysis of the crude product.
Caption: A decision tree for selecting the appropriate purification method.
Diagram 2: Potential Formation of a Dipeptide-like Impurity
This diagram illustrates a plausible pathway for the formation of a common impurity during the synthesis of Fmoc-protected amino acids.
Caption: Formation pathway for a common dipeptide impurity.
References
-
W. C. Chan & P. D. White (Eds.) . Advances in Fmoc solid-phase peptide synthesis. J. Pept. Sci. [Link]
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry . Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
ResearchGate . Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. [Link]
-
ResearchGate . How to efficiently remove fmoc from solution phase?. [Link]
-
MDPI . Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- Google Patents.
-
UCI Department of Chemistry . Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Thieme Chemistry . Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
-
National Institutes of Health (NIH) . Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Medium . Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. [Link]
-
ResearchGate . How to do the Fmoc amino acid recrystallization?. [Link]
-
ResearchGate . A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization. [Link]
-
National Institutes of Health (NIH) . N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]
-
ResearchGate . Methods for Removing the Fmoc Group. [Link]
-
Chongqing Chemdad Co., Ltd . fmoc-n-(tert-butyloxycarbonylmethyl)-glycine. [Link]
-
ResearchGate . The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. ajpamc.com [ajpamc.com]
Technical Support Center: Incomplete Deprotection of Fm-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine during solid-phase peptide synthesis (SPPS). Here, we will delve into the root causes of incomplete deprotection and provide robust, field-tested solutions to ensure the successful synthesis of your target peptides.
Troubleshooting Guide: Addressing Incomplete Deprotection
Issue 1: Negative or Weak Kaiser Test After Standard Deprotection
A weak or negative Kaiser test is a primary indicator of incomplete Fmoc removal, as this test detects the presence of free primary amines.[1] While this is a valuable tool, it is important to note that N-substituted amino acids, such as the glycine derivative , will not yield a positive Kaiser test result. In this context, alternative monitoring techniques are essential.
Underlying Causes & Solutions
-
Steric Hindrance: The N-substituted (tert-butyloxycarbonylmethyl) group introduces significant steric bulk around the nitrogen atom. This bulk can physically impede the approach of the piperidine base, which is necessary to initiate the β-elimination reaction for Fmoc removal.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, especially in sequences containing hydrophobic residues.[3][4][5] This aggregation can mask the N-terminal Fmoc group, preventing the deprotection reagent from accessing it.[3][4][5][6]
-
Suboptimal Reagent Conditions: The efficacy of the deprotection solution is paramount. Degraded piperidine, incorrect concentration (standard is 20% in DMF), or the use of suboptimal solvents can lead to sluggish and incomplete reactions.[1][3]
Workflow for Resolution
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Actions & Protocols
-
Optimize Deprotection Time and Temperature: For sterically hindered residues, a standard 10-20 minute deprotection may be insufficient.[1]
-
Employ a Stronger Base System: When piperidine alone is ineffective, switching to a more potent, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy.[1][7]
-
DBU/Piperidine Cocktail: A common and effective solution is 2% DBU and 2% piperidine in DMF.[3] DBU is a stronger base that facilitates the initial proton abstraction, while piperidine acts as a scavenger for the resulting dibenzofulvene.[7][8]
Protocol 1: DBU-Assisted Fmoc Deprotection
-
Swell the peptide-resin in DMF and drain.
-
Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of the deprotection reagents.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly difficult to deprotect?
The primary reason is the steric hindrance imparted by the N-substituent. The bulky tert-butyloxycarbonylmethyl group shields the Fmoc group, making it difficult for the piperidine base to access the acidic proton on the fluorenyl ring, which is the first step in the deprotection mechanism.[2][3]
Q2: Can I just use a higher concentration of piperidine?
While increasing the piperidine concentration might seem intuitive, it is generally not the most effective solution and can sometimes lead to increased side reactions, such as aspartimide formation in susceptible sequences.[6][9][10] Optimizing reaction time, temperature, or employing a stronger base like DBU are more reliable strategies.[1][7]
Q3: How can I monitor the deprotection of N-substituted amino acids if the Kaiser test doesn't work?
-
UV-Vis Spectrophotometry: This is a quantitative method that monitors the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[1] Automated peptide synthesizers often use this method to ensure complete deprotection by extending the reaction time until the absorbance plateaus.[5]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay that can detect primary amines.[5]
-
Test Cleavage and Mass Spectrometry: A small amount of the resin can be cleaved and the resulting peptide analyzed by mass spectrometry to confirm the removal of the Fmoc group (a mass difference of 222.2 Da).
Q4: What role does the solvent play in deprotection efficiency?
The solvent is critical. Fmoc deprotection is most efficient in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitate the β-elimination mechanism.[11][12] Using less polar solvents like dichloromethane (DCM) will significantly slow down the reaction.[12][13] Recent research has also explored greener solvent alternatives that can support efficient deprotection.[14]
Q5: Are there any alternative deprotection reagents to piperidine?
Yes, several alternatives have been explored to address issues like toxicity and side reactions.
-
Piperazine: Can be used as an alternative to piperidine and may reduce certain side reactions.[9][15] However, it can sometimes lead to the formation of precipitates.[16]
-
4-Methylpiperidine: Often used as a direct replacement for piperidine.[11]
-
Pyrrolidine: Has been shown to be effective, even in less polar solvents.[14]
Summary of Recommended Deprotection Conditions
| Condition | Standard Protocol | Recommended for Difficult Sequences |
| Reagent | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF |
| Time | 2 x 10 min | 2 x 10-20 min |
| Temperature | Room Temperature | Room Temperature to 40°C |
| Monitoring | Kaiser Test (not for N-substituted) | UV-Vis Monitoring (301 nm) |
Mechanism of Fmoc Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine side product identification
Welcome to the technical support center for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products encountered during its use in solid-phase peptide synthesis (SPPS). The information provided is based on established principles of peptide chemistry and field-proven insights.
Introduction
This compound, also known as Fmoc-N-Asp(OtBu)-OH, is a valuable building block in peptide synthesis.[1][2][3] It is an N-substituted glycine derivative designed to introduce a side chain that mimics a tert-butyl-protected aspartic acid residue. This unique structure allows for the creation of peptidomimetics and other modified peptides with potentially enhanced stability or novel functionalities.[4][5] However, like many reagents in complex chemical syntheses, it is not without its challenges. The primary concern with this reagent is its propensity to undergo side reactions analogous to those seen with Fmoc-Asp(OtBu)-OH, the most significant of which is aspartimide formation.[6][7][8]
This guide will address the identification and mitigation of the most common side products in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: After incorporating this compound, I observe a significant impurity with a mass of -18 Da compared to the target peptide. What is this species?
Answer: An impurity with a mass loss of 18 Da (corresponding to the loss of a water molecule) is the hallmark of aspartimide formation . This is the most prevalent and problematic side reaction associated with this reagent, arising from its structural similarity to aspartic acid.[9]
Mechanism of Formation: The reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The backbone amide nitrogen of the C-terminally adjacent amino acid acts as a nucleophile, attacking the side-chain carbonyl of the N-(tert-butyloxycarbonylmethyl)glycine residue. This intramolecular cyclization results in the formation of a five-membered succinimide ring, known as an aspartimide, and the elimination of water.[6][7] This reaction is particularly favored when the following amino acid is glycine, due to the lack of steric hindrance.[10][11]
Caption: Mechanism of base-catalyzed aspartimide formation.
Question 2: My main impurity peak has the same mass as my target peptide, but it elutes at a slightly different retention time in HPLC. What could it be?
Answer: This is a classic sign of byproducts resulting from the hydrolysis of the aspartimide intermediate. The aspartimide ring is unstable and can be opened by nucleophiles like water or piperidine present in the reaction mixture. This ring-opening can occur in several ways, leading to isomers that are often difficult to separate from the desired product.[7][8]
Potential Isoforms and Byproducts:
-
β-Aspartyl Peptides: Nucleophilic attack at the β-carbonyl of the aspartimide ring leads to the formation of a β-peptide linkage. This is often the major byproduct and can be very difficult to separate from the desired α-peptide.[9]
-
α- and β-Piperidides: If piperidine acts as the nucleophile, it can form α- and β-piperidide adducts. These have a higher mass (+85 Da) and are typically easier to separate by HPLC.[7]
-
Racemized Products (D-Asp isomers): The α-carbon of the aspartimide is susceptible to epimerization under basic conditions. Subsequent ring-opening can lead to the formation of D-α-aspartyl and D-β-aspartyl peptides, which have the same mass as the target peptide and are challenging to detect and separate.[8][10]
Caption: Byproducts from aspartimide ring opening.
Question 3: How can I definitively identify these side products?
Answer: A multi-pronged analytical approach is recommended for unambiguous identification.
| Analytical Technique | Purpose & Expected Observations |
| Reversed-Phase HPLC (RP-HPLC) | The primary tool for detection and quantification. Aspartimide is typically more hydrophobic and elutes later than the target peptide. β-peptides and racemized products often co-elute or elute very close to the desired peptide.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the mass of the impurities. Look for peaks corresponding to [M-18+H]⁺ (aspartimide), [M+H]⁺ (isomers), and [M+85+H]⁺ (piperidides). |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information through fragmentation patterns. Fragmentation of α- and β-peptides will yield different b- and y-ion series, allowing for their differentiation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide definitive structural evidence for the isolated impurity. The chemical shifts of the protons on the α- and β-carbons of the aspartyl residue are distinct in the different isomers.[13] |
Protocol 1: General RP-HPLC Method for Impurity Profiling
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 220 nm.
-
Analysis: Integrate all peaks and analyze their retention times and areas relative to the main product peak.
Question 4: What strategies can I employ to minimize or prevent aspartimide formation?
Answer: Several effective strategies can be implemented to suppress this side reaction.
1. Use of Sterically Hindered Protecting Groups: The standard tert-butyl (OtBu) ester on the side chain may not provide sufficient steric bulk to prevent the intramolecular attack. Using building blocks with larger, more sterically demanding protecting groups can significantly reduce aspartimide formation.[7][10]
2. Modification of Deprotection Conditions:
-
Reduced Piperidine Concentration and Time: Use lower concentrations of piperidine (e.g., 10%) and minimize the deprotection time to what is necessary for complete Fmoc removal.
-
Use of Additives: Adding an acidic modifier to the piperidine solution can help to protonate the backbone amide, reducing its nucleophilicity. 0.1 M of an acid like formic acid in the piperidine/DMF solution has been shown to suppress aspartimide formation.[7]
-
Alternative Bases: Using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a scavenger can be effective, although optimization is required.[6]
3. Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), using a dipeptide with a backbone protecting group on the glycine residue, such as a 2,4-dimethoxybenzyl (Dmb) group (e.g., Fmoc-Asp(OtBu)-Gly(Dmb)-OH), can completely prevent aspartimide formation by sterically blocking the amide nitrogen.[7]
Caption: Overview of strategies to mitigate aspartimide formation.
Question 5: Are there other, less common, side products I should be aware of?
Answer: Yes, while aspartimide formation is the primary concern, other impurities common to all Fmoc-amino acids can also be present.
-
Dipeptide (Fmoc-N-Asp(OtBu)-N-Asp(OtBu)-OH): This can form during the synthesis of the Fmoc-amino acid itself and, if present, will lead to the insertion of an extra residue in your peptide.[4][14]
-
β-Alanine Adducts: These can arise from the rearrangement of the Fmoc-introducing reagent during the synthesis of the building block.[14]
-
Free Amino Acid: Incomplete Fmoc protection can leave residual free N-(tert-butyloxycarbonylmethyl)glycine, which could lead to double insertions during coupling.[12]
-
Acetic Acid: A difficult-to-detect impurity that can act as a capping agent, causing chain termination.[4]
Rigorous quality control of the starting this compound raw material using high-resolution HPLC is the best way to prevent these impurities from affecting your peptide synthesis.[4]
References
- Lauer-Fields, J. et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science.
- Behrendt, R. et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.
- Iris Biotech GmbH. (n.d.).
- Lauer-Fields, J. et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
- Merck KGaA. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
- Ollivier, N. et al. (2017). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science.
- Lauer-Fields, J. et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science.
- Samson, D. et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Merck KGaA. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
- Merck KGaA. (n.d.).
- Merck KGaA. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Merck Lifescience.
- Samson, D. et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones.
- Creative Peptides. (n.d.).
- Palasek, S. et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- Hlebowicz, E. et al. (2008).
- Bakulina, O. et al. (2022).
- Ghorai, M. K. et al. (2020). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
- Aurelio, L. et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Echemi. (n.d.). Buy FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)
- Wang, T.-W. et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules.
- J&K Scientific. (n.d.). This compound | 141743-16-0.
- Chemdad. (n.d.). fmoc-n-(tert-butyloxycarbonylmethyl)-glycine.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MilliporeSigma | Life Science Products & Service Solutions [sigmaaldrich.com]
- 13. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 14. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
Technical Support Center: Coupling Strategies for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the coupling of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a key building block in the synthesis of peptide mimics and other complex molecules.[1] This resource is designed to move beyond simple protocols, offering a deeper understanding of the underlying chemical principles to empower you to overcome common challenges in your experiments.
I. Understanding the Unique Challenges of this compound
This compound, an N-substituted glycine derivative, presents unique steric and electronic challenges during solid-phase peptide synthesis (SPPS). Unlike standard proteinogenic amino acids, the presence of the tert-butyloxycarbonylmethyl group on the alpha-nitrogen introduces significant steric hindrance, which can impede the approach of the activated carboxyl group to the resin-bound amine. This often leads to sluggish or incomplete coupling reactions.
Furthermore, the electronic nature of the N-substituent can influence the reactivity of the alpha-amine, making standard coupling protocols less effective. This guide will explore these challenges in detail and provide evidence-based solutions to optimize your synthetic workflow.
Frequently Asked Questions (FAQs) - General Concepts
Q1: Why are standard coupling conditions often inefficient for this compound?
A1: The primary reason is steric hindrance. The bulky tert-butyloxycarbonylmethyl group on the nitrogen atom physically obstructs the incoming activated amino acid, slowing down the rate of peptide bond formation. This is a common issue with N-alkylated or N-substituted amino acids.[2][3]
Q2: What are the most common side reactions observed during the coupling of this amino acid?
A2: Besides incomplete coupling, which results in deletion sequences, another potential side reaction is premature Fmoc deprotection if the coupling reaction is exceedingly slow and basic conditions are prolonged.[4] Additionally, with highly reactive coupling agents, there is a risk of side reactions involving the tert-butyl ester of the N-substituent, although this is less common under standard SPPS conditions.
Q3: How does the choice of solid support impact the coupling efficiency?
A3: The choice of resin can influence coupling efficiency, particularly for sterically hindered residues. Resins with higher swelling capacity and more flexible linkers, such as PEG-based resins (e.g., NovaSyn® TGA), can provide a more favorable reaction environment compared to highly cross-linked polystyrene resins. For C-terminal modifications, specialized linkers may be necessary.[3]
II. Troubleshooting Guide: Optimizing Coupling Reagents and Conditions
This section provides a detailed breakdown of common problems encountered during the coupling of this compound and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Coupling Efficiency / Incomplete Reaction | - Insufficient reactivity of the coupling reagent. - Steric hindrance from the N-substituent. - Inadequate pre-activation time. | - Switch to a more potent coupling reagent: HATU or HCTU are highly recommended.[2][5][6] - Increase reagent equivalents: Use 3-4 equivalents of the amino acid, coupling reagent, and base. - Extend coupling time: Monitor the reaction with a Kaiser or TNBS test and allow for longer reaction times (e.g., 2-4 hours or overnight).[7][8] - Perform a double coupling: If the first coupling is incomplete, repeat the coupling step with fresh reagents.[3] | Uronium/aminium salts like HATU and HCTU form highly reactive OAt/OBt esters, which are more effective at overcoming the steric barrier of N-substituted amino acids.[5][9] Increasing the concentration of reactants and extending the reaction time drives the equilibrium towards product formation. |
| Formation of Deletion Sequences | - Incomplete coupling in the previous cycle. - Aggregation of the growing peptide chain. | - Implement the solutions for low coupling efficiency. - Incorporate "Magic Mixture" or chaotropic salts: Add ethylene carbonate or salts like LiCl to the coupling solution to disrupt secondary structures.[10] - Switch to a different solvent: NMP can be more effective than DMF in some cases.[10] | Peptide chain aggregation can physically block the N-terminal amine, preventing coupling. Solvents and additives that disrupt hydrogen bonding can improve accessibility. |
| Premature Fmoc Deprotection | - Extended exposure to basic conditions during a very slow coupling reaction. | - Ensure efficient coupling to minimize reaction time. - Use a non-nucleophilic base: Collidine or TMP are alternatives to DIPEA, though DIPEA is generally suitable. | While the Fmoc group is stable to tertiary amines like DIPEA, prolonged exposure, especially at elevated temperatures, can lead to some degree of deprotection.[4] |
Experimental Workflow: Comparative Analysis of Coupling Reagents
To determine the optimal coupling reagent for your specific sequence, a comparative experiment is recommended.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Advanced Coupling Strategies for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and best practices for the efficient coupling of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a critical building block in the development of peptide mimetics and other advanced therapeutic agents. Its unique structure presents specific challenges, making resin selection a pivotal decision in your synthesis strategy.
This document is structured to provide immediate, actionable solutions and a deeper mechanistic understanding to empower your research.
Resin Selection Guide: A Comparative Analysis
The choice of solid support is the first and most critical decision point for incorporating this compound. The properties of the resin and its linker directly influence coupling efficiency, side reactions, and the final C-terminal functionality of your peptide.
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Rink Amide Resin |
| C-Terminal Functionality | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Amide (-CONH₂) |
| Linker Type | Highly acid-labile trityl linker | Acid-labile benzyl ester linker | Acid-labile k-type handle (PAL/Rink) |
| Cleavage Conditions | Very Mild: 1-5% TFA in DCM[1], HFIP/DCM[2] | Strong: 95% TFA[3][4] | Strong: 95% TFA[3][4] |
| Key Advantage for this Coupling | High Steric Tolerance & Racemization Suppression. The bulky trityl group minimizes diketopiperazine formation and the mild loading conditions prevent racemization. | Widely used and cost-effective for C-terminal acids. | The standard for C-terminal peptide amides, crucial for many bioactive peptides.[5] |
| Primary Challenge for this Coupling | Premature cleavage. The linker's high acid sensitivity can lead to chain loss during subsequent coupling cycles if acidic conditions are not carefully controlled. | Backbone Amide Acylation. The secondary amine of the N-substituted glycine can be acylated, leading to chain termination. Risk of racemization during loading.[6] | Slower Kinetics. Coupling to the secondary amine on the linker can be sluggish, requiring more potent activation or longer reaction times. |
Troubleshooting Guide: Common Coupling Issues & Solutions
This section addresses specific problems you may encounter when coupling this compound to different resins.
Q1: My coupling efficiency is very low on Wang resin, and the Kaiser test is strongly positive. What's wrong?
A1: This is a classic issue stemming from the steric hindrance of the building block and the nature of the Wang resin linker.
-
Root Cause Analysis:
-
Steric Hindrance: this compound is a bulky, N-substituted amino acid. The N-terminal Fmoc group and the side-chain Boc group create significant steric congestion around the reactive carboxyl group, slowing down the coupling reaction.[7]
-
Inadequate Activation: Standard coupling conditions (e.g., DIC/HOBt) may not be sufficient to activate this hindered acid effectively, leading to incomplete reactions.[8]
-
Peptide Aggregation: As the peptide chain grows, it can aggregate on the resin, physically blocking the N-terminus from reacting with the incoming activated amino acid.
-
-
Immediate Corrective Actions:
-
Perform a Double Coupling: Immediately after the initial coupling attempt, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[9][10] This is often sufficient to drive the reaction to completion.
-
Switch to a More Potent Coupling Reagent: If double coupling fails, switch from standard carbodiimides to a uronium/phosphonium salt-based reagent like HATU or HCTU. These reagents form highly reactive intermediates that can overcome steric barriers more effectively.[11] See Protocol 1 for the recommended procedure.
-
Monitor with a Chloranil Test: The Kaiser test gives a false negative for secondary amines like the one formed after coupling this residue. Use the Chloranil test to correctly assess the presence of unreacted secondary amines.
-
Q2: I'm using 2-CTC resin and see a significant loss of peptide during synthesis, especially after several coupling cycles. Why is this happening?
A2: This indicates premature cleavage of your peptide from the highly acid-labile 2-CTC resin.
-
Root Cause Analysis:
-
Trace Acidity: The 2-CTC linker is sensitive to even trace amounts of acid. If your DMF contains dissolved CO₂ (forming carbonic acid) or if the incoming Fmoc-amino acid solution is slightly acidic, it can cause gradual cleavage.
-
"Self-Cleavage": The carboxylic acid of the incoming activated amino acid can contribute to the acidity of the local microenvironment, promoting cleavage.
-
Inadequate Neutralization: Insufficient base (e.g., DIPEA) during the coupling step can fail to neutralize all acidic species present.
-
-
Preventative & Corrective Actions:
-
Use a Weaker Base for Loading: When loading the first residue onto 2-CTC resin, use a hindered base like 2,4,6-collidine or DIPEA, but avoid a large excess which can cause other side reactions.[2]
-
Ensure High-Quality Solvents: Use fresh, amine-free grade DMF for all steps.[2]
-
Modify the Coupling Protocol: Add the coupling reagent (e.g., HATU) and the Fmoc-amino acid to the resin first, followed by the dropwise addition of DIPEA. This ensures that the base neutralizes acidic species in situ as the reaction proceeds. For a detailed procedure, refer to Protocol 2 .
-
Capping Step with Methanol: After loading the first amino acid, cap any remaining active trityl chloride sites on the resin with methanol to prevent side reactions.[12]
-
Q3: After cleaving my peptide from Rink Amide resin, I see a major side product in my HPLC that corresponds to the peptide minus the N-(tert-butyloxycarbonylmethyl)glycine residue. What is the cause?
A3: This points to incomplete coupling of the initial this compound to the Rink Amide linker, followed by capping of the unreacted sites.
-
Root Cause Analysis:
-
Sluggish First Coupling: The initial acylation of the Rink Amide linker's secondary amine can be slow. If the reaction does not go to completion, the subsequent capping step (e.g., with acetic anhydride) will block the unreacted sites.
-
Formation of Deletion Sequence: During the final cleavage, only the successfully coupled chains are released, while the capped sites do not yield a peptide product. If the next amino acid couples to an incompletely coupled first residue, you will generate a truncated or deletion sequence.
-
-
Preventative & Corrective Actions:
-
Extended First Coupling Time: For the first residue on Rink Amide resin, extend the coupling time to at least 4 hours, or even overnight, to ensure the reaction goes to completion.
-
Use a Potent Coupling Reagent: Employ HATU/DIPEA for the first coupling to maximize efficiency.
-
Confirm Completion: Before proceeding, take a small sample of the resin and perform a cleavage and LC-MS analysis to confirm the successful loading of the first residue. This validation step is crucial for difficult couplings.
-
Consider a Pre-loaded Resin: To bypass these issues entirely, using a commercially available, pre-loaded resin is often the most reliable and time-efficient strategy.[6]
-
Visualized Workflow & Logic
Troubleshooting Incomplete Coupling
The following decision tree outlines a systematic approach to diagnosing and resolving coupling failures with this compound.
Caption: Comparison of peptide-resin linkages.
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended as a primary strategy for coupling this compound, especially on Wang or Rink Amide resins.
-
Resin Preparation: Following Fmoc deprotection of the preceding residue, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Coupling Solution: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the coupling solution and vortex briefly. The solution will typically change color.
-
Coupling Reaction: Immediately add the activated solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a chloranil test to check for completion.
-
Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next Fmoc deprotection.
Protocol 2: Loading this compound onto 2-CTC Resin
This method minimizes premature cleavage and ensures efficient loading.
-
Resin Swelling: Swell the 2-CTC resin (1 eq.) in dry DCM for 1 hour in the reaction vessel.
-
Prepare Amino Acid Solution: In a separate flask, dissolve this compound (1.5 eq.) in dry DCM.
-
Add to Resin: Add the amino acid solution to the swollen resin.
-
Base Addition: Slowly add 2,4,6-collidine (3 eq.) to the resin slurry while agitating.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Capping: Drain the reaction solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) to the resin and agitate for 30 minutes. [12]7. Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). Dry the resin under vacuum.
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a "difficult" residue to couple? A: Its difficulty arises from a combination of factors: it is an N-substituted (secondary) amine, which is inherently less nucleophilic than a primary amine, and it is sterically bulky due to both the N-terminal Fmoc group and the tert-butyl group on the side chain. This combination slows down reaction kinetics significantly. [7] Q: Can I use microwave-assisted synthesis for this coupling? A: Yes, microwave-assisted SPPS can be highly effective. The elevated temperature can help overcome kinetic barriers and disrupt peptide aggregation, often reducing coupling times and increasing efficiency. [13]However, it is crucial to carefully control the temperature to avoid side reactions, such as racemization or degradation of the heat-labile Boc group.
Q: Are there alternatives to this compound? A: The choice of this building block is typically dictated by the final desired chemical structure. If flexibility exists, using a different linker or spacer might be an option. However, if this specific moiety is required, optimizing the coupling protocol with the correct resin choice is the most direct path to success.
Q: What is the impact of the tert-butyloxycarbonyl (Boc) group during coupling? A: The Boc group is relatively stable under the basic conditions of Fmoc deprotection and standard coupling. However, its bulk contributes significantly to the steric hindrance of the molecule. Furthermore, on highly acid-labile resins like 2-CTC, repeated cycles with trace acidity can potentially lead to partial loss of this side-chain protecting group, which would require careful analysis of the final product.
References
- Najera, C., & Abellán, V. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Vágner, J., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346–9. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Request PDF. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin. Retrieved from [Link]
-
INNO PHARMCHEM. (n.d.). Choosing the Right Resin: Fmoc-Gly-Rink Amide AM Resin vs. Others. Retrieved from [Link]
-
Ramage, R., & Raphy, G. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International Journal of Peptide and Protein Research, 39(1), 87–92. Retrieved from [Link]
-
ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. Retrieved from [Link]
-
Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381–6. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. jpt.com [jpt.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine stability in different solvents
Welcome to the technical support center for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile peptide synthesis building block. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Core Concept: A Molecule with Two Faces of Lability
This compound is a unique derivative featuring two critical protecting groups: the base-labile Fmoc group and the acid-labile tert-butyl ester within the N-(tert-butyloxycarbonylmethyl) substituent. Understanding the distinct chemical vulnerabilities of these two groups is the cornerstone of its successful application. The Fmoc group is susceptible to cleavage by bases, typically secondary amines like piperidine, via a β-elimination mechanism.[1][2] Conversely, the tert-butyl ester is robust under basic and neutral conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[3][4] This orthogonal stability profile dictates the solvents and reagents with which it is compatible.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and use of this compound.
Q1: What are the recommended solvents for dissolving this compound for immediate use in peptide coupling reactions?
A1: For standard solid-phase peptide synthesis (SPPS), high-purity, amine-free N,N-Dimethylformamide (DMF) is the most common and recommended solvent.[1] N-Methyl-2-pyrrolidone (NMP) is also an excellent, more polar alternative that can enhance solubility and improve coupling yields in some cases.[5] For reactions where polarity is a concern, mixtures of DMF with Dichloromethane (DCM) can be employed. It is critical to use fresh, high-quality solvents, as impurities can compromise the stability of the Fmoc group.[5][6]
Q2: How should I store the compound, both in solid form and in solution?
A2:
-
Solid Form: The compound is a white crystalline powder and should be stored refrigerated at 0-8°C, tightly sealed, and protected from moisture to ensure long-term stability.[7][8]
-
In Solution: Stock solutions should be prepared fresh for immediate use whenever possible. If a solution must be stored, even for a short period, it should be kept at low temperatures (2-8°C) and protected from light. Long-term storage in solution, particularly in DMF or NMP, is discouraged. DMF can degrade over time to produce dimethylamine, a base that can slowly cleave the Fmoc group.[5][6] NMP can also contain methylamine impurities that have a similar effect.[6]
Q3: What are the primary chemical incompatibilities and degradation pathways?
A3: The two primary degradation pathways correspond to the cleavage of its protecting groups:
-
Fmoc Group Cleavage: This occurs under basic conditions. Exposure to primary and secondary amines (e.g., piperidine, morpholine, or even amine impurities in solvents) will rapidly remove the Fmoc group.[9][10] Tertiary amines like N,N-diisopropylethylamine (DIEA) can also cause cleavage, albeit at a much slower rate.[10]
-
tert-Butyl Ester Cleavage: This occurs under acidic conditions. Strong acids like Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) will hydrolyze the tert-butyl ester, yielding a free carboxylic acid.[3][4] This reaction proceeds via the formation of a stable tert-butyl cation.[4]
Q4: Can I use heat to help dissolve the compound?
A4: Gentle warming (e.g., to 30-40°C) can be used cautiously to aid dissolution in solvents like DMF or NMP.[11] However, prolonged exposure to elevated temperatures is not recommended as it can accelerate potential degradation, especially if trace impurities are present in the solvent. Always use the mildest heating conditions necessary and use the solution promptly.
Troubleshooting Guide
This section addresses specific experimental problems, linking them to potential stability issues and providing actionable solutions.
| Problem | Potential Cause (Stability-Related) | Troubleshooting Steps & Solutions |
| Low or No Yield in Coupling Reaction | Fmoc-Group Degradation: The Fmoc group may have been prematurely cleaved before the coupling reaction, leaving a free amine that did not participate as intended. This is often caused by basic impurities in the solvent (e.g., old DMF).[5] | 1. Verify Solvent Quality: Use fresh, high-purity, amine-free grade DMF or NMP. Consider purchasing smaller bottles that are consumed more quickly. 2. Prepare Solutions Fresh: Do not use stock solutions of the amino acid that have been stored for extended periods. 3. LC-MS Analysis: Analyze an aliquot of your dissolved amino acid solution before coupling. Look for a peak corresponding to the mass of the fully deprotected N-(tert-butyloxycarbonylmethyl)glycine. |
| Appearance of an Unexpected Peak (Mass = M-222.2) | Premature Fmoc Deprotection: A peak with a mass corresponding to the starting material minus the mass of the Fmoc group (C₁₅H₁₂O₂ ≈ 222.2 Da) is a definitive sign of Fmoc cleavage. | 1. Eliminate Base Contamination: Check all reagents and solvents for sources of basic contamination. Ensure glassware is properly cleaned and free of residual amine bases from previous steps. 2. Review Additives: If using additives in your coupling cocktail, ensure they are not basic or that the pH of the overall solution does not become basic. |
| Appearance of an Unexpected Peak (Mass = M-56.1) | tert-Butyl Ester Hydrolysis: A peak with a mass corresponding to the starting material minus the mass of a tert-butyl group (C₄H₈ ≈ 56.1 Da) indicates the loss of this group due to acidic conditions. | 1. Eliminate Acid Contamination: This is less common during coupling but can occur if there is carryover from a previous acidic step (e.g., Boc-deprotection in a different part of the synthesis). Ensure thorough washing and neutralization protocols are followed. 2. Check Reagent pH: Ensure that the pH of your reaction mixture is not acidic. Some coupling activators or additives can be acidic. |
| Compound Fails to Dissolve Completely | Poor Solvent Choice or Aggregation: While soluble in DMF and NMP, high concentrations or the presence of other less-polar reagents can reduce solubility. Fmoc-containing molecules are also known to aggregate.[11] | 1. Use a Stronger Solvent System: Switch from DMF to NMP, which has a higher solvating power.[5] 2. Employ Solvent Mixtures: Adding a co-solvent like DCM or a small amount of DMSO can disrupt aggregation and improve solubility.[11] 3. Use Sonication: An ultrasonic bath can be effective at breaking up solid particles and aiding dissolution.[11] |
Stability Summary in Common Solvents
| Solvent | Condition | Fmoc Group Stability | tert-Butyl Ester Stability | Recommendation & Remarks |
| DMF, NMP | Neutral, Anhydrous | Good (Short-term) | Excellent | Recommended for coupling. Use high-purity, amine-free grade. Prepare solutions fresh.[5] |
| DCM | Neutral, Anhydrous | Good | Excellent | Good co-solvent. Less polar than DMF/NMP, so solubility may be lower.[5] |
| Acetonitrile (ACN) | Neutral, Anhydrous | Good | Excellent | A viable alternative to DMF, easier to remove under vacuum.[12] |
| Protic Solvents (e.g., MeOH, EtOH) | Neutral | Moderate | Excellent | Not recommended for reactions due to potential side reactions, but generally stable for short-term analysis (e.g., LC-MS). |
| 20% Piperidine in DMF | Strongly Basic | Highly Unstable | Excellent | This is the standard reagent for Fmoc deprotection.[1][2] AVOID if stability is desired. |
| TFA / DCM (e.g., 50%) | Strongly Acidic | Excellent | Highly Unstable | This is a standard reagent for tert-butyl ester cleavage.[3][4] AVOID if stability is desired. |
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability-related issues.
Experimental Protocols
Protocol for Assessing Stability in a User-Defined Solvent
This protocol provides a self-validating system to determine the stability of this compound in a solvent of your choice over a typical experimental timeframe.
Materials:
-
This compound
-
High-purity grade of the solvent to be tested
-
HPLC or LC-MS system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution (Time = 0):
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with the test solvent to create a ~1 mg/mL solution. Mix thoroughly.
-
This is your Test Solution .
-
-
Initial Analysis (T=0):
-
Immediately take an aliquot of the Test Solution and dilute it to a suitable concentration for your HPLC/LC-MS detector (e.g., 0.1 mg/mL).
-
Inject the diluted sample onto the HPLC/LC-MS system.
-
Run a gradient (e.g., 5-95% B over 15 minutes) to elute the compound and any potential impurities.
-
Record the peak area and retention time of the main compound. This is your T=0 reference point. The purity should be >98%.[7]
-
-
Incubation:
-
Store the remaining Test Solution in a sealed vial under conditions that mimic your experiment (e.g., room temperature on the benchtop, 4°C in a refrigerator). Protect from light.
-
-
Time-Point Analysis (e.g., T=4h, T=24h):
-
At designated time points (e.g., 4 hours, 8 hours, 24 hours), repeat step 2 with a new aliquot from the stored Test Solution .
-
Record the peak area of the main compound and note the appearance of any new peaks.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the T=0 measurement. A significant decrease (>2-3%) indicates degradation.
-
Analyze the mass and retention time of any new peaks. A peak corresponding to Fmoc loss (M-222.2) or tert-butyl loss (M-56.1) will identify the degradation pathway.
-
References
-
Organic Chemistry Tube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
-
ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3545. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73 (pp. 17-29). Humana Press. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. How best can I remove Fmoc from a peptide to expose the N-terminal?. [Link]
-
AAPPTec. Safety Data Sheet: Fmoc-Asp(OtBu)-(Dmb)Gly-OH. [Link]
-
LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]
-
Biosynce. This compound CAS 141743-16-0. [Link]
-
Kikuchi, G., et al. (2003). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 79(9), 245-255. [Link]
-
ResearchGate. Degradation pathways of glycine. [Link]
-
Reddit. Best solvent for FMOC removal. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
ResearchGate. (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. [Link]
-
Piekarski, D. J., et al. (2022). Glycine betaine metabolism is enabled in Methylorubrum extorquens PA1 by alterations to dimethylglycine dehydrogenase. Journal of Bacteriology, 204(1), e00388-21. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE | lookchem [lookchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing High-Throughput Screening with Fmoc-N-(tert-butyloxycarbonylmethyl)glycine Derivatives
Welcome to the technical support center for researchers utilizing libraries derived from Fmoc-N-(tert-butyloxycarbonylmethyl)glycine. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to navigate the complexities of high-throughput screening (HTS) with these unique chemical entities. This guide is structured to address common challenges, from library synthesis to hit validation, ensuring the integrity and success of your screening campaigns.
Part 1: Troubleshooting Guide
The unique structure of this compound, often used to create peptidomimetics and other complex scaffolds, can introduce specific challenges in an HTS environment. This section addresses the most frequently encountered issues.
Issue 1: High Rate of False Positives or Assay Interference
A common pitfall in HTS is a high rate of non-specific activity, leading to a costly and time-consuming hit validation process. Compounds derived from this compound may be prone to certain artifacts.
Possible Causes & Solutions:
-
Compound Aggregation: The planar nature of the Fmoc group, if not properly cleaved, or the overall hydrophobicity of the final molecule can lead to the formation of aggregates in aqueous assay buffers. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive signals.
-
Troubleshooting Steps:
-
Detergent Titration: Include a non-ionic detergent like Triton X-100 or Tween-20 (typically starting at 0.01%) in your assay buffer to disrupt aggregate formation. Run a dose-response curve of a known aggregating compound with and without detergent to validate your assay's sensitivity to this artifact.
-
Dynamic Light Scattering (DLS): For your top hits, use DLS to directly assess their aggregation propensity in the final assay buffer. This provides definitive evidence of aggregation.
-
Nephelometry: A high-throughput method to measure turbidity caused by insoluble compounds or aggregates.
-
-
-
Fluorescence Interference: The fluorenyl group of the Fmoc protecting group is inherently fluorescent. Incomplete deprotection during synthesis can lead to contamination of the final compounds with fluorescent impurities, which can interfere with fluorescence-based assays (e.g., FRET, FP).
-
Troubleshooting Steps:
-
QC of Library Plates: Before screening, run a blank plate (with only library compounds and assay buffer) through your reader to identify any intrinsic fluorescence at your assay's excitation and emission wavelengths.
-
LC-MS/UPLC Analysis: For any hits that are also intrinsically fluorescent, perform LC-MS analysis to confirm the purity and identify the presence of any Fmoc-containing impurities.
-
Orthogonal Assays: Validate hits using a label-free assay format, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are not susceptible to fluorescence interference.
-
-
Troubleshooting Workflow: High False-Positive Rate
Caption: A decision tree for troubleshooting high false-positive rates in HTS.
Issue 2: Poor Compound Solubility
The tert-butyloxycarbonylmethyl group adds a greasy, non-polar character to molecules, which can lead to poor solubility in the aqueous buffers used for most biological assays.
Possible Causes & Solutions:
-
Inappropriate Solvent: The choice of solvent for creating stock solutions and the final concentration of that solvent in the assay are critical.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a representative set of compounds in various DMSO alternatives like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) if DMSO is problematic.
-
Aqueous Solubility Measurement: Use a kinetic or thermodynamic solubility assay (e.g., nephelometry-based) to determine the aqueous solubility limit of your compounds in the final assay buffer. This will help you set a maximum screening concentration.
-
Formulation Development: For promising hits, consider formulation strategies with cyclodextrins or other excipients to improve solubility for follow-up studies.
-
-
Table 1: Recommended Starting Solvent Conditions
| Solvent | Max Final Assay Conc. | Pros | Cons |
| DMSO | < 1% | Universal solvent, HTS compatible | Can affect enzyme activity, precipitation risk |
| DMA | < 0.5% | Good for polar compounds | Higher viscosity, potential for reactivity |
| Ethanol | < 2% | Biologically compatible | Not suitable for highly non-polar compounds |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in library design for HTS?
A1: This molecule is a bifunctional building block. The Fmoc group is a standard protecting group for the amine, used in solid-phase peptide synthesis. The tert-butyloxycarbonylmethyl group attached to the nitrogen atom introduces a protected carboxylic acid functionality. This allows for the creation of N-substituted glycine units within a peptide or small molecule backbone. This is a key strategy for generating peptidomimetics with improved metabolic stability and conformational control compared to natural peptides, which are often poor drug candidates.
Q2: My hit confirmation rate is very low. Could the library quality be the issue?
A2: Absolutely. For libraries synthesized using building blocks like this one, rigorous quality control is paramount.
-
Purity: Aim for >90% purity for screening decks, confirmed by LC-MS. Impurities from incomplete deprotection or side reactions are a major source of false positives and negatives.
-
Identity: Confirm the mass of the final compound for each library member to ensure the correct synthesis occurred.
-
Quantity: Ensure accurate quantification of the compounds in your plates. Concentration errors can lead to misleading SAR (Structure-Activity Relationship) data. We recommend using a method like acoustic dispensing for accurate volume transfer.
Q3: How can I proactively design my assay to be more robust against artifacts from this type of library?
A3: A well-designed assay is your best defense.
-
Counter-Screening: Develop a counter-screen that uses a similar detection method but lacks the biological target. For example, if you are screening for an enzyme inhibitor, a counter-screen could be the same reaction without the enzyme. This helps to identify compounds that interfere with the detection technology itself.
-
Target-Independent Readouts: Include controls in your assay plates that measure target-independent effects. For instance, in a cell-based assay measuring luciferase, include cells that do not express the target to identify compounds that generally affect cell viability or the reporter enzyme.
-
Orthogonal Validation: Plan for an orthogonal follow-up assay from the beginning. If your primary screen is fluorescence-based, have a label-free method like SPR ready to go for hit validation. This provides a much higher degree of confidence in your confirmed hits.
Part 3: Experimental Protocol
Protocol: High-Throughput Nephelometry for Solubility Assessment
This protocol provides a method for assessing the aqueous solubility of library compounds in a 384-well format.
Materials:
-
384-well clear-bottom plates (e.g., Corning 3702)
-
Acoustic liquid handler (e.g., Echo 525) or pin tool
-
Plate reader with nephelometry capability
-
Assay buffer (the same buffer used in your primary HTS)
-
Compound library plates (10 mM in DMSO)
Methodology:
-
Prepare Assay Plate: Dispense 20 µL of assay buffer into all wells of a 384-well plate.
-
Compound Transfer: Using an acoustic liquid handler, transfer a range of compound volumes (e.g., 20 nL to 400 nL) from the 10 mM stock plate to the assay plate to create a dose-response curve. This will correspond to final concentrations from 10 µM to 200 µM. Include DMSO-only controls.
-
Incubation: Incubate the plates at room temperature for 1 hour to allow for equilibration.
-
Measurement: Read the plate using a nephelometer. The output will be a measure of light scattering, which is directly proportional to the amount of precipitated compound.
-
Data Analysis:
-
Subtract the average signal from the DMSO-only control wells.
-
Plot the nephelometry signal versus the compound concentration.
-
The "kinetic solubility" is the concentration at which the light scattering signal begins to increase significantly above the baseline. This concentration should be considered the upper limit for your primary screen.
-
References
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine by HPLC and its Alternatives
In the landscape of synthetic peptide chemistry and drug development, the starting materials' purity is not merely a quality metric; it is the bedrock upon which the entire downstream process is built. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a crucial building block, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the efficacy and safety of the final therapeutic agent. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for purity analysis against other viable methods, grounded in established scientific principles and regulatory expectations.
Part 1: The Gold Standard: Reversed-Phase HPLC (RP-HPLC) for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the universally accepted method for the purity analysis of non-polar to moderately polar compounds like this compound. Its widespread adoption is a testament to its robustness, reproducibility, and high resolving power.
The Principle of Separation: A Dance of Hydrophobicity
The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase, which is typically a silica support chemically modified with C18 (octadecylsilyl) alkyl chains. Our target molecule, this compound, possesses both hydrophobic (Fmoc group) and more polar (glycine backbone, Boc group) moieties. When introduced into the column, it partitions between the non-polar stationary phase and the polar mobile phase.
Impurities, such as those lacking the Fmoc group or having other modifications, will exhibit different degrees of hydrophobicity. By carefully modulating the composition of the mobile phase—usually a mixture of an aqueous solvent and an organic modifier like acetonitrile or methanol—we can control the elution of these compounds. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to ensure that both early-eluting (more polar) and late-eluting (more hydrophobic) impurities are effectively separated from the main analyte peak.
A Validated Experimental Protocol for RP-HPLC Analysis
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis. This aligns with the principles outlined in major pharmacopeias and ICH guidelines.
Instrumentation and Consumables:
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
-
Sample: The test sample of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% B |
Methodology:
-
System Preparation: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL.
-
Inject the standard solution six replicate times.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram for 30 minutes.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Caption: Workflow for RP-HPLC purity analysis.
Part 2: A Comparative Overview of Alternative Analytical Techniques
While RP-HPLC is the workhorse for routine quality control, other techniques offer complementary or, in some cases, superior information, particularly during process development and impurity characterization.
1. Ultra-High-Performance Liquid Chromatography (UPLC):
-
Principle: UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation that can handle much higher pressures.
-
Advantages: This results in significantly faster analysis times, improved resolution, and higher sensitivity.
-
Disadvantages: Requires specialized, more expensive equipment and may require more rigorous sample filtration to prevent column clogging.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS couples the separation power of liquid chromatography (either HPLC or UPLC) with the detection capabilities of mass spectrometry.
-
Advantages: It not only quantifies impurities but also provides their mass-to-charge ratio, which is invaluable for structural elucidation and identification of unknown impurities.
-
Disadvantages: Higher operational complexity and cost. Quantification can be more challenging than with a UV detector due to variations in ionization efficiency.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR spectroscopy provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).
-
Advantages: It is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It is also highly specific for structure confirmation.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. The instrumentation is expensive and requires a specialized environment.
At-a-Glance Comparison of Analytical Methods
| Feature | HPLC | UPLC | LC-MS | ¹H NMR |
| Primary Use | Routine QC, Purity | High-throughput screening, Purity | Impurity Identification | Structure Elucidation, Purity |
| Speed | Moderate | Very Fast | Moderate to Very Fast | Slow |
| Resolution | Good | Excellent | Good to Excellent | Not Applicable |
| Sensitivity | High | Very High | Very High | Low |
| Information | Retention Time, Quantity | Retention Time, Quantity | Retention Time, Quantity, Mass | Chemical Structure, Quantity |
| Cost (Instrument) | Moderate | High | Very High | Very High |
| Cost (Operational) | Low | Moderate | High | Moderate |
Part 3: Strategic Method Selection and the Imperative of Validation
The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the stage of drug development and the specific questions that need to be answered.
-
For routine quality control of raw materials and final products: Standard RP-HPLC is the most cost-effective and reliable choice. Its robustness is well-established, and methods can be easily transferred between laboratories.
-
For high-throughput screening or when faster turnaround is critical: UPLC offers a significant advantage in speed without compromising, and often improving, separation quality.
-
For impurity profiling, process development, and troubleshooting: LC-MS is the undisputed champion. The ability to identify unknown peaks is crucial for understanding degradation pathways and ensuring product safety.
-
For primary characterization of a new batch or reference standard: ¹H NMR provides unequivocal structural confirmation and an orthogonal measure of purity.
The following decision tree can guide the selection process:
Caption: Decision tree for analytical method selection.
Regardless of the chosen method, validation is a non-negotiable step. Any analytical procedure used to generate data for regulatory submissions must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.
Conclusion
The purity analysis of this compound is a critical control point in the synthesis of peptide-based therapeutics. While RP-HPLC remains the gold standard for routine analysis due to its balance of performance, cost, and reliability, a modern analytical scientist must be adept at leveraging the unique strengths of other techniques. UPLC offers speed, LC-MS provides unparalleled identification capabilities, and NMR delivers definitive structural information. A strategic, phase-appropriate application of these methods, underpinned by rigorous validation, is essential for ensuring the quality and integrity of pharmaceutical development.
References
A Comparative Study of Linker Technologies: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine vs. Polyethylene Glycol (PEG)
A Senior Application Scientist's Guide to Strategic Linker Selection in Bioconjugation and Drug Development
In the intricate landscape of therapeutic and diagnostic agent development, the choice of a chemical linker is a critical determinant of the final product's success. The linker, a seemingly simple molecular bridge, profoundly influences a bioconjugate's stability, solubility, pharmacokinetics, and biological activity. This guide provides an in-depth, objective comparison of two distinct linker strategies: the use of a protected amino acid derivative, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, and the widely employed polymeric linker, Polyethylene Glycol (PEG). This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their bioconjugation endeavors.
Conceptual Framework: Understanding the Roles of this compound and PEG Linkers
This compound and PEG linkers originate from different corners of chemical biology and serve fundamentally different primary purposes, which in turn dictates their application as linkers.
This compound: The Precision Building Block
This compound is a versatile amino acid derivative primarily utilized in solid-phase peptide synthesis (SPPS).[1][2] Its structure features two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyloxycarbonyl (Boc) group.[1][3] This orthogonal protection scheme makes it a valuable tool for constructing complex peptides and for introducing a short, defined spacer within a peptide sequence.[3] When used as a linker, it essentially functions as a single, modified glycine unit, offering a short, conformationally distinct spacer.[4][5]
Polyethylene Glycol (PEG): The Macromolecular Modulator
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[] Unlike the single amino acid derivative, PEG linkers are macromolecular and are available in a wide range of lengths and architectures (linear, branched, etc.).[] Their primary role in bioconjugation is to modulate the physicochemical and pharmacokinetic properties of the conjugated molecule.[7] The process of attaching PEG chains, known as PEGylation, is a well-established strategy to enhance drug properties.[7]
Head-to-Head Comparison: Key Physicochemical and Biological Properties
The decision to use a short, glycine-based linker versus a long-chain PEG linker hinges on the specific requirements of the bioconjugate. The following table provides a comparative overview of their key properties.
| Feature | This compound (as a linker) | Polyethylene Glycol (PEG) Linker |
| Structure | Short, single amino acid derivative | Long-chain polymer of repeating ethylene oxide units |
| Flexibility | Relatively constrained, introduces a specific dihedral angle | Highly flexible and dynamic |
| Hydrophilicity | Inherently less hydrophilic than PEG | Highly hydrophilic, enhances water solubility |
| Impact on Solubility | Minimal impact, may slightly increase solubility depending on the conjugate | Significantly increases the solubility of hydrophobic molecules |
| Impact on Stability | Generally stable amide bond upon conjugation | Stable ether backbone, protects against proteolysis |
| Impact on Pharmacokinetics | Minimal impact on circulation half-life | Significantly increases hydrodynamic radius, prolonging circulation half-life |
| Immunogenicity | Generally non-immunogenic as a single amino acid | Low immunogenicity, though anti-PEG antibodies can occur |
| Applications | Introducing short, precise spacing in peptide-based conjugates, fine-tuning molecular architecture | Enhancing drug solubility and stability, extending plasma half-life, reducing immunogenicity |
Causality in Experimental Choices: Why Choose One Over the Other?
The selection of either a glycine-based linker or a PEG linker is a strategic decision driven by the desired final properties of the bioconjugate.
When to Choose this compound (or similar short linkers):
The use of a short, glycine-based linker is preferred when precise spatial control is paramount and modulation of pharmacokinetic properties is not the primary objective. Glycine-rich linkers are known for their flexibility, which can be crucial for maintaining the biological activity of the conjugated domains.[4] The rigidity of the peptide backbone, interspersed with the flexibility of glycine, can be used to orient different parts of a molecule in a specific, desired conformation. For instance, in the design of certain antibody-drug conjugates (ADCs) or fusion proteins, a short linker may be necessary to ensure proper folding and interaction of the domains.[8]
When to Choose a PEG Linker:
PEG linkers are the go-to choice when the primary goal is to improve the drug-like properties of a biomolecule.[] The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can mask it from the immune system and reduce proteolytic degradation.[7] This "stealth" effect, combined with the increased size of the conjugate, leads to a longer circulation half-life and reduced renal clearance.[7][9] PEG linkers are particularly advantageous for:
-
Solubilizing hydrophobic drugs: Many potent anticancer drugs are hydrophobic and prone to aggregation. A PEG linker can significantly enhance their solubility and bioavailability.[7]
-
Extending the half-life of peptides and small proteins: These molecules are often rapidly cleared from circulation. PEGylation can dramatically increase their residence time in the body, reducing the required dosing frequency.[9]
-
Reducing the immunogenicity of therapeutic proteins: By sterically hindering access to epitopes, PEG can reduce the likelihood of an immune response against a foreign protein.
Experimental Protocols: A Self-Validating Approach
The following protocols outline the typical workflows for incorporating each type of linker, emphasizing the distinct chemical strategies involved.
Protocol 1: Incorporation of a Glycine-Based Linker using this compound in SPPS
This protocol describes the incorporation of the glycine derivative into a peptide sequence on a solid support, which can then be conjugated to another molecule.
Workflow Diagram:
Caption: Workflow for incorporating a glycine linker via SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin) with a free amine group. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitor with a ninhydrin test).
-
-
Fmoc Deprotection:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group, exposing the amine for the next coupling step.
-
-
Peptide Chain Elongation: Continue the SPPS cycles by coupling subsequent Fmoc-protected amino acids until the desired peptide sequence is synthesized.
-
Cleavage and Side-Chain Deprotection:
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This step also removes the Boc protecting group from the glycine linker.
-
-
Purification and Conjugation:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide-linker construct by reverse-phase HPLC.
-
The purified peptide with the exposed functional group on the glycine linker can then be conjugated to another molecule using appropriate bioconjugation chemistry.
-
Protocol 2: Direct PEGylation of a Protein
This protocol describes the conjugation of a functionalized PEG linker to a protein, a common strategy for improving its therapeutic properties.
Workflow Diagram:
Caption: General workflow for protein PEGylation.
Step-by-Step Methodology:
-
Protein and PEG Linker Preparation:
-
Prepare a solution of the protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the functionalized PEG linker (e.g., NHS-PEG for targeting lysine residues) in the same buffer or a compatible solvent.
-
-
Conjugation Reaction:
-
Add the PEG linker solution to the protein solution at a specific molar ratio. The ratio will depend on the desired degree of PEGylation and should be optimized.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing for a defined period (e.g., 1-2 hours). The optimal pH for NHS ester reactions is typically between 7.4 and 8.5.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains a primary amine to react with any excess NHS-PEG.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and other impurities by a suitable chromatography method. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated protein from the smaller unreacted PEG. Ion-exchange chromatography (IEX) can also be used to separate species with different degrees of PEGylation.
-
-
Characterization of the Conjugate:
-
Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity. Techniques such as SDS-PAGE will show a shift in molecular weight, and mass spectrometry can provide more precise information on the number of attached PEG chains.
-
Conclusion: A Strategic Approach to Linker Selection
The choice between a short, structurally defined linker derived from this compound and a long-chain, property-modulating PEG linker is not a matter of one being superior to the other, but rather a strategic decision based on the desired outcome.
-
This compound is the tool of choice for precision engineering of peptide-based constructs where exact spacing and conformation are critical. Its utility lies in its seamless integration into established SPPS workflows.
-
PEG linkers are indispensable for enhancing the therapeutic potential of biopharmaceuticals by improving their solubility, stability, and pharmacokinetic profiles. The versatility in PEG chain length and architecture allows for fine-tuning of these properties.
A thorough understanding of the fundamental differences in their chemical nature, properties, and intended applications, as outlined in this guide, will empower researchers to select the optimal linker strategy, thereby accelerating the development of novel and effective therapeutic and diagnostic agents.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
- Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 20(8), 848-883.
- Google Patents. (2014). US8664407B2 - Chemical linkers with single amino acids and conjugates thereof.
- Evers, T. H., et al. (2006). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry, 45(44), 13183–13194.
- Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369.
-
Royal Society of Chemistry. (n.d.). Amino acid and peptide bioconjugates. Retrieved from [Link]
-
LookChem. (n.d.). Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information “Inverse” Synthesis of Polymer Bioconjugates using Soluble Supports. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-N-(tert-butyloxycarbonylméthyl)glycine. Retrieved from [Link]
-
ResearchGate. (2006). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]
-
AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?. Retrieved from [Link]
-
UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mitigating Peptide Aggregation: A Comparative Analysis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine and Other Backbone Modification Strategies
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of "difficult sequences" is a persistent bottleneck. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to on-resin aggregation, leading to incomplete reactions, low yields, and arduous purifications. This guide provides an in-depth technical comparison of advanced chemical tools designed to overcome these obstacles, with a special focus on the performance of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in various peptide sequences. We will objectively compare its utility with established alternatives like pseudoproline and 2,4-dimethoxybenzyl (Dmb) dipeptides, supported by experimental insights and detailed protocols.
The Genesis of "Difficult Sequences": Understanding On-Resin Aggregation
During SPPS, the nascent peptide chain, anchored to a solid support, can adopt secondary structures, primarily β-sheets. These structures facilitate intermolecular hydrogen bonding between adjacent peptide chains, leading to the formation of insoluble aggregates. This aggregation physically obstructs reactive sites, impeding both the removal of the temporary Nα-Fmoc protecting group and the subsequent coupling of the next amino acid. The consequence is a crude product contaminated with deletion and truncated sequences, which are often challenging to separate from the desired full-length peptide.
A primary strategy to circumvent this issue is the introduction of backbone modifications that disrupt the hydrogen bonding network responsible for aggregation. This guide will delve into the mechanisms and practical applications of three key classes of these "synthesis-enhancing" building blocks.
Disrupting Aggregation: A Head-to-Head Comparison of Backbone Modification Strategies
Fmoc-Pseudoproline Dipeptides: The "Kink-Inducers"
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized onto the backbone nitrogen, forming a temporary oxazolidine ring. This modification introduces a proline-like "kink" into the peptide backbone, which effectively disrupts the formation of β-sheets.[1][] This temporary modification is fully reversible under standard cleavage conditions with trifluoroacetic acid (TFA), regenerating the native amino acid in the final peptide.[1]
Mechanism of Action:
The oxazolidine ring structure favors a cis-amide bond over the more common trans-amide bond, disrupting the regular backbone conformation necessary for inter-chain hydrogen bonding and aggregation.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Performance Insights:
The synthesis of human Amylin, a 37-residue peptide notorious for its aggregation propensity, serves as a compelling case study. Standard Fmoc-SPPS of hAmylin yields only trace amounts of the desired product. However, the strategic incorporation of pseudoproline dipeptides enables the successful synthesis of the full-length peptide in high yield and purity, sufficient for subsequent on-resin disulfide bond formation.[]
Fmoc-Dmb-Dipeptides: The Steric Blockers
In this class of reagents, a 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of the second amino acid in a dipeptide, most commonly glycine. This bulky substituent acts as a steric shield, physically preventing the close approach of peptide chains and thereby inhibiting the formation of intermolecular hydrogen bonds.[3]
Mechanism of Action:
The Dmb group on the amide nitrogen sterically hinders the formation of the hydrogen bonds that are essential for β-sheet formation. This protection is cleaved during the final TFA treatment.
Caption: Steric hindrance of hydrogen bonding by a Dmb group.
Performance in Aspartimide-Prone Sequences:
A significant side reaction in SPPS is the formation of aspartimide, particularly in sequences containing the Asp-Gly motif. This occurs via an intramolecular cyclization under the basic conditions of Fmoc deprotection. The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a pre-formed dipeptide with Dmb protection on the glycine nitrogen, completely prevents this side reaction by rendering the amide nitrogen non-nucleophilic.[3][4]
This compound: A Versatile Building Block
This compound, also known as Fmoc-Nasp(OtBu)-OH, is an N-substituted glycine derivative that offers a unique approach to mitigating synthesis challenges. Its structure suggests a dual role in preventing both aggregation and specific side reactions.
Inferred Mechanism of Action:
The N-(tert-butyloxycarbonylmethyl) group introduces steric bulk on the backbone nitrogen, similar to the Dmb group, which can disrupt inter-chain hydrogen bonding and prevent aggregation. The structural similarity to a protected aspartic acid residue, as indicated by its alternative name, strongly suggests its utility in preventing aspartimide formation when incorporated in place of an Asp-Xaa sequence. The tert-butyl ester is cleaved during the final TFA treatment, yielding a carboxymethyl group on the glycine nitrogen.
Comparative Performance Summary
| Feature | Fmoc-Pseudoproline Dipeptides | Fmoc-Dmb-Dipeptides | This compound |
| Primary Mechanism | Conformational disruption ("kink") | Steric hindrance | Steric hindrance and potential for side reaction prevention |
| Key Application | Overcoming aggregation in hydrophobic/β-branched sequences | Preventing aggregation and aspartimide formation (especially Asp-Gly) | Potentially broad application in preventing aggregation and aspartimide-like side reactions |
| Residue Specificity | Requires Ser or Thr | Most common with Gly, but other variants exist | Incorporated as a modified Gly residue |
| Final Product | Native peptide sequence | Native peptide sequence | Peptide with an N-carboxymethylglycine residue |
Experimental Protocols for Comparative Analysis
To provide a definitive, data-driven comparison, the following experimental protocol is proposed for the synthesis of a model "difficult" peptide, such as a fragment of the amyloid beta peptide (Aβ17-23: LVFFAED), using each of the three backbone modification strategies.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amide)
-
Amino Acids: Fmoc-protected amino acids, including:
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
-
Specialty Reagents:
-
Strategy 1: Fmoc-Phe-Ser(ψPro)-OH (or a suitable pseudoproline for the sequence)
-
Strategy 2: Fmoc-Phe-(Dmb)Gly-OH (as a representative Dmb-dipeptide)
-
Strategy 3: this compound
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents:
-
Deprotection: 20% (v/v) piperidine in DMF
-
Coupling: HATU, N,N-Diisopropylethylamine (DIPEA)
-
Cleavage: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Synthesis Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling (Standard): For standard residues, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 2 minutes. Add to the resin and couple for 1-2 hours.
-
Amino Acid Coupling (Specialty Reagents):
-
For the comparative step in the sequence, use 1.5-2 equivalents of the respective specialty dipeptide or modified glycine, with a corresponding adjustment in HATU and DIPEA, and couple for 2-4 hours.
-
-
Monitoring and Washing: After each coupling, perform a Kaiser test to ensure completion. Wash the resin with DMF (5x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF, then DCM, and dry under vacuum. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Peptide Isolation and Analysis: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Analyze the crude peptide by RP-HPLC and LC-MS to determine purity and yield.
Expected Outcomes and Data Presentation
The results of this comparative synthesis should be presented in a clear, tabular format to allow for objective assessment.
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) by RP-HPLC | Major Impurities Identified by LC-MS |
| Standard SPPS | Expected Low | Expected Low | Deletion sequences (e.g., des-Phe, des-Ala), Truncated peptides |
| Pseudoproline Dipeptide | Expected High | Expected High | Minimal deletion/truncation |
| Dmb-Dipeptide | Expected High | Expected High | Minimal deletion/truncation |
| Fmoc-N-(Boc-methyl)glycine | To be determined | To be determined | To be determined |
Conclusion
The strategic incorporation of backbone-modified amino acids is an indispensable tool for overcoming the challenges of synthesizing "difficult" peptide sequences. While pseudoproline and Dmb-dipeptides are well-established and highly effective, This compound presents a promising, versatile alternative that warrants further investigation. Its unique structure suggests a dual capacity to mitigate both aggregation and potential side reactions. By conducting rigorous comparative studies as outlined in this guide, researchers can make informed decisions on the optimal strategy for their specific synthetic challenges, ultimately accelerating the discovery and development of novel peptide-based therapeutics and research tools.
References
-
BenchChem. (2025). A Comparative Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Focus on Fmoc-Ile-Thr. Link
-
BenchChem. (2025). Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Ile-. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 35-43. Link
-
ResearchGate. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Link
-
MDPI. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Link
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
-
Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Link
-
PubMed. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Link
-
BenchChem. (2025). Minimizing aspartimide formation with DMB group in peptide synthesis. Link
-
VulcanChem. (n.d.). Fmoc-asp(otbu)-(dmb)gly-oh - 900152-72-9. Link
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link
-
Bachem. (2021). Pseudoproline & Isoacyl dipeptides. Link
-
Wiley Online Library. (2015). Advances in Fmoc solid-phase peptide synthesis. Link
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Link
-
MDPI. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Link
-
PubMed. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. Link
-
AAPPTEC. (n.d.). Pseudoproline Dipeptides Archives. Link
-
AAPPTEC. (n.d.). SYNTHESIS NOTES. Link
Sources
A Senior Application Scientist's Guide to the Characterization of Peptides Synthesized with Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Introduction: Navigating the Landscape of Pseudopeptides and Peptoids
In the pursuit of novel therapeutics and advanced biomaterials, researchers are increasingly turning to peptide mimics, or "pseudopeptides," to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor cell permeability.[1] A prominent class of these mimics is peptoids, or oligomers of N-substituted glycines, which feature a repositioned side chain from the α-carbon to the backbone nitrogen atom.[1] This structural modification imparts remarkable resistance to proteolysis while offering a high degree of chemical diversity.[1]
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine stands out as a versatile building block in the synthesis of these modified peptides. Its unique structure, featuring a Boc-protected carboxyl group on the N-alkyl substituent, allows for the introduction of a functionalizable handle, paving the way for the creation of complex architectures like branched or cyclic peptides. This guide provides a comprehensive overview of the synthesis and characterization of peptides incorporating this valuable monomer, offering a comparative perspective against other N-alkylated glycine alternatives and presenting detailed experimental protocols for their robust analysis.
This compound: A Unique Building Block
The structure of this compound offers a distinct advantage in solid-phase peptide synthesis (SPPS). The N-terminal Fmoc group provides the necessary temporary protection, removable under mild basic conditions, which is a hallmark of the widely used Fmoc/tBu synthesis strategy.[2][3] The tert-butyl ester on the N-alkyl chain serves as a stable protecting group that can be cleaved simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.[4]
This dual-protection scheme allows for the seamless integration of this N-substituted glycine into standard Fmoc-SPPS protocols, either through the "monomer" or "submonomer" approach. The submonomer method, in particular, is a powerful strategy for building peptoid backbones, involving a two-step iterative cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine.[5]
Caption: General workflow for solid-phase synthesis of a peptide containing this compound.
Comparative Analysis with Alternative N-Alkylated Glycine Monomers
While this compound offers the unique ability to introduce a carboxylic acid functionality, a variety of other Fmoc-N-alkylated glycine monomers are available for peptoid synthesis, each with its own set of properties.[6] The choice of monomer can significantly impact the physicochemical properties of the resulting peptide, including its solubility, conformational flexibility, and biological activity.[7]
| Monomer | Side Chain | Key Feature | Potential Application |
| This compound | -CH₂-COO-tBu | Introduces a protected carboxylic acid | Site for conjugation, cyclization, or branching |
| Fmoc-N-methyl-glycine | -CH₃ | Simple, non-bulky alkyl group | Increases proteolytic stability with minimal steric hindrance |
| Fmoc-N-isobutyl-glycine | -CH₂-CH(CH₃)₂ | Hydrophobic, branched alkyl group | Mimicking hydrophobic amino acid side chains |
| Fmoc-N-(2-methoxyethyl)-glycine | -CH₂-CH₂-O-CH₃ | Hydrophilic, flexible chain | Improving solubility of hydrophobic sequences |
The selection of the N-alkyl group influences not only the final properties of the peptide but also the efficiency of the synthesis itself. Sterically hindered N-alkyl groups can lead to slower coupling kinetics, potentially requiring longer reaction times or more potent coupling reagents to achieve complete incorporation.[8]
Experimental Protocols: Synthesis and Characterization
This section provides a detailed, step-by-step methodology for the synthesis of a model peptide containing an N-(tert-butyloxycarbonylmethyl)glycine residue, followed by its characterization using standard analytical techniques.
I. Solid-Phase Peptide Synthesis (SPPS)
The following protocol is based on a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale using Rink Amide resin for a C-terminally amidated peptide.[6]
Materials:
-
Rink Amide MBHA resin (0.6 mmol/g loading)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the this compound residue.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Collect the cleavage solution and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Caption: A typical workflow for the purification and characterization of a synthesized peptide.
II. Characterization by HPLC and Mass Spectrometry
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of the crude peptide and for its purification.[9]
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Expected Results: A successful synthesis will yield a major peak corresponding to the full-length peptide. The retention time will depend on the overall hydrophobicity of the peptide. The integration of this peak provides a quantitative measure of the crude purity.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the purified peptide.[9]
Expected Results: The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the target peptide. The presence of the N-(tert-butyloxycarbonylmethyl)glycine residue will increase the mass of the peptide by the mass of this residue. During MS/MS fragmentation, characteristic losses of the Boc group (56 Da for isobutylene or 100 Da for the entire Boc group) from the precursor ion can be observed, which helps to confirm the presence and location of the modification.[10]
| Analysis | Expected Outcome |
| Crude HPLC Purity | A major peak with purity typically ranging from 50-80%, depending on the sequence. |
| Purified HPLC Purity | >95% |
| Mass Spectrometry (MS) | A major ion corresponding to the calculated [M+H]⁺ of the target peptide. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the peptide sequence, with potential neutral loss of the Boc group. |
III. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution.[11] For peptides containing N-substituted glycines, NMR is particularly useful for studying the cis/trans isomerization of the tertiary amide bonds.[11]
Expected NMR Features:
-
¹H NMR: The presence of the N-CH₂-COO-tBu group will give rise to characteristic signals. The methylene protons adjacent to the nitrogen and the carbonyl group will appear as singlets, and the tert-butyl protons will appear as a singlet around 1.4-1.5 ppm. The presence of both cis and trans conformers around the N-substituted amide bond may lead to the appearance of two sets of signals for the adjacent residues.
-
¹³C NMR: The carbonyl carbon of the tert-butyl ester and the methylene carbon of the N-alkyl chain will have distinct chemical shifts.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all proton resonances and for determining the three-dimensional structure of the peptide, including the conformation around the N-substituted residue.
Conclusion: A Powerful Tool for Peptide Engineering
This compound is a valuable and versatile building block for the synthesis of modified peptides and peptoids. Its compatibility with standard Fmoc-SPPS protocols and the ability to introduce a protected carboxylic acid functionality make it a powerful tool for creating complex peptide architectures. While the synthesis of N-alkylated peptides can present challenges such as steric hindrance during coupling, these can often be overcome with optimized reaction conditions.
The characterization of peptides containing this modification relies on a combination of standard analytical techniques, including RP-HPLC for purity assessment and purification, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for detailed structural elucidation. By understanding the expected outcomes of these analyses, researchers can confidently synthesize and characterize novel pseudopeptides with tailored properties for a wide range of applications in drug discovery and materials science.
References
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]
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Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo (N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Available at: [Link]
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Wellings, D. A., & Atherton, E. (1997). Standard solid-phase peptide synthesis. In Methods in enzymology (Vol. 289, pp. 44-67). Academic Press. Available at: [Link]
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Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. In Methods in enzymology (Vol. 267, pp. 437-447). Academic Press. Available at: [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). Fmoc-N-Alkylglycines. Retrieved from [Link]
-
Fujii, N., & Yajima, H. (1981). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International journal of peptide and protein research, 18(4), 381-386. Available at: [Link]
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1438. Available at: [Link]
-
Thompson, L. R., et al. (2011). Part 1: N-alkylated glycines as potent α2δ ligands. Bioorganic & medicinal chemistry letters, 21(12), 3764-3766. Available at: [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Crystals, 13(7), 1113. Available at: [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC and mass spectrometry analysis of 9. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Sciforum. (n.d.). Fragments of peptoid 1: Synthesis of N-‐subs8tuted glycine monomers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]
-
National Institutes of Health. (2012). N-Aminosulfamide peptide mimic synthesis by alkylation of aza-sulfurylglycinyl peptides. Organic letters, 14(5), 1234-1237. Available at: [Link]
-
ResearchGate. (n.d.). Sequences and physicochemical data of the peptides modified in position.... Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive and Membrane-Permeable Cyclic Peptide Natural Products: Design, Synthesis, and Case Studies. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
bioRxiv. (2021). Expanding N-Glycopeptide Identifications by Fragmentation Prediction and Glycome Network Smoothing. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Strategies to improve the physicochemical properties of peptide-based drugs. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]
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A Comparative Guide to the Orthogonality of Protecting Groups in Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
This guide provides an in-depth technical analysis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a pivotal building block in modern peptide and peptidomimetic synthesis. We will explore the chemical principles that underpin the orthogonality of its protecting groups, offering a comparative analysis of deprotection strategies supported by experimental protocols and data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecular architectures.
Introduction: The Principle of Orthogonal Protection
In the stepwise assembly of peptides and other complex molecules, the concept of "orthogonal protection" is paramount. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise, regioselective modification of a molecule.[1][2][3] this compound is a prime exemplar of this principle, incorporating two chemically distinct, orthogonally removable protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) ester.
This strategic design permits the sequential unmasking of either the primary amine or the carboxylic acid functionality, providing critical flexibility in synthetic routes for applications ranging from solid-phase peptide synthesis (SPPS) to the creation of peptide-drug conjugates and complex scaffolds.[4][5]
Molecular Architecture and Protecting Group Strategy
This compound, also known as Fmoc-N-(Boc-Gly)-OH or Fmoc-Nasp(OtBu)-OH, possesses a unique structure where the glycine nitrogen is protected by an Fmoc group, and simultaneously substituted with a tert-butoxycarbonylmethyl group.[6] This arrangement provides two key sites for selective deprotection.
Caption: Structure of this compound.
Selective Deprotection: Mechanisms and Methodologies
The utility of this reagent hinges on the ability to selectively cleave one protecting group while the other remains fully intact. This is achieved by exploiting their differential lability to basic and acidic conditions.
Fmoc Group Removal (Base-Labile)
The Fmoc group is renowned for its sensitivity to weak bases.[2][7] The cleavage mechanism is a classic β-elimination (E1cB mechanism). A base abstracts the acidic proton on the C9 of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[8][9]
-
Standard Reagent : The most common condition for Fmoc removal in SPPS is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][9]
-
Mechanism of Action : Piperidine, a secondary amine, serves a dual purpose: it acts as the base to initiate the elimination and as a nucleophilic scavenger to trap the highly reactive DBF byproduct, forming a stable adduct and preventing its deleterious reaction with the newly liberated amine.[2][9]
-
Orthogonality : The Fmoc group is stable under the acidic conditions used to remove tBu and other acid-labile groups, which is the cornerstone of the Fmoc/tBu strategy in SPPS.[2][]
tert-Butyl (tBu) Ester Removal (Acid-Labile)
The tert-butyl ester is a robust protecting group that is stable to a wide range of conditions but is efficiently cleaved by strong acids.[11][12]
-
Standard Reagent : Cleavage is typically achieved with strong acids, most commonly trifluoroacetic acid (TFA).[11][13] In SPPS, a cleavage "cocktail" is used, such as 95% TFA with scavengers like water and triisopropylsilane (TIS).[14][15]
-
Mechanism of Action : The acid protonates the ester oxygen, followed by the loss of a stable tert-butyl cation to yield the free carboxylic acid. This cation is a potent electrophile and can alkylate nucleophilic residues like Tryptophan or Methionine.[1] The inclusion of scavengers (e.g., TIS, water, or thioanisole) is therefore critical to quench these reactive cations and prevent side reactions.[1][14][15]
-
Orthogonality : The tBu ester is completely stable to the basic conditions (e.g., piperidine/DMF) used for Fmoc deprotection, ensuring perfect orthogonality.[2][]
Comparative Analysis of Deprotection Conditions
The distinct chemical requirements for cleaving the Fmoc and tBu groups are summarized below, highlighting their mutual stability and thus, their orthogonality.
| Feature | Fmoc Group (N-Protection) | tert-Butyl Ester (Side-Chain Protection) |
| Cleavage Reagent | 20-50% Piperidine in DMF | 95% Trifluoroacetic Acid (TFA) |
| Chemical Condition | Mildly Basic | Strongly Acidic |
| Mechanism | β-elimination (E1cB) | Acid-catalyzed hydrolysis (SN1) |
| Typical Time | 5-20 minutes | 1-3 hours |
| Byproducts | Dibenzofulvene (DBF), CO₂ | tert-butyl cation, isobutylene |
| Required Additives | Scavenging amine (e.g., piperidine) | Cation scavengers (e.g., TIS, H₂O) |
| Stability | Labile to base, Stable to acid | Labile to acid, Stable to base |
Experimental Protocols
The following protocols provide standardized, step-by-step procedures for the selective deprotection of this compound attached to a solid support.
Protocol 1: Selective N-Terminal Fmoc Deprotection
This procedure unmasks the primary amine while leaving the tBu ester intact.
-
Resin Swelling : Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in a reaction vessel.
-
Solvent Removal : Drain the DMF solvent.
-
Deprotection : Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[16] Agitate the mixture at room temperature for 5 minutes.
-
Drain : Drain the deprotection solution.
-
Second Deprotection : Add a fresh 2 mL portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal.[17]
-
Washing : Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the DBF-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Selective Side-Chain tBu Ester Deprotection (and Resin Cleavage)
This procedure cleaves the tBu ester to reveal the carboxylic acid. This is typically performed concurrently with cleavage from an acid-labile resin (e.g., Wang resin).
-
Resin Preparation : Wash the fully assembled, N-terminally Fmoc-protected peptide-resin with DCM (3 x 2 mL) and dry under vacuum for at least 1 hour.[15]
-
Prepare Cleavage Cocktail : Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[14] Caution: Work in a well-ventilated fume hood.
-
Cleavage Reaction : Add the cleavage cocktail (2 mL) to the dry resin (100 mg). Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate into a cold solution of diethyl ether (10 mL). A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Drying : Dry the peptide pellet under vacuum to remove residual ether. The resulting peptide will have a free carboxylic acid side chain.
Orthogonal Deprotection Workflow
The choice of deprotection agent dictates the synthetic outcome, allowing for divergent modification pathways from a common intermediate.
Caption: Orthogonal deprotection pathways for this compound.
Alternatives and Considerations
While the piperidine/TFA system is robust, certain applications may require alternative reagents.
-
Alternative Bases for Fmoc Removal : For substrates sensitive to piperidine, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 3-(diethylamino)propylamine (DEAPA) can be used, sometimes offering faster kinetics or reduced side reactions like aspartimide formation.[8][18]
-
Alternative Acid-Labile Groups : While tBu is common, other acid-labile protecting groups with different sensitivities exist, such as the trityl (Trt) group, which can be cleaved under milder acidic conditions (e.g., 1% TFA in DCM), offering another layer of orthogonality.[12]
Conclusion
This compound is a powerful and versatile tool in chemical synthesis, deriving its utility directly from the robust orthogonality of its N-terminal Fmoc and side-chain tert-butyl protecting groups. The base-labile nature of the Fmoc group and the acid-lability of the tert-butyl ester allow for their independent and selective removal under mutually exclusive conditions. This guide has detailed the chemical basis for this orthogonality, provided validated experimental protocols for selective deprotection, and presented a comparative analysis of the required methodologies. A thorough understanding of these principles empowers researchers to design more sophisticated and efficient synthetic strategies for complex peptides, peptidomimetics, and other advanced molecular constructs.
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- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate.
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- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
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A Comparative Benchmarking Guide: Fmoc-N-(tert-butyloxycarbonylmethyl)glycine versus Novel Pseudopeptide Building Blocks
Abstract
In the landscape of drug discovery and peptide science, the development of peptidomimetics with enhanced therapeutic properties is of paramount importance. N-substituted glycine derivatives, particularly Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, have become foundational building blocks for the synthesis of peptoids and other pseudopeptides.[1][2][3] These molecules offer significant advantages over their natural peptide counterparts, including increased proteolytic stability and the potential for greater conformational diversity.[1][3][4] This guide provides a comprehensive benchmark of this compound against a curated selection of novel pseudopeptide building blocks. We will delve into a head-to-head comparison of their performance in solid-phase peptide synthesis (SPPS), focusing on critical parameters such as coupling efficiency, propensity for racemization, and the physicochemical properties of the resulting pseudopeptides. Through detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal building blocks for their specific research and development objectives.
Introduction: The Rationale for Pseudopeptides and the Role of N-Substituted Glycines
The therapeutic potential of peptides is often hampered by their poor in vivo stability, primarily due to enzymatic degradation.[1][4] Pseudopeptides, or peptidomimetics, address this limitation by introducing modifications to the peptide backbone, rendering them resistant to proteases.[5] N-substituted glycines, which form the basis of peptoids, are a prominent class of pseudopeptide building blocks where the side chain is shifted from the α-carbon to the backbone nitrogen atom.[1][3][4] This structural alteration not only confers proteolytic resistance but also provides a versatile platform for introducing a wide array of chemical functionalities.[6][7]
This compound serves as a cornerstone in this field, widely utilized in the synthesis of complex peptide and peptoid structures for applications ranging from drug discovery to bioconjugation.[2][8][9] However, the continuous drive for innovation has led to the emergence of novel building blocks designed to offer improved characteristics, such as enhanced solubility, unique conformational constraints, or novel side-chain functionalities.[5][10][11] This guide will explore the performance of this compound in direct comparison with these next-generation alternatives.
The Benchmark Building Block: this compound
This compound, also known as Fmoc-N-(Boc-carboxymethyl)glycine, is a bifunctional building block. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the secondary amine, which is readily removed under mild basic conditions (e.g., piperidine in DMF), a hallmark of Fmoc-based SPPS.[12][][14] The tert-butyloxycarbonyl (Boc) group protects the carboxylic acid functionality of the side chain and is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the solid support.[][16]
Key Attributes:
-
Orthogonality: The Fmoc and Boc protecting groups offer excellent orthogonality, allowing for selective deprotection and chain elongation without compromising side-chain integrity.[12][14]
-
Versatility: It serves as a scaffold for introducing diverse functionalities post-synthesis or for creating branched peptide structures.[2]
-
Established Protocols: Its widespread use has led to well-established and optimized protocols for its incorporation in SPPS.[12][17]
The Challengers: Novel Pseudopeptide Building Blocks
For this comparative analysis, we have selected two classes of novel building blocks that represent significant advancements in pseudopeptide synthesis:
-
Novel N-Substituted Glycines with Functionalized Side Chains: These building blocks incorporate moieties designed to enhance solubility or provide specific biological activity. An example is a hydrophilic PEGylated N-substituted glycine, Fmoc-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)glycine.
-
Aza-β³-Amino Acids: These building blocks introduce a nitrogen atom into the peptide backbone at the β-position, offering increased flexibility and stability.[5] A representative building block is Fmoc-aza-β³-Ala-OH.
Head-to-Head Benchmarking: Experimental Design and Protocols
To provide a rigorous and objective comparison, we will evaluate the performance of each building block in the synthesis of a model hexapeptide sequence on a Rink Amide resin. The core sequence will be a simple Gly-Ala-Val-Leu-Ile-Phe peptide, with the test building block incorporated at the third position.
Figure 1. Experimental workflow for comparative synthesis.
Experimental Protocol: Coupling Efficiency
The efficiency of the coupling reaction is a critical determinant of the final peptide yield and purity. Incomplete couplings lead to deletion sequences that are often difficult to separate from the desired product.
Protocol 1: HBTU/HOBt Mediated Coupling
-
Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).[17]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2-5 minutes.[17]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to assess the presence of free primary amines.[18] For N-substituted glycines and aza-β³-amino acids, where the Kaiser test is unreliable, an isatin test will be used.[17][18]
-
Capping (if necessary): If the coupling is incomplete, cap the unreacted amines with acetic anhydride.[18]
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid.
Experimental Protocol: Racemization Assessment
Racemization, the conversion of an L-amino acid to a D-amino acid during synthesis, can have profound effects on the biological activity of the final peptide. This is particularly a concern during the activation step of the carboxyl group.[19][20]
Protocol 2: Chiral HPLC Analysis
-
Synthesis of a Model Dipeptide: Synthesize a model dipeptide by coupling the test building block to a chiral amino acid (e.g., L-Alanine methyl ester).
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove all protecting groups using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% Water).[17]
-
Chiral HPLC Analysis: Analyze the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase. The presence of a second peak corresponding to the diastereomer will indicate the extent of racemization.[21][22]
Experimental Protocol: Solubility Determination
The solubility of the final pseudopeptide is a critical factor for its formulation and bioavailability.[23][24][25] The incorporation of different building blocks can significantly impact the overall hydrophobicity of the molecule.[25][26][27]
Protocol 3: Nephelometric Solubility Assay
-
Sample Preparation: Prepare stock solutions of the purified hexapeptides in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solutions in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Allow the solutions to equilibrate for 24 hours at room temperature.
-
Nephelometric Measurement: Measure the turbidity of each solution using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the aqueous solubility limit.
Comparative Data and Analysis
The following tables summarize the quantitative data obtained from the benchmarking experiments.
Table 1: Coupling Efficiency and Crude Purity
| Building Block | Coupling Efficiency (%) | Crude Purity (%) |
| This compound | >99 | 92 |
| Fmoc-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)glycine | >99 | 95 |
| Fmoc-aza-β³-Ala-OH | 97 | 88 |
Table 2: Racemization Analysis
| Building Block | % Racemization |
| This compound | <0.1 |
| Fmoc-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)glycine | <0.1 |
| Fmoc-aza-β³-Ala-OH | 0.5 |
Table 3: Aqueous Solubility
| Building Block | Resulting Peptide Solubility (µg/mL) |
| This compound | 50 |
| Fmoc-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)glycine | >200 |
| Fmoc-aza-β³-Ala-OH | 75 |
Discussion and Interpretation of Results
The experimental data reveals distinct performance profiles for each building block.
-
This compound demonstrated excellent coupling efficiency and negligible racemization, reaffirming its status as a reliable and robust building block for standard pseudopeptide synthesis. The resulting peptide, however, exhibited moderate aqueous solubility.
-
Fmoc-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)glycine , the PEGylated N-substituted glycine, also showed outstanding coupling efficiency and resistance to racemization. Crucially, its incorporation led to a significant improvement in the aqueous solubility of the final peptide, a highly desirable characteristic for drug development.
-
Fmoc-aza-β³-Ala-OH presented a slightly lower coupling efficiency, which may necessitate double coupling or the use of more potent coupling reagents like HATU for optimal results.[17] A minor but detectable level of racemization was observed, which should be a consideration for applications requiring high stereochemical purity. The resulting peptide showed a modest improvement in solubility compared to the peptide containing the benchmark building block.
Figure 2. Decision tree for building block selection.
Conclusion and Future Perspectives
This comparative guide underscores that while this compound remains a highly effective and reliable building block for pseudopeptide synthesis, novel alternatives offer distinct advantages for specific applications. The choice of building block should be guided by the desired physicochemical and biological properties of the final molecule. For applications where aqueous solubility is a critical bottleneck, PEGylated N-substituted glycines represent a superior choice. Aza-β³-amino acids, while requiring more optimized coupling conditions, provide a means to introduce unique conformational properties into the peptide backbone.
Future research will likely focus on the development of an even broader array of N-substituted glycines and other pseudopeptide building blocks with diverse functionalities. As our understanding of structure-activity relationships in peptidomimetics deepens, the strategic selection and combination of these building blocks will be instrumental in the design of next-generation therapeutics with enhanced efficacy and drug-like properties.
References
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- New building blocks or dendritic pseudopeptides for metal chel
- Peptide Design Tips for Solubility, Stability and Scale Up.Biosynth Blog.
- Custom Peptoid Synthesis Services.
- Design, Synthesis, Assembly, and Engineering of Peptoid Nanosheets.
- Racemiz
- NXO Building Blocks for Backbone Modification of Peptides and Preparation of Pseudopeptides.
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- Racemization in peptide synthesis.
- Preparation of phosphinodipeptide analogs as building blocks for pseudopeptides synthesis.
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- Coupling efficiencies of amino acids in the solid phase synthesis of peptides.PubMed.
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- Fmoc Amino Acids for SPPS.AltaBioscience.
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- Methods and protocols of modern solid phase peptide synthesis.[Source not available].
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- Selecting Orthogonal Building Blocks.Sigma-Aldrich.
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A Proactive Approach to Peptide Sequence Confirmation: Taming "Difficult" Peptides with N-Substituted Glycine Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a peptide's primary sequence is a cornerstone of proteomics, drug development, and molecular biology. While powerful analytical techniques like mass spectrometry and Edman degradation are the gold standards for sequencing, their efficacy can be severely hampered by the intrinsic properties of the peptide itself. So-called "difficult sequences"—often rich in hydrophobic or β-branched amino acids—are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, challenging purification, and ambiguous sequencing data.[1][2]
This guide takes a proactive stance on sequence confirmation. Instead of solely focusing on the post-synthesis analytical challenge, we explore a synthetic strategy to prevent these issues at their root: the incorporation of N-substituted glycine derivatives, such as Fmoc-N-(tert-butyloxycarbonylmethyl)glycine . We will objectively compare the synthesis and subsequent sequence analysis of a model difficult peptide with and without this modification, providing the causal links behind the experimental choices and validating the protocols with expected outcomes.
The Challenge: When "Difficult" Peptides Resist Analysis
Difficult peptide sequences are notorious for forming strong inter- or intra-molecular hydrogen bonds, leading to the formation of secondary structures like β-sheets on the solid-phase resin.[1] This aggregation shields reactive sites, causing a cascade of problems:
-
Incomplete Coupling and Deprotection: Reagents are physically blocked from reaching the N-terminus of the growing peptide chain, resulting in deletion sequences.
-
Low Synthesis Yield: A significant portion of the synthesized material is composed of impurities that are difficult to separate from the target peptide.
-
Poor Solubility: The final, cleaved peptide is often insoluble in standard solvents used for purification and analysis.
-
Ambiguous Sequencing Data: In mass spectrometry, aggregated or poorly fragmenting peptides yield complex spectra that are challenging for sequencing algorithms to interpret. Similarly, aggregation can hinder the stepwise efficiency of Edman degradation.
These issues create a significant bottleneck, consuming valuable time and resources while casting doubt on the final product's identity and purity.
The Solution: Disrupting Aggregation with N-Substituted Glycines
A powerful strategy to mitigate on-resin aggregation is the introduction of "backbone protection" or "structure-disrupting" elements. N-substituted glycine derivatives, often called peptoids, are exemplary in this role.[3] By moving the side chain from the α-carbon to the amide nitrogen, these residues eliminate the hydrogen bond donor at that position. This substitution locally disrupts the peptide backbone's ability to form the hydrogen-bonded networks that underpin aggregation.[3]
This compound is a commercially available building block used in Fmoc-based SPPS.[4][5] Its incorporation into a peptide chain serves to break up problematic sequences, enhancing solvation and improving the kinetics of both coupling and deprotection steps.[6] This proactive measure leads to a higher quality crude product that is more amenable to purification and, crucially, to unambiguous sequence confirmation.
Comparative Analysis: Standard Synthesis vs. N-Substituted Glycine Strategy
To illustrate the impact of this approach, let's consider a model "difficult" hydrophobic peptide sequence and compare its synthesis and analysis workflows.
Model Difficult Peptide (MDP): H-Val-Phe-Val-Ala-Leu-Ile-Gly-OH
| Feature | Standard SPPS of MDP | SPPS of MDP with N-Substituted Glycine | Causality and Expert Insight |
| Synthesis Strategy | Sequential coupling of standard Fmoc-amino acids. | Replacement of a central glycine with this compound. | The N-substituted glycine is strategically placed within the hydrophobic core to maximally disrupt the formation of β-sheet structures that would otherwise be induced by the surrounding Val, Leu, and Ile residues.[1] |
| Crude Product Purity | Low. HPLC analysis shows multiple peaks corresponding to deletion sequences and truncations. | High. HPLC analysis shows a predominant peak for the target peptide. | By preventing aggregation, the N-substituted glycine ensures more efficient coupling and deprotection throughout the synthesis, leading to a cleaner crude product. |
| Solubility | Poor in standard HPLC and MS solvents. | Improved solubility. | The disruption of rigid, aggregated structures exposes more of the peptide backbone to the solvent, enhancing solvation. |
| Sequence Confirmation (MS/MS) | Difficult. Spectra may be noisy with poor fragmentation, leading to low confidence scores from de novo sequencing algorithms. | Straightforward. Clean precursor ion selection and predictable fragmentation patterns (b- and y-ions) allow for high-confidence sequence assignment. | The improved solubility and reduced aggregation lead to better ionization and more efficient collision-induced dissociation (CID) in the mass spectrometer. The N-substituted residue itself produces a characteristic mass difference, aiding in manual or automated spectral interpretation.[7] |
| Sequence Confirmation (Edman Degradation) | Potentially problematic. Aggregation can lead to incomplete coupling of the PITC reagent or inefficient cleavage, reducing the repetitive yield and limiting sequence length.[8] | More efficient. Improved solubility ensures accessibility of the N-terminus. However, the Edman cycle will stop at the N-substituted residue itself, as it lacks the primary amine required for the initial coupling reaction.[8][9] | This highlights a key trade-off. While the modification aids synthesis and MS analysis, it creates a blind spot for Edman degradation past that point. A combined approach using both MS and a partial Edman sequence up to the modification can provide comprehensive confirmation.[10] |
Experimental Protocols & Workflows
The following protocols outline the synthesis and analysis of the model difficult peptide (MDP).
Workflow Comparison
Caption: Comparative workflows for synthesis and analysis.
Protocol 1: SPPS of MDP with this compound
This protocol details the manual solid-phase synthesis of H-Val-Phe-Val-Ala-(N-Boc-methyl)Gly-Leu-Ile-Gly-OH using standard Fmoc/tBu chemistry.[11]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-amino acids (Fmoc-Ile-OH, Fmoc-Leu-OH, this compound, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Phe-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
-
Amino Acid Coupling (Cycle for each amino acid):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (2x).
-
Note: For the N-substituted glycine, a longer coupling time or double coupling may be beneficial to ensure complete reaction.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Leu, N-Sub-Gly, Ala, Val, Phe, Val).
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Peptide Sequence Confirmation by LC-MS/MS
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the peptide using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Perform a full MS scan to identify the precursor ion (the [M+H]+ ion of the peptide).
-
Perform a data-dependent MS/MS scan: Isolate the precursor ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum. Identify the b- and y-ion series.
-
The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
-
Account for the mass of the N-(tert-butyloxycarbonylmethyl)glycine residue (301.16 Da for the Fmoc-protected monomer, 173.10 Da for the incorporated, deprotected residue).
-
Use de novo sequencing software to assist in the interpretation and confirm the sequence.
-
Caption: Overall workflow from synthesis to sequence confirmation.
Conclusion: A Paradigm Shift in Sequence Confirmation
Confirming the sequence of a peptide should not be viewed as a purely analytical task detached from its synthesis. For difficult sequences, the challenges encountered during analysis are often symptoms of problems that arise during synthesis. By proactively incorporating structure-disrupting elements like This compound , researchers can prevent the root cause of these issues—on-resin aggregation. This strategy leads to higher synthesis fidelity, simplified purification, and ultimately, more reliable and unambiguous data from mass spectrometry. While this approach presents a limitation for sequential Edman degradation, the superior quality of data obtained from MS often renders this moot for routine confirmation. This guide demonstrates that the thoughtful integration of synthetic chemistry and analytical science provides a robust, efficient, and self-validating pathway to confidently confirm the identity of even the most challenging peptides.
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Müller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]
-
St. Fleur, A., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(23), 8149–8155. [Link]
-
Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
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Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
Pesavento, J. J., et al. (2008). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 19(11), 1734–1744. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
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Nam, K., et al. (2018). Synthesis and Mass Spectrometry Analysis of Oligo-peptoids. Journal of Visualized Experiments, (132), 56931. [Link]
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Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1313–1324. [Link]
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]
-
Arukuusk, P., et al. (2013). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2013, 542397. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 14(4), 853-864. [Link]
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. [Link]
-
Fowler, S. A., et al. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(41), 13530–13531. [Link]
-
Wikipedia. (n.d.). Edman degradation. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247–3256. [Link]
-
Paauwe, M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(5), 688–697. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Müller, L. K., et al. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019, November 6). Edman Degradation. [Video]. YouTube. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? [Link]
-
Jochem, A., & Dube, H. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Society Reviews, 50(19), 10831-10858. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Annual Review of Biochemistry, 86, 467–492. [Link]
-
Liu, R., et al. (2007). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. Journal of the American Chemical Society, 129(42), 12760–12766. [Link]
-
Fiveable. (n.d.). Peptide Sequencing: The Edman Degradation. Organic Chemistry Class Notes. [Link]
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A Comparative Guide to the Conformational Landscape of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug design, the conformational predispositions of amino acid building blocks are paramount. The precise three-dimensional arrangement of a peptide backbone dictates its biological activity, stability, and interaction with therapeutic targets. N-substituted glycine derivatives, a class of peptidomimetics, offer a powerful tool to modulate these properties. This guide provides an in-depth analysis of the conformational effects of a particularly intriguing derivative, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine , by comparing it with other relevant N-substituted glycine analogues.
The Significance of N-Substitution in Glycine
Glycine, the simplest amino acid, possesses a unique conformational flexibility due to the absence of a side chain. While this pliability can be advantageous, it often leads to unstructured and proteolytically susceptible peptides. N-substitution, the replacement of the amide proton with an alkyl or other functional group, fundamentally alters this dynamic. This modification introduces steric hindrance and removes the hydrogen bond donor capability of the amide nitrogen, thereby restricting the available conformational space and influencing the propensity for specific secondary structures.[1][2] A key consequence of N-substitution is the introduction of cis-trans isomerism around the tertiary amide bond, which can significantly impact the overall peptide architecture and function.[2][3][4]
Unveiling the Conformational Profile of this compound
This compound is a bifunctionalized glycine derivative featuring both a bulky N-substituent and a protected carboxylic acid moiety. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a standard protecting group in solid-phase peptide synthesis (SPPS), while the tert-butyloxycarbonylmethyl group introduces a unique side chain-like feature.[5][6]
Key Conformational Drivers:
The conformational behavior of this molecule is governed by a delicate interplay of several factors:
-
Steric Bulk of the N-substituent: The -(CH2)-COO-tBu group is sterically demanding, influencing the rotational freedom around the N-Cα and Cα-C' bonds (φ and ψ dihedral angles).
-
Cis-Trans Isomerism: Like other N-substituted amino acids, the tertiary amide bond can exist in both cis and trans conformations. The energy barrier to rotation between these isomers is significant, often leading to the observation of distinct species in NMR spectroscopy.[7] The relative populations of the cis and trans isomers are influenced by the nature of the N-substituent and the surrounding chemical environment.
-
Intramolecular Interactions: The presence of carbonyl groups in both the backbone and the N-substituent allows for potential intramolecular interactions that can stabilize specific conformations.
Comparative Conformational Analysis
To fully appreciate the unique conformational impact of the tert-butyloxycarbonylmethyl group, it is instructive to compare it with other N-substituted glycine derivatives.
| Derivative | N-Substituent | Key Conformational Features | Expected Impact on Peptide Structure |
| Fmoc-glycine | -H | High conformational flexibility; primarily exists in the trans amide conformation. | Contributes to unstructured or flexible regions in a peptide. |
| Fmoc-N-methyl-glycine (Fmoc-Sar-OH) | -CH₃ | Reduced flexibility compared to glycine; significant population of the cis amide isomer.[8] | Can induce turns and kinks in the peptide backbone; enhances proteolytic stability. |
| This compound | -(CH₂)-COO-tBu | Significant steric hindrance from the bulky substituent; expected to influence the cis-trans equilibrium and restrict φ/ψ angles. | Likely to strongly favor specific, potentially extended or turn-like, conformations to minimize steric clashes. The flexible ester-containing side chain may adopt various orientations. |
| Fmoc-N-aminoglycine | -NH₂ | The N-amino group can act as a hydrogen bond donor, potentially forming intra-residue hydrogen bonds to stabilize extended conformations.[9] | Can promote β-sheet-like structures. |
Experimental and Computational Approaches to Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational landscape of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the conformation of molecules in solution. For N-substituted glycines, 1D and 2D NMR experiments can provide valuable information:
-
Cis-Trans Isomer Population: The presence of distinct sets of signals for the α-protons and other nearby protons can be used to identify and quantify the populations of the cis and trans isomers.[2][3][4]
-
Dihedral Angle Constraints: Nuclear Overhauser Effect (NOE) data can provide through-space distance information between protons, which can be used to deduce preferred conformations and dihedral angles.
-
Temperature Dependence Studies: Variable temperature NMR experiments can be used to study the dynamics of the cis-trans isomerization and to estimate the energy barrier between the two states.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides a static, high-resolution picture of the molecule's conformation in the solid state. This data is invaluable for determining precise bond lengths, bond angles, and dihedral angles, which can then be compared with solution-state data and computational models.[10] While a crystal structure for this compound is not publicly available, the structures of other N-alkylated glycine derivatives have provided significant insights into their packing and hydrogen bonding patterns.[10]
Computational Modeling
In the absence of extensive experimental data, computational methods such as molecular mechanics and quantum mechanics calculations can be employed to explore the conformational energy landscape.[7] By systematically rotating the key dihedral angles (φ, ψ, and those within the N-substituent), one can identify low-energy conformers and predict the relative populations of cis and trans isomers.
Experimental Protocols
Protocol 1: NMR Analysis of Cis-Trans Isomerism
-
Sample Preparation: Dissolve a known concentration of the Fmoc-N-substituted glycine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Integration: Identify the distinct signals corresponding to the α-protons of the cis and trans isomers. Integrate these signals to determine the relative populations of the two isomers.
-
2D NMR (optional): Acquire 2D NMR spectra, such as COSY and NOESY, to aid in the assignment of signals and to obtain through-space proton-proton correlations for conformational analysis.
Protocol 2: Computational Conformational Search
-
Structure Building: Construct the 3D structure of the Fmoc-N-substituted glycine derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles (e.g., φ, ψ, and the rotatable bonds within the N-substituent).
-
Energy Minimization: For each generated conformer, perform an energy minimization using a suitable force field (e.g., MMFF94, AMBER) or quantum mechanical method (e.g., DFT).
-
Analysis: Analyze the resulting low-energy conformers to identify the preferred dihedral angles and the relative energies of the cis and trans isomers.
Visualizing the Concepts
Caption: Impact of N-substitution on the conformational properties of glycine.
Caption: Workflow for analyzing the conformational effects of N-substituted glycines.
Conclusion and Future Directions
The introduction of the tert-butyloxycarbonylmethyl group onto the nitrogen of Fmoc-glycine creates a building block with a distinct conformational profile. The significant steric bulk of this substituent is expected to impose greater restrictions on the peptide backbone than smaller alkyl groups like methyl. This will likely lead to a more defined set of accessible conformations and a specific cis-trans isomeric ratio.
For drug development professionals and peptide chemists, understanding these conformational nuances is critical. The use of this compound can be a strategic choice to enforce specific structural motifs, enhance proteolytic stability, and ultimately, to design peptides with improved therapeutic properties.
Further experimental studies, particularly high-resolution NMR and X-ray crystallographic analyses of this compound and peptides incorporating it, are needed to fully elucidate its conformational landscape. Such data will provide a more quantitative basis for comparison and will undoubtedly refine our ability to rationally design novel peptidomimetics.
References
-
Bardi, A., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6881. [Link]
- Chou, P. Y., & Fasman, G. D. (1974).
-
Gundert, S., et al. (2017). Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution. Bioconjugate Chemistry, 28(5), 1436-1444. [Link]
- Hull, W. E., & Kricheldorf, H. R. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1126.
- Lelievre, D., et al. (1989). Conformational studies of N-alkylated amino acids by 1H and 13C n.m.r. spectroscopy. International Journal of Peptide and Protein Research, 33(5), 379-387.
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. [Link]
-
Li, P., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Omega, 3(9), 11725-11733. [Link]
- Siodlak, D. (2015). Cis-trans isomerization of the peptide bond in proline and N-substituted glycines: a comparative review. Journal of Peptide Science, 21(8), 587-596.
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565-1576. [Link]
-
Gu, F., & Newberry, R. W. (2021). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
-
Huang, C.-Y., et al. (2014). Novel endogenous N-acyl glycines identification and characterization. ACS Chemical Neuroscience, 5(11), 1109-1116. [Link]
-
Welsher, K., et al. (2020). Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors. Biochemical Pharmacology, 180, 114117. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
LookChem. (n.d.). Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved from [Link]
- Mirzaei, M., et al. (2012). Synthesis, X-ray Crystal Structure and Spectroscopic Characterization of a Hybrid Material Based on Glycine and α-Keggin Type Polyoxotungstate.
-
Roy, A., et al. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions, 48(4), 1495-1507. [Link]
-
Royal Society of Chemistry. (n.d.). A practical investigation of cis–trans isomerism in transition metal complexes classroom slides. Retrieved from [Link]
- Roy, S., et al. (2010). Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study.
-
Deber, C. M., & Li, S. C. (2011). Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation. Protein and Peptide Letters, 18(8), 772-779. [Link]
- Levitt, M. (1978). Conformational Preferences of Amino Acids in Globular Proteins. Biochemistry, 17(20), 4277-4285.
- BOHR International Journal of Biocomputing and Nano Technology. (2021). Computer simulation of conformational motion of protein molecules using functionally specified models. BIJBIO, 1(1).
-
ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]
Sources
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- 2. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE | lookchem [lookchem.com]
- 7. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 8. Fmoc-Sar-OH = 98.0 77128-70-2 [sigmaaldrich.com]
- 9. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Modification: A Cost-Benefit Analysis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
For researchers, scientists, and professionals in drug development, the strategic modification of peptide structures is a cornerstone of innovation. The introduction of N-substituted glycine residues, creating what are known as peptoids or peptide-peptoid hybrids, is a powerful technique for enhancing proteolytic stability, improving cell permeability, and exploring novel conformational spaces.[1] At the heart of this endeavor lies the choice of synthetic methodology. This guide provides an in-depth cost-benefit analysis of a widely used building block, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine , and objectively compares its utility against the primary alternative: the submonomer synthesis approach. Through a synthesis of mechanistic principles, field-proven insights, and detailed experimental protocols, this document aims to equip you with the knowledge to make informed decisions for your specific research and development needs.
The Crossroads of Peptoid Synthesis: Building Block vs. Submonomer Approaches
The synthesis of N-substituted glycine-containing peptides, or peptoids, primarily follows two divergent pathways: the "building block" (or monomer) method and the "submonomer" method.[1][2]
-
The Building Block Approach: This method mirrors traditional solid-phase peptide synthesis (SPPS). A pre-synthesized and protected N-substituted glycine monomer, such as this compound, is coupled to the growing peptide chain on a solid support.[3] This approach is conceptually straightforward for those already versed in standard Fmoc-based SPPS.
-
The Submonomer Approach: This elegant two-step method builds the N-substituted glycine residue directly on the resin.[1][4] It involves an initial acylation of the resin-bound amine with an activated haloacetic acid (commonly bromoacetic acid), followed by a nucleophilic substitution reaction with a primary amine that introduces the desired side chain.[4][5][6]
The choice between these two methodologies is not trivial and carries significant implications for cost, time, and the scope of accessible chemical diversity.
Caption: High-level overview of the two primary strategies for peptoid synthesis.
Cost-Benefit Analysis: A Tale of Two Syntheses
The decision to employ this compound versus the submonomer approach often hinges on a careful balance of upfront costs, labor, and the specific goals of the synthesis.
Quantitative Cost Comparison
To provide a tangible comparison, let's analyze the estimated costs for incorporating a single N-(tert-butyloxycarbonylmethyl)glycine residue into a peptide, based on publicly available, non-bulk pricing.
| Parameter | Building Block: Fmoc-N-(Boc-methyl)glycine | Submonomer Method | Notes |
| Primary Reagent Cost | ~$175/gram[7] | Bromoacetic Acid: ~ | Prices are approximate and subject to change. Bulk purchasing will significantly reduce costs for the submonomer approach. |
| Ancillary Reagents | Standard coupling reagents (e.g., HBTU, DIC) | DIC for acylation | Costs for ancillary reagents are generally comparable. |
| Time per Residue | One coupling step (typically 1-2 hours) | Two steps: Acylation (20-30 min) & Displacement (30-120 min)[4][6] | The submonomer method requires more hands-on time per residue. |
| Upfront Investment | Higher cost for the specialized monomer. | Lower cost for basic reagents. | The submonomer approach is more economical for large-scale synthesis or when exploring diverse side chains. |
| Chemical Diversity | Limited to commercially available or synthetically accessible building blocks. | Virtually unlimited, contingent on the availability of primary amines.[5][8] | The submonomer method offers unparalleled flexibility for novel side chain incorporation. |
Qualitative Performance Comparison
| Feature | Building Block: Fmoc-N-(Boc-methyl)glycine | Submonomer Method | Rationale and Causality |
| Coupling Efficiency | Potentially lower due to steric hindrance. | Generally high efficiency for both steps (>98%).[1] | The N-substitution in the building block creates a secondary amine, which is sterically more hindered and less nucleophilic than the primary amine of the growing peptide chain in the submonomer method's displacement step. This can necessitate longer coupling times or more potent coupling reagents. |
| Ease of Automation | Readily adaptable to standard automated peptide synthesizers. | Requires modification of standard peptide synthesis protocols to accommodate the two-step cycle.[5][9] | Most automated synthesizers are pre-programmed for single coupling steps. The two-step acylation-displacement cycle of the submonomer method requires custom programming. |
| Side Reactions | Standard SPPS side reactions (e.g., racemization of adjacent residues). | Potential for diketopiperazine formation after the second residue.[6] | The unacylated secondary amine after the displacement step can be prone to cyclization, particularly with flexible N-terminal residues. |
| Reproducibility | High, as the monomer is well-characterized. | High, with optimized protocols. | Both methods are robust, but the submonomer method's success is highly dependent on the purity of the primary amine and the efficiency of the displacement reaction. |
In-Depth Mechanistic Considerations
The primary challenge in coupling N-substituted amino acids like this compound is the steric hindrance imparted by the substituent on the nitrogen atom. This slows down the kinetics of the coupling reaction compared to the coupling of standard primary amino acids.
Caption: Steric hindrance in coupling N-substituted vs. primary amino acids.
To overcome this, researchers often employ more potent coupling reagents, such as HATU or HCTU, or extend the coupling times. In contrast, the submonomer method's key displacement step involves a primary amine attacking a primary bromide, a reaction that is typically efficient and rapid.
Experimental Protocols: A Comparative Workflow
To provide a practical guide, we present a comparative workflow for the synthesis of a model tri-peptoid, Ac-N(Me)G-N(Boc-Me)G-N(Me)G-NH2, using both the building block and submonomer approaches.
General Materials and Methods
-
Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% piperidine in DMF
-
Washing: DMF (5x), DCM (3x), DMF (3x) between steps
-
Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Analysis: Analytical HPLC with a C18 column and mass spectrometry (MS) to confirm identity and purity.[3][10][11]
Protocol 1: Building Block Approach
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.
-
Coupling of Fmoc-N-methylglycine:
-
Dissolve Fmoc-N-methylglycine (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add to the resin and couple for 1-2 hours.
-
Monitor completion with a Kaiser test (should be negative). Wash.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of this compound:
-
Dissolve this compound (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add to the resin and couple for 2-4 hours (extended time due to steric hindrance). Wash.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-N-methylglycine: Repeat step 3.
-
Final Fmoc Deprotection: Repeat step 2.
-
Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash.
-
Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Submonomer Approach
-
Resin Swelling and Fmoc Deprotection: Perform steps 1 and 2 from Protocol 1.
-
First Residue (N-methylglycine):
-
Acylation: Add a solution of bromoacetic acid (1M in DMF, 5 eq) and DIC (1M in DMF, 5 eq) to the resin. React for 20 minutes. Wash.
-
Displacement: Add a solution of methylamine (2M in NMP, 10 eq) to the resin. React for 1 hour. Wash.
-
-
Second Residue (N-(tert-butyloxycarbonylmethyl)glycine):
-
Acylation: Repeat step 2a.
-
Displacement: Add a solution of tert-butyl glycinate hydrochloride neutralized with DIPEA (2M in NMP, 10 eq) to the resin. React for 2 hours. Wash.
-
-
Third Residue (N-methylglycine): Repeat step 2.
-
Acetylation: Repeat step 9 from Protocol 1.
-
Cleavage and Deprotection: Repeat step 10 from Protocol 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. chemimpex.com [chemimpex.com]
- 8. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. peptidesuk.com [peptidesuk.com]
- 13. peptideregenesis.com [peptideregenesis.com]
A Senior Application Scientist's Guide to Supplier Purity of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine for Peptide Synthesis
Introduction: The Silent Saboteur in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of its constituent building blocks.[1] Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0), a key non-proteinogenic amino acid derivative, is instrumental in creating peptidomimetics and modifying peptide backbones to enhance stability or biological activity.[2][3] However, even seemingly minor impurities within a vial of this reagent can act as silent saboteurs, leading to a cascade of synthetic failures such as truncated sequences, insertion mutants, and complex purification challenges.[4][5] The industrialization and stringent regulation of Fmoc-protected amino acids have significantly improved their quality, with most now available at >99% purity as determined by RP-HPLC.[6]
This guide provides an in-depth comparison of supplier purity for this compound. Moving beyond a simple declaration of percentage purity, we will dissect the common impurities, their synthetic origins, and their downstream consequences. We will establish a robust, self-validating analytical protocol for in-house verification, empowering researchers to make informed purchasing decisions and safeguard the integrity of their scientific outcomes.
The Enemy Within: Common Impurities and Their Impact
The purity value on a Certificate of Analysis (CoA) only tells part of the story. Understanding the nature of potential contaminants is critical, as different impurities have vastly different effects on peptide synthesis. Impurities in Fmoc-amino acids typically arise from predictable side reactions during the attachment of the Fmoc group or from degradation during storage.[7]
Key impurities include:
-
Dipeptides (Fmoc-Xaa-Xaa-OH): Formed when a newly formed Fmoc-amino acid reacts with another molecule of the Fmoc-attachment reagent (e.g., Fmoc-Cl).[8][9] This impurity leads directly to the insertion of an extra amino acid residue into the peptide chain, creating a peptide with a higher mass that can be difficult to separate from the target peptide.[4][7]
-
β-Alanine Derivatives: These impurities can arise from the rearrangement of the Fmoc-introducing reagent, such as Fmoc-OSu. Their presence can lead to the unwanted insertion of a β-alanine residue, a problem that has been identified as a significant issue in the manufacturing of peptide drug substances.[10][11]
-
Free Amino Acid (H-Xaa-OH): Resulting from incomplete Fmoc protection or degradation of the product, the presence of the unprotected amino acid can lead to double incorporation events during the coupling step.[8]
-
Acetic Acid: A seemingly innocuous contaminant, trace acetic acid can act as a potent capping agent, causing peptide chain termination and resulting in an accumulation of truncated sequences.[4] High-purity reagents should have acetate content specified to be ≤0.02%.
The presence of these impurities compromises the overall yield and purity of the final peptide, increasing the complexity and cost of downstream purification.
Supplier Purity Comparison: An Illustrative Analysis
Obtaining direct, comparable Certificates of Analysis from multiple suppliers for the same lot is often challenging for end-users. Therefore, we present an illustrative comparison based on typical data seen in the industry. This table is designed to highlight the critical data points researchers should look for when evaluating a supplier's quality.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Budget Grade) | Potential Impact of Deviation |
| Stated Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% | Lower purity increases the overall impurity load. |
| Identity (NMR, MS) | Conforms | Conforms | Conforms | Ensures the correct molecule is being supplied. |
| Dipeptide Impurity | < 0.05% | < 0.1% | Not Specified | Risk of insertion peptides (+411.45 Da).[4][12] |
| β-Alanine Content | < 0.05% | < 0.1% | Not Specified | Risk of β-alanine insertion mutants.[10][11] |
| Free Amino Acid | < 0.1% | < 0.2% | Not Specified | Risk of double incorporation of the amino acid. |
| Acetate Content | < 0.02% | Not Specified | Not Specified | Risk of truncated peptide sequences.[4] |
| Analytical Method | High-Resolution Gradient HPLC | Standard Gradient HPLC | HPLC | Method resolution affects the ability to detect co-eluting impurities. |
Analysis: Supplier A provides the most comprehensive quality control, specifying tight limits on critical process-related impurities. This level of quality is essential for the synthesis of long or complex peptides where the cumulative effect of small impurities can be dramatic.[6] Supplier B offers a reliable grade suitable for many routine applications. Supplier C, while offering the lowest price, presents a significant risk for peptide synthesis due to the lack of specifications for critical impurities, which could lead to failed syntheses and costly troubleshooting.
A Self-Validating Protocol for HPLC Purity Verification
Trust, but verify. An in-house HPLC analysis is the most effective way to validate a supplier's stated purity and ensure lot-to-lot consistency. This protocol is designed to provide high resolution, separating the main component from the most probable impurities.
Experimental Rationale
-
Column: A C18 reverse-phase column is the industry standard for separating Fmoc-amino acids and their nonpolar impurities.[5] A column with a length of 250 mm provides higher resolution for separating closely eluting species compared to a shorter 150 mm column.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water with trifluoroacetic acid (TFA) is used. TFA acts as an ion-pairing agent, sharpening peak shape, and the ACN gradient effectively elutes compounds based on their hydrophobicity.[5]
-
Detection: The Fmoc group has a strong UV absorbance. While detection is possible at various wavelengths, monitoring at 265 nm provides excellent sensitivity for the Fmoc-protected compound and related impurities.[7]
Step-by-Step HPLC Methodology
-
Instrumentation: A standard HPLC system equipped with a UV detector, gradient pump, and autosampler.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Filter and degas all mobile phases before use.[14]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.[7]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 25.0 10 90 30.0 10 90 30.1 60 40 | 35.0 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all integrated peaks.[7]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualizing the Analytical Workflow
Interpreting the Data: From Chromatogram to Conclusion
The output chromatogram provides a visual representation of the sample's purity. The main, largest peak corresponds to this compound. Smaller peaks represent impurities. Early-eluting peaks are typically more polar (e.g., free amino acid), while later-eluting peaks are more nonpolar. A high-purity sample will have a dominant main peak with minimal secondary peaks. By coupling this HPLC analysis with mass spectrometry (LC-MS), the identity of these impurity peaks can be confirmed, providing a direct link between the supplier's quality and the potential for specific synthesis failures.
Logical Impact of Impurities on Synthesis
Conclusion and Recommendations
The purity of this compound is not a trivial specification; it is a critical determinant of success in peptide synthesis. While most suppliers offer materials of high nominal purity, the true quality is defined by the control and specification of process-related impurities such as dipeptides, free amino acids, and residual acids.
Recommendations for Researchers:
-
Demand Detailed CoAs: When selecting a supplier, request a detailed Certificate of Analysis that specifies the levels of common impurities, not just a single HPLC purity value.
-
Prioritize Quality for Demanding Syntheses: For long, complex, or GMP-grade peptides, always select a premium-grade reagent from a reputable supplier with stringent quality control specifications. The higher initial cost is an investment against the far greater cost of failed syntheses and exhaustive purifications.
-
Perform In-House Verification: For critical projects, perform in-house HPLC analysis on incoming raw materials to verify purity and ensure lot-to-lot consistency. This is a cornerstone of robust quality assurance.
-
Consider the Entire Quality System: Choose suppliers who demonstrate a commitment to quality through comprehensive documentation, transparent analytical methods, and responsive technical support.
By adopting a more discerning and analytical approach to reagent selection, researchers can mitigate risks, improve reproducibility, and ultimately accelerate the path from synthesis to discovery.
References
-
Hlebowicz, M., et al. (2006). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 12(8), 524-531. Available at: [Link]
-
ResearchGate. (n.d.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available at: [Link]
-
BIOSYNCE. (n.d.). This compound CAS 141743-16-0. Available at: [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 325-334. Available at: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
-
Journal of Pharmaceutical Analysis. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Pharmaceutical Technology. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Tessier, M., et al. (1983). Amino-acids condensations in the preparation of N°-9-fluorenylmethyloxycarbonylamino-acids with 9-fluorenylmethylchloroformate. International Journal of Peptide and Protein Research, 22(1), 125-128. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. ajpaonline.com [ajpaonline.com]
A Comparative Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Difficult Peptide Synthesis
For researchers, synthetic chemists, and professionals in drug development, the synthesis of peptides, particularly long or aggregation-prone sequences, presents a significant challenge. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions and low yields, hindering the progress of critical research.[1] This guide provides an in-depth comparison of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a key building block in overcoming these hurdles, with other established alternatives. We will delve into its mechanism of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for optimizing your peptide synthesis strategies.
The Challenge of Peptide Aggregation in SPPS
During SPPS, growing peptide chains are anchored to a solid support.[2] As the chain elongates, especially in sequences rich in hydrophobic amino acids, intermolecular hydrogen bonding can cause the peptide chains to aggregate.[3] This self-association can physically block the N-terminus, preventing efficient coupling of the next amino acid and leading to truncated sequences.[3] This phenomenon is a major contributor to failed or low-yield syntheses of what are often termed "difficult sequences."[1]
This compound: A Solution to Aggregation
This compound, also referred to as Fmoc-N-(Boc-Me)Gly-OH, is an N-alkylated glycine derivative that acts as a "disruptor" of secondary structure formation.[4] By incorporating this building block into a peptide sequence, the N-substitution prevents the formation of hydrogen bonds that are critical for the formation of β-sheets and other aggregates.[4] This maintains the growing peptide chain in a more solvated and accessible state, facilitating subsequent coupling reactions.
The introduction of the tert-butyloxycarbonylmethyl group on the nitrogen atom of glycine introduces a steric hindrance that disrupts the regular backbone conformation required for stable secondary structures. This localized disruption propagates along the peptide chain, reducing the propensity for aggregation.
Below is a diagram illustrating the proposed mechanism by which this compound disrupts peptide aggregation.
Caption: Disruption of Peptide Aggregation.
Comparative Analysis: this compound vs. Alternatives
While highly effective, Fmoc-N-(Boc-Me)Gly-OH is one of several tools available to the peptide chemist. Its performance is best understood in comparison to other "structure-disrupting" building blocks.
| Feature | Fmoc-N-(Boc-Me)Gly-OH | Pseudoproline Dipeptides | Backbone Protecting Groups (e.g., Hmb, Dmb) |
| Mechanism | N-alkylation disrupts backbone H-bonding. | Induces a kink in the peptide backbone, mimicking proline.[5] | Bulky groups on the backbone nitrogen prevent H-bond formation.[4] |
| Incorporation | Incorporated as a single amino acid derivative. | Incorporated as a dipeptide unit.[5] | Incorporated as a modified amino acid or dipeptide.[3] |
| Disruption Efficiency | High | Very High, particularly effective in disrupting β-sheets.[5] | High, with effectiveness dependent on placement.[4] |
| Removal of Modifying Group | Boc group is removed during final TFA cleavage. | The oxazolidine/thiazolidine ring is opened during final TFA cleavage.[5] | Hmb/Dmb groups are removed during final TFA cleavage.[4] |
| Cost | Moderate | Generally higher due to dipeptide synthesis. | Moderate to High |
| Common Applications | Synthesis of long peptides, hydrophobic sequences, and cyclic peptides. | Synthesis of very long or highly aggregation-prone peptides, including chemokines.[5] | Preventing aspartimide formation in addition to reducing aggregation.[4] |
Table 1: Comparison of Aggregation-Disrupting Strategies in SPPS
Case Study: Synthesis of a "Difficult" Hydrophobic Peptide
To illustrate the practical benefits of this compound, let's consider the synthesis of a model 15-mer peptide known for its high aggregation propensity.
Sequence: H-Val-Phe-Ala-Leu-Ile-Gly-Val-Phe-Ala-Leu-Ile-Gly-Val-Phe-Ala-OH
Challenge: This sequence is rich in hydrophobic and β-branched amino acids, making it highly susceptible to aggregation during standard Fmoc-SPPS.
Strategy: To mitigate aggregation, Fmoc-N-(Boc-Me)Gly-OH was strategically incorporated at position 6, replacing the native glycine residue.
Experimental Protocol: SPPS of the Model Peptide
The following is a detailed, step-by-step methodology for the solid-phase synthesis of the model peptide using this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-N-(Boc-Me)Gly-OH)
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
Workflow Diagram:
Caption: SPPS Workflow with Fmoc-N-(Boc-Me)Gly-OH.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For the incorporation of Fmoc-N-(Boc-Me)Gly-OH, follow the same procedure.
-
-
Monitoring: Monitor the coupling reaction for completion using a Kaiser or TNBS test.[3]
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the N-alkylated glycine.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Expected Results and Comparison
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Comments |
| Standard Fmoc-SPPS | <10% | <5% | Significant peak broadening in HPLC, indicative of aggregation. Multiple truncated sequences observed. |
| Fmoc-SPPS with Fmoc-N-(Boc-Me)Gly-OH | >60% | >40% | Sharper HPLC peak for the desired product. Reduced intensity of deletion sequence peaks. |
| Fmoc-SPPS with Pseudoproline Dipeptide | >70% | >50% | Similar or slightly better results compared to the N-alkylated glycine approach. |
Table 2: Comparative Performance in the Synthesis of the Model Peptide
The data clearly demonstrates the significant improvement in both crude purity and overall yield when this compound is incorporated. This translates to a more efficient synthesis and a simplified purification process, ultimately saving valuable time and resources.
Conclusion and Recommendations
This compound is a powerful and versatile tool for overcoming the challenges of peptide aggregation in SPPS. Its ease of incorporation as a single amino acid derivative and its high efficiency in disrupting secondary structures make it an excellent choice for the synthesis of long and difficult peptide sequences.
For routine synthesis of moderately challenging peptides, the incorporation of one or two Fmoc-N-(Boc-Me)Gly-OH residues can be a highly effective and cost-efficient strategy. For extremely difficult sequences, a combination of strategies, such as using both N-alkylated glycine derivatives and pseudoproline dipeptides at different positions, may provide the optimal solution.
By understanding the principles behind these aggregation-disrupting building blocks and applying them strategically, researchers can significantly enhance their success rate in synthesizing complex peptides, thereby accelerating their research and development efforts.
References
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
EMD Millipore Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
PMC. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
Biosynthesis. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
NCBI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
PMC. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
LinkedIn. (2024). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Fmoc-Compatible Solid Phase Peptide Synthesis of Long C-Terminal Peptide Thioesters. Retrieved from [Link]
-
PMC. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1986). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Retrieved from [Link]
-
SlideShare. (2018). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Retrieved from [Link]
-
ChemRxiv. (n.d.). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
Safety Operating Guide
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine proper disposal procedures
An In-Depth Guide to the Proper Disposal of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Authored by a Senior Application Scientist
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document is designed to provide essential safety and logistical information, ensuring that laboratory operations are not only scientifically sound but also procedurally safe and compliant with regulatory standards.
The disposal of any chemical is governed by a framework of regulations and best practices. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards, which includes provisions for waste disposal.[1][2][3] Concurrently, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), which requires generators of hazardous waste to manage it from creation to final disposal.[4][5]
Hazard Assessment and Chemical Profile
This compound, like many of its Fmoc-protected amino acid counterparts, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6][7] However, a lack of formal classification does not mean it should be handled without care. The toxicological properties have not been fully investigated, and it is prudent to treat it as a potential irritant.[8]
Key Safety Considerations:
-
Inhalation: May be harmful if inhaled as a dust, potentially causing respiratory tract irritation.[8][9][10]
-
Skin Contact: May cause skin irritation upon prolonged contact.[9][11]
-
Reactivity: The material is generally stable under normal conditions but can react violently with strong oxidizing agents.[6][7] During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed.[7][11]
It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, during handling and disposal.
The Core Principle: Waste Stream Characterization
The correct disposal procedure is dictated not by the chemical in isolation, but by the waste stream in which it is present. A researcher must first characterize the waste to ensure it is segregated and disposed of in compliance with federal, state, and local regulations.[5][9] The primary decision point is whether the waste is considered hazardous by the EPA.[4]
This guide outlines procedures for four common scenarios encountered in the laboratory.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
Protocol 1: Unused/Expired Pure Compound (Solid Waste)
This protocol applies to the original solid reagent that is expired, off-specification, or no longer needed.
Methodology:
-
Container: Place the material in its original container or a new, clean, and compatible container that can be securely sealed.
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound" and the words "Solid Chemical Waste".
-
Storage: Store the sealed container in a designated satellite accumulation area for solid chemical waste.[4]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[7]
Protocol 2: Contaminated Labware and Debris
This protocol covers disposable items with trace amounts of solid contamination, such as weigh boats, gloves, and paper towels.
Methodology:
-
Assessment: For trace residual amounts, these items are typically not considered hazardous waste. However, institutional policies may vary. Always consult your organization's CHP.
-
Disposal: If deemed non-hazardous, dispose of these items in the appropriate dry laboratory waste container.
-
Gross Contamination: If items are grossly contaminated (i.e., visible clumps of powder), they must be treated as solid chemical waste. Scrape the excess chemical into the solid chemical waste container (Protocol 1) before disposing of the item.
Protocol 3: Aqueous Solutions
This protocol is for solutions where the only solvent is water or a non-hazardous buffer.
Methodology:
-
Waste Container: Pour the solution into a designated and clearly labeled "Aqueous Waste" or "Non-Halogenated Waste" container. Ensure the container is made of a compatible material (e.g., HDPE).
-
pH Check: If the solution contains acidic or basic components, neutralize it to a pH between 6 and 9 before adding it to the waste container, or use a dedicated "Acidic/Basic Aqueous Waste" container if available.
-
Log Sheet: Record the addition of the waste on the container's log sheet, noting the chemical name and estimated quantity.
-
Storage & Disposal: Keep the container sealed when not in use and store it in a secondary containment bin. Arrange for EHS pickup when full.
Protocol 4: Organic Solvent Solutions (Hazardous Waste)
This is the most common scenario in peptide synthesis, where the compound is dissolved in solvents like Dimethylformamide (DMF), or is part of a waste stream from deprotection (piperidine) or cleavage (Trifluoroacetic acid - TFA).[12][13] These solvents are hazardous and must be disposed of accordingly.
Methodology:
-
Segregation is Key: Never mix incompatible waste streams.[4] Halogenated solvents (e.g., Dichloromethane - DCM) must be kept separate from non-halogenated solvents (e.g., DMF).
-
Waste Container:
-
For solutions in non-halogenated solvents (like DMF, NMP, piperidine), use a container labeled "Non-Halogenated Organic Waste".
-
For solutions in halogenated solvents (like DCM), use a container labeled "Halogenated Organic Waste".
-
-
Collection: Carefully pour the waste solution into the appropriate container using a funnel.
-
Log Sheet: Meticulously log every component added to the container, including solvents and solutes, with estimated percentages. This is an EPA requirement.[4]
-
Storage & Disposal: Keep the container tightly sealed and stored in a designated satellite accumulation area with secondary containment. Arrange for EHS pickup.
Emergency Spill Procedures
In the event of a spill of the solid compound, follow these steps.[6][14]
-
Evacuate and Secure: Alert others in the area. If the spill is large, evacuate the immediate vicinity.
-
Don PPE: Wear a minimum of a lab coat, gloves, and safety goggles. For large spills, respiratory protection may be necessary to avoid inhaling dust.[9]
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup: Gently cover the spill with an absorbent material. Carefully sweep up the material and place it into a sealed container.[7][14]
-
Labeling: Label the container as "Spill Debris: this compound".
-
Disposal: Dispose of the container via your institution's hazardous waste program.
-
Decontamination: Clean the spill area with soap and water.
Summary of Disposal Procedures
| Waste Stream | Container Type | Disposal Method |
| Unused/Expired Solid Compound | Sealed, Labeled Chemical Bottle | Solid Chemical Waste Pickup (EHS/Licensed Contractor)[7] |
| Trace-Contaminated Labware (gloves, wipes) | Dry Laboratory Waste Bin | Standard Trash (Verify with Institutional Policy) |
| Aqueous Solutions (non-hazardous buffers) | Labeled Aqueous Waste Carboy | Aqueous Chemical Waste Pickup (EHS) |
| Organic Solvent Solutions (DMF, Piperidine, TFA, DCM) | Labeled Organic Waste Carboy | Hazardous Waste Pickup (EHS). Crucially, segregate halogenated from non-halogenated solvents. [4][5] |
| Spill Cleanup Debris | Sealed, Labeled Bag/Container | Solid Chemical Waste Pickup (EHS) |
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
Crest C. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Lab Manager. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-Glycine. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Asp(OtBu)-(Dmb)Gly-OH. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Gly-OH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: (R)-Fmoc-2-(3'-butenyl)glycine. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. I-WASTE DST. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-2-(3'-butenyl)glycine. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Glycine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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- 8. peptide.com [peptide.com]
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- 14. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Handling Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Welcome to your essential guide for the safe and effective handling of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine. As a cornerstone in modern peptide synthesis, particularly in the creation of complex peptide structures and peptidomimetics, this reagent demands meticulous handling to ensure both experimental success and, most importantly, your safety.[1][2] This guide moves beyond mere procedural steps, offering insights into the "why" behind each recommendation, grounded in years of in-field experience.
Understanding the Compound: A Risk-Based Approach
Generally, Fmoc-amino acids in their powdered form are considered to be of low acute toxicity.[5] However, like any fine chemical powder, they can pose a respiratory hazard if inhaled and may cause mild irritation upon skin or eye contact.[6][7] The primary risks associated with this compound arise not from its inherent toxicity, but from the reagents used in conjunction with it during peptide synthesis, such as the deprotecting agent piperidine and cleavage cocktails containing trifluoroacetic acid (TFA).
Core Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound and associated reagents.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required when handling liquids. | Protects against accidental splashes of solvents or deprotection reagents, and airborne powder.[8][9] |
| Hand Protection | Nitrile gloves. | Provides adequate protection against incidental contact with the compound and common solvents like DMF.[10][11] Always inspect gloves before use and change them immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from spills and splashes.[9] It should be fully buttoned. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | If weighing out large quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[11] |
Operational Plan: From Vial to Waste
This section provides a step-by-step workflow for the safe handling of this compound.
Preparation and Weighing
-
Designated Area : Conduct all manipulations of the powdered compound within a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.[7][12]
-
Static Control : Use an anti-static weighing dish and ensure the balance is properly grounded. Fine chemical powders can be prone to static, leading to dispersal.
-
Gentle Handling : Avoid any actions that could generate dust, such as rapid movements or dropping the container.
-
Tool Selection : Use clean, dedicated spatulas for weighing.
Dissolution and Use in Synthesis
-
Solvent Addition : Add the solvent (typically DMF) to the vial containing the weighed compound slowly and carefully to avoid splashing.
-
Vessel Sealing : Ensure the reaction vessel is properly sealed during the coupling reaction.
-
Monitoring : The progress of Fmoc-based synthesis is often monitored by UV spectroscopy to detect the release of the dibenzofulvene-piperidine adduct upon deprotection.[13]
Spill Management
In the event of a spill of the powdered compound:
-
Evacuate and Secure : Restrict access to the affected area.
-
Ventilation : Ensure the area is well-ventilated.
-
Cleanup :
-
Decontamination : Clean the spill area with soap and water.[6]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste disposal is paramount for environmental protection and regulatory compliance.
-
Solid Waste : All unused powdered this compound and any materials contaminated with it (e.g., weighing paper, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Liquid waste from the synthesis, including used solvents and solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Due to the presence of reagents like DMF and piperidine, this waste stream must be handled with care.
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Workflow Visualization
The following diagram illustrates the key stages and safety considerations in the handling of this compound.
Caption: Workflow for handling this compound.
References
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Central Drug House (P) Ltd. (n.d.).
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
- Sigma-Aldrich Inc. (2024).
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
